Product packaging for 3-(3-Methoxyphenyl)piperidine(Cat. No.:CAS No. 79601-21-1)

3-(3-Methoxyphenyl)piperidine

Cat. No.: B1313662
CAS No.: 79601-21-1
M. Wt: 191.27 g/mol
InChI Key: LXCUAFVVTHZALS-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)piperidine is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B1313662 3-(3-Methoxyphenyl)piperidine CAS No. 79601-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCUAFVVTHZALS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454246
Record name 3-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79601-21-1
Record name 3-(3-methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3-Methoxyphenyl)piperidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(3-Methoxyphenyl)piperidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectral characteristics of this compound. This compound serves as a valuable building block and structural motif in medicinal chemistry and drug discovery, making a thorough understanding of its properties essential for researchers in the field.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 3-methoxyphenyl group. This substitution significantly influences its chemical and biological properties.[1]

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 79601-21-1 (Free Base)[1][2]
19725-18-9 (Hydrochloride Salt)[3]
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol [1][2]
Canonical SMILES COC1=CC=CC(=C1)C2CCCNC2[1]
InChI InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3[1]

| InChI Key | LXCUAFVVTHZALS-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and role in chemical reactions. While experimental data for some properties are not widely published, known values and predictions are summarized below.

Table 2: Physicochemical Data

Property Value Notes
Physical State Liquid (predicted) The parent compound, piperidine, is a liquid.[4]
Boiling Point 303.68 °C at 760 mmHg Data for the (S)-enantiomer.
Melting Point Not available The related compound 3-MeO-PCP hydrochloride has a melting point of 204–205 °C.[5]
Density 1.003 g/cm³ Data for the (S)-enantiomer.
Solubility Not quantitatively available The parent compound, piperidine, is miscible with water and soluble in alcohols, ethers, and chloroform.[4]
pKa Not available The pKa of the conjugate acid of piperidine is 11.22.[6]

| Predicted XlogP | 2.0 | A measure of lipophilicity.[7] |

Synthesis and Manufacturing

Several synthetic routes to this compound have been developed, reflecting its utility as a synthetic intermediate. Key strategies include the catalytic hydrogenation of a pyridine precursor, modern palladium-catalyzed cross-coupling reactions, and reductive amination.[1]

Key Synthesis Routes:
  • Catalytic Hydrogenation: A common and effective method involves the reduction of the aromatic pyridine ring of 3-(3-methoxyphenyl)pyridine. This is typically achieved using hydrogen gas and a noble metal catalyst such as platinum(IV) oxide under pressure.[2]

  • Palladium-Catalyzed C(sp³)-H Arylation: This modern approach allows for the direct formation of the C-C bond between the piperidine scaffold and the methoxyphenyl group, offering high efficiency and atom economy.[1]

  • Grignard Reaction and Reduction: A multi-step synthesis can be employed, starting with a protected 3-piperidone and a Grignard reagent derived from 3-bromoanisole. The resulting tertiary alcohol is then subjected to elimination and subsequent hydrogenation to yield the final product.[8]

Below is a diagram illustrating a common synthesis workflow for this compound.

G Synthesis Workflow: this compound via Hydrogenation cluster_start Starting Material cluster_reaction Reaction cluster_product Product (Hydrochloride Salt) cluster_workup Workup (Free Base Liberation) cluster_final Final Product Start 3-(3-Methoxyphenyl)pyridine Reaction Catalytic Hydrogenation Start->Reaction  H₂, PtO₂, HCl  Methanol, 2844.3 Torr, 3h Product_HCl This compound Hydrochloride Reaction->Product_HCl Workup Basification & Extraction Product_HCl->Workup  10% NaOH(aq)  Dichloromethane Product_Final This compound Workup->Product_Final

Caption: Synthesis workflow for this compound.

Experimental Protocols

Detailed experimental procedures are critical for reproducibility in a research setting. The following protocols are based on published synthetic methods.

Protocol 1: Synthesis of this compound Hydrochloride via Hydrogenation[2]

This protocol details the catalytic hydrogenation of the corresponding pyridine derivative.

  • Reactants:

    • 3-(3-Methoxy-phenyl)-pyridine

    • Platinum(IV) oxide (PtO₂)

    • Methanol (Solvent)

    • Hydrogen Chloride (HCl)

    • Hydrogen (H₂) gas

  • Procedure:

    • A solution of 3-(3-methoxy-phenyl)-pyridine in methanol containing hydrogen chloride is prepared in a high-pressure reaction vessel.

    • A catalytic amount of platinum(IV) oxide is added to the solution.

    • The vessel is sealed and purged with hydrogen gas.

    • The reaction mixture is subjected to a hydrogen pressure of 2844.3 Torr.

    • The reaction is allowed to proceed with agitation for approximately 3 hours.

    • Upon completion, the vessel is depressurized, and the catalyst is removed by filtration (e.g., through Celite).

    • The solvent is removed from the filtrate under reduced pressure to yield crude this compound hydrochloride. The product can be further purified by recrystallization.

Protocol 2: Liberation of the Free Base[9]

This protocol describes the conversion of the hydrochloride salt to the free base for subsequent reactions or analysis.

  • Reactants:

    • This compound hydrochloride (15 g)

    • 10% aqueous sodium hydroxide (100 mL)

    • Dichloromethane (100 mL)

    • Potassium carbonate (for drying)

  • Procedure:

    • Combine 15 g of this compound hydrochloride, 100 mL of 10% aqueous sodium hydroxide, and 100 mL of dichloromethane in a separatory funnel.

    • Stir or shake the mixture for several minutes until the solid dissolves and the layers become distinct.

    • Separate the organic (dichloromethane) layer from the aqueous layer.

    • Dry the organic layer over anhydrous potassium carbonate.

    • Filter the mixture to remove the drying agent.

    • Evaporate the dichloromethane under reduced pressure to yield this compound as a free base.

Spectroscopic and Analytical Data

Table 3: Predicted Spectroscopic Features

Technique Expected Features
¹H NMR Aromatic Protons (6.7-7.3 ppm): Complex multiplet signals corresponding to the four protons on the methoxyphenyl ring.Methoxy Protons (~3.8 ppm): A sharp singlet corresponding to the three -OCH₃ protons.Piperidine Protons (1.5-3.5 ppm): A series of complex, overlapping multiplets corresponding to the 10 protons on the piperidine ring. The proton at C3 and the protons at C2 and C6 adjacent to the nitrogen will be the most deshielded.Amine Proton (variable): A broad singlet for the N-H proton, which may exchange with D₂O.
¹³C NMR Aromatic Carbons (110-160 ppm): Six signals are expected. The carbon attached to the methoxy group will be the most deshielded (~160 ppm), followed by the carbon attached to the piperidine ring. The other four aromatic carbons will appear between ~110 and 130 ppm.Methoxy Carbon (~55 ppm): A single signal for the -OCH₃ carbon.Piperidine Carbons (25-55 ppm): Signals corresponding to the five distinct carbons of the piperidine ring. The carbons adjacent to the nitrogen (C2, C6) will be in the 45-55 ppm range.
Infrared (IR) Spectroscopy N-H Stretch (~3300 cm⁻¹): A moderate, somewhat broad peak characteristic of a secondary amine.C-H Stretch (Aromatic) (~3000-3100 cm⁻¹): Sharp peaks just above 3000 cm⁻¹.C-H Stretch (Aliphatic) (~2800-3000 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹.C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several sharp peaks characteristic of the phenyl ring.C-O Stretch (Aryl Ether) (~1250 cm⁻¹): A strong, characteristic peak for the aryl-O-CH₃ bond.

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Expected at m/z = 191 (for Electron Ionization).Protonated Molecule [M+H]⁺: Expected at m/z = 192 (for Electrospray Ionization).Fragmentation: Common fragmentation would involve cleavage of the bond between the two rings and α-cleavage of the piperidine ring, leading to stable iminium ions.[9] |

Biological Activity and Applications

This compound is primarily utilized as a key structural component in the development of more complex, biologically active molecules.[1] The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting the central nervous system (CNS).

  • Scaffold for Drug Discovery: Due to its structural properties, it serves as a foundational scaffold for creating libraries of compounds for screening against various biological targets.[1]

  • CNS Receptor Ligands: While the specific biological targets of this compound are not extensively characterized, related arylpiperidine derivatives are known to interact with a range of CNS receptors. For instance, the structurally related compound 3-MeO-PCP is a potent NMDA receptor antagonist and also binds to the sigma-1 (σ₁) receptor.[5] Other 3-arylpiperidine derivatives have been investigated as potentiators for antibacterial agents.[10]

Safety and Handling

As with all laboratory chemicals, this compound and its salts should be handled with appropriate care in a well-ventilated area, such as a fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should be protected from light.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This guide provides a foundational understanding of this compound for scientific professionals. Further research into its specific biological activities and physical properties will continue to enhance its utility in the field of drug development.

References

3-(3-Methoxyphenyl)piperidine synthesis methods and pathways.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-(3-Methoxyphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound, a key intermediate in the development of various pharmaceutical agents. The document details established synthetic pathways, including catalytic hydrogenation and multi-step sequences involving Grignard reactions, and presents available quantitative data and detailed experimental protocols.

Core Synthetic Pathways

The synthesis of this compound can be achieved through several distinct pathways. The most prevalent and direct method is the catalytic hydrogenation of a pyridine precursor. Alternative routes offer strategic advantages for analogue synthesis and scaffold diversification.

Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine

The most direct and widely employed method for the synthesis of this compound is the catalytic hydrogenation of 3-(3-methoxyphenyl)pyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring.

A common approach utilizes platinum(IV) oxide (PtO2), also known as Adams' catalyst, under a hydrogen atmosphere.[1][2] The reaction is typically carried out in a protic solvent such as methanol or acetic acid.[1][2] The use of glacial acetic acid has been noted as a suitable solvent to enhance the catalytic activity of PtO2 and decrease the poisonous character of the pyridine derivative.[2]

Key Reaction Parameters:

ParameterValueReference
Starting Material3-(3-Methoxy-phenyl)-pyridine[1]
CatalystPlatinum(IV) oxide (PtO2)[1]
ReagentsHydrogen (H2), Hydrogen chloride (HCl)[1]
SolventMethanol[1]
Pressure2844.3 Torr[1]
Duration3 hours[1]
Yield 90.7% [1]

Experimental Protocol: Catalytic Hydrogenation [1]

A solution of 3-(3-methoxyphenyl)pyridine in methanol is treated with a catalytic amount of platinum(IV) oxide. The mixture is subjected to a hydrogen atmosphere at a pressure of 2844.3 Torr. The reaction is stirred for 3 hours. Following the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting product is then treated with hydrogen chloride to yield this compound hydrochloride.

Catalytic_Hydrogenation start 3-(3-Methoxyphenyl)pyridine reagents H₂, PtO₂, HCl Methanol, 2844.3 Torr, 3h start->reagents product This compound reagents->product

Catalytic hydrogenation of 3-(3-methoxyphenyl)pyridine.
Multi-step Synthesis via Grignard Reaction and Hydrogenation

An alternative pathway to 3-phenylpiperidine derivatives involves a multi-step sequence starting from an N-protected 3-piperidone. This method offers greater flexibility for introducing substituents on the phenyl ring. The general scheme involves:

  • Grignard Reaction: An N-protected 3-piperidone reacts with a phenyl magnesium halide (e.g., 3-methoxyphenylmagnesium bromide) to form a 3-hydroxy-3-phenylpiperidine intermediate.

  • Elimination: The tertiary alcohol undergoes an elimination reaction to form a tetrahydropyridine intermediate.

  • Hydrogenation: The double bond in the tetrahydropyridine ring is reduced via catalytic hydrogenation to yield the final N-protected 3-phenylpiperidine.

  • Deprotection: The N-protecting group is removed to afford the desired 3-phenylpiperidine.

Grignard_Pathway

Multi-step synthesis of this compound.
Reductive Amination

Reductive amination represents a versatile strategy for the synthesis of piperidine rings.[3][4][5] This approach typically involves the reaction of a dicarbonyl compound with an amine source, followed by reduction. While specific examples for the direct synthesis of this compound via this method were not detailed in the initial search, it remains a powerful tool for constructing substituted piperidine scaffolds. The general workflow is as follows:

Reductive_Amination

General workflow for piperidine synthesis via reductive amination.

Concluding Remarks

The synthesis of this compound is well-established, with catalytic hydrogenation of the corresponding pyridine being the most efficient and high-yielding method reported. Alternative multi-step syntheses provide greater flexibility for analogue generation and are valuable for structure-activity relationship studies in drug discovery. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the need for structural diversity. Further research into novel catalytic systems and the application of modern synthetic methodologies such as C-H activation could lead to even more efficient and sustainable routes to this important pharmaceutical intermediate.

References

Spectroscopic Profile of 3-(3-Methoxyphenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(3-Methoxyphenyl)piperidine. The information detailed herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.25t1HAr-H
~6.80d1HAr-H
~6.75d1HAr-H
~6.70s1HAr-H
3.81s3HOCH₃
~3.50m1HPiperidine-H (axial)
~3.10m1HPiperidine-H (equatorial)
~2.90m1HPiperidine-H
~2.70m2HPiperidine-H
~1.60-2.00m4HPiperidine-H
~1.50br s1HNH

Note: This is a predicted spectrum based on the analysis of similar structures. Actual experimental values may vary.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
165.10Ar-C (C-OCH₃)
149.17Ar-C
140.74Ar-C
135.70Ar-C
132.04Ar-C
131.19Ar-C
111.82Ar-C
107.76Ar-C
55.0 (estimated)OCH₃
44.80Piperidine-CH
44.80Piperidine-CH₂
25.90Piperidine-CH₂
24.50Piperidine-CH₂

Note: Data is based on a predicted spectrum.[1]

Table 3: IR Spectroscopic Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3300Medium, BroadN-H Stretch
3050-3000MediumC-H Stretch (Aromatic)
2950-2800StrongC-H Stretch (Aliphatic)
~1600, ~1480Medium-StrongC=C Stretch (Aromatic)
~1250StrongC-O Stretch (Aryl Ether)
~1150MediumC-N Stretch

Note: This is a predicted spectrum based on characteristic absorption bands for the functional groups present.

Table 4: Mass Spectrometry Data (Predicted)
Adductm/zPredicted CCS (Ų)
[M+H]⁺192.13829143.5
[M+Na]⁺214.12023148.3
[M-H]⁻190.12373146.5
[M+NH₄]⁺209.16483160.6
[M+K]⁺230.09417145.0
[M]⁺191.13046138.0

Note: Data from predicted collision cross-section values.[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 12-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 200-250 ppm.

  • Number of Scans: 1024 or more, depending on the sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

  • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a suitable sampling accessory (e.g., ATR, KBr pellet press).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet):

  • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Transfer the mixture to a pellet-forming die.

  • Press the die under high pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (approximately 1 µg/mL to 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization).

  • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI):

  • Ionization Mode: Positive or negative ion mode.

  • Mass Range: Typically m/z 50-500.

  • Capillary Voltage: 3-5 kV.

  • Source Temperature: 100-150 °C.

Data Acquisition (EI):

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • The sample is typically introduced via a gas chromatography (GC) system or a direct insertion probe.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Dilution Dilution for MS Sample->Dilution SolidPrep Solid State Prep (IR) Sample->SolidPrep NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometer Dilution->MS IR FT-IR Spectrometer SolidPrep->IR NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Physical characteristics of 3-(3-Methoxyphenyl)piperidine (melting point, solubility).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical characteristics of 3-(3-Methoxyphenyl)piperidine, focusing on its melting point and solubility. This document is intended to serve as a comprehensive resource for professionals in the fields of chemical research and drug development.

Core Physical Properties

This compound is an organic compound with the molecular formula C₁₂H₁₇NO and a molecular weight of 191.27 g/mol . Its structure consists of a piperidine ring substituted at the 3-position with a 3-methoxyphenyl group. This compound can exist as a freebase or as a salt, with the hydrochloride salt being a common form.

Data Presentation: Melting Point

The melting point is a critical physical property for the identification and purity assessment of a solid compound. For this compound, the available data distinguishes between its freebase and hydrochloride salt forms.

FormMelting Point (°C)Notes
This compoundNot availableThe freebase form is reported to be an oil at room temperature.
This compound HCl138The hydrochloride salt is a solid at room temperature.[1]

Solubility Profile

Expected Solubility:

  • Water: As a secondary amine, this compound is expected to have low to moderate solubility in water. The presence of the polar amine group allows for hydrogen bonding with water, but the relatively large, nonpolar phenyl and piperidine rings will limit its miscibility.

  • Organic Solvents: The compound is anticipated to be soluble in a range of organic solvents.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is expected due to the ability to form hydrogen bonds with the solvent.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is likely due to the polar nature of both the solute and the solvent.

    • Nonpolar Solvents (e.g., Chloroform, Dichloromethane): The presence of the aromatic ring and the hydrocarbon backbone of the piperidine ring suggests that it will be soluble in these solvents.

    • Aqueous Acids: this compound, being a basic amine, will readily react with acids to form the corresponding ammonium salt. These salts are generally much more water-soluble than the freebase.

Experimental Protocols

The following are detailed, generalized methodologies for determining the melting point and solubility of a compound like this compound. These protocols are based on standard laboratory practices.

Melting Point Determination

This protocol describes the capillary method for determining the melting point of a solid organic compound, such as the hydrochloride salt of this compound.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The powdered sample is then packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Solubility Determination (Qualitative)

This protocol outlines a general procedure for assessing the qualitative solubility of an organic amine in various solvents.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

  • Solvent Addition: A measured volume of the desired solvent (e.g., 1 mL of water, ethanol, chloroform, DMSO) is added to each test tube.

  • Mixing: The contents of each test tube are thoroughly mixed by vortexing or shaking for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

  • Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The solubility is typically categorized as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

  • pH Dependence (for aqueous solubility): For determining solubility in acidic or basic aqueous solutions, the procedure is repeated using dilute aqueous solutions of an acid (e.g., 1 M HCl) and a base (e.g., 1 M NaOH).

Mandatory Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of this compound.

experimental_workflow cluster_synthesis Synthesis and Preparation cluster_characterization Physical Characterization cluster_analysis Data Analysis start Start with This compound Hydrochloride freebase Prepare Freebase: Treat with aq. NaOH and extract with CH2Cl2 start->freebase If freebase is needed mp Melting Point Determination start->mp For HCl salt sol Solubility Assessment freebase->sol mp_data Record Melting Point Range mp->mp_data sol_data Record Qualitative Solubility Profile sol->sol_data

Caption: Experimental workflow for the physical characterization of this compound.

solubility_logic start Start: Test solubility of This compound water In Water start->water org_sol In Organic Solvents (e.g., Ethanol, Chloroform, DMSO) start->org_sol sol_water Soluble: Likely low MW amine water->sol_water Yes insol_water Insoluble water->insol_water No hcl In 5% HCl sol_hcl Soluble: Confirms basic amine hcl->sol_hcl Yes insol_hcl Insoluble: Unexpected for an amine hcl->insol_hcl No naoh In 5% NaOH sol_naoh Soluble: Unexpected naoh->sol_naoh Yes insol_naoh Insoluble: Expected for an amine naoh->insol_naoh No sol_org Soluble: Expected org_sol->sol_org Yes insol_org Insoluble: Unexpected org_sol->insol_org No insol_water->hcl insol_water->naoh

Caption: Logical decision tree for the qualitative solubility analysis of an organic amine.

References

An In-depth Technical Guide to 3-(3-Methoxyphenyl)piperidine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3-(3-Methoxyphenyl)piperidine is a significant heterocyclic compound that has served as a versatile scaffold in medicinal chemistry and a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. It further details experimental protocols for its synthesis and for a range of relevant pharmacological assays. Quantitative pharmacological data for the compound and its derivatives are presented in structured tables to facilitate comparative analysis. Additionally, this guide employs Graphviz visualizations to illustrate experimental workflows and logical relationships, offering a clear and concise resource for researchers, scientists, and drug development professionals.

Introduction

The piperidine moiety is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. The introduction of an aryl group at the 3-position of the piperidine ring, as seen in this compound, creates a privileged scaffold with the potential to interact with various biological targets. The methoxy substitution on the phenyl ring further influences the compound's electronic and steric properties, modulating its pharmacological profile. This guide delves into the origins and evolution of this compound as a key chemical entity in the landscape of drug discovery.

Discovery and Historical Context

The precise first synthesis of this compound is not definitively documented in a singular landmark paper. However, its emergence is rooted in the broader exploration of 3-arylpiperidines as potential therapeutic agents. Research into arylpiperidine derivatives intensified in the latter half of the 20th century, driven by the quest for novel analgesics and psychoactive compounds.

A significant and well-documented synthesis of this compound was reported in a 1992 publication in the journal Heterocycles by Grayson, Bowen, and Rice.[1] This work, while potentially not the absolute first synthesis, represents a key early and optimized method for its preparation, highlighting its importance as a chemical intermediate. The historical context of its synthesis is linked to the broader investigation of phenylpiperidines for their analgesic properties, with related structures being explored for their interactions with opioid receptors.[2] The 3-(3-methoxyphenyl) substitution pattern was likely investigated to explore the structure-activity relationships within this class of compounds.

Synthetic Methodologies

The synthesis of this compound has been approached through various routes, primarily involving the construction of the piperidine ring or the introduction of the aryl group onto a pre-existing piperidine scaffold.

Catalytic Hydrogenation of a Pyridine Precursor

A prevalent and efficient method for the synthesis of this compound involves the catalytic hydrogenation of 3-(3-methoxy-phenyl)-pyridine. This method, detailed in the 1992 Heterocycles paper, provides a high yield of the desired product.[1]

Experimental Protocol:

  • Starting Material: 3-(3-Methoxy-phenyl)-pyridine

  • Reagents: Hydrogen gas, Platinum(IV) oxide (PtO₂), Methanol, Hydrochloric acid

  • Procedure:

    • 3-(3-Methoxy-phenyl)-pyridine is dissolved in methanol containing hydrochloric acid.

    • A catalytic amount of Platinum(IV) oxide is added to the solution.

    • The mixture is subjected to hydrogenation under pressure (e.g., 2844.3 Torr) for a specified duration (e.g., 3 hours).[1]

    • Upon completion of the reaction, the catalyst is removed by filtration.

    • The solvent is evaporated under reduced pressure to yield this compound hydrochloride.

    • The free base can be obtained by treating the hydrochloride salt with a base, such as 10% aqueous sodium hydroxide, followed by extraction with an organic solvent like dichloromethane.[3]

G cluster_start Starting Material cluster_reaction Reaction Conditions cluster_product Product cluster_workup Workup start 3-(3-Methoxy-phenyl)-pyridine reagents H₂, PtO₂, HCl, Methanol start->reagents Hydrogenation filtration Filtration reagents->filtration product This compound Hydrochloride evaporation Evaporation filtration->evaporation evaporation->product

Caption: Catalytic hydrogenation workflow for the synthesis of this compound.

Pharmacological Profile

While this compound itself has not been extensively profiled as a lead therapeutic compound, its structural motif is present in molecules with significant biological activity. Its derivatives have been investigated for their effects on various central nervous system targets. The pharmacological data available is primarily for structurally related compounds, which provides insight into the potential targets of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative pharmacological data for derivatives and structurally related compounds of this compound. This data is crucial for understanding the potential biological interactions of the core scaffold.

Table 1: Opioid Receptor Binding Affinities of a this compound Derivative

CompoundReceptorKᵢ (nM)
2a *µ-opioid (MOR)7.3 ± 0.5
δ-opioid (DOR)849.4 ± 96.6
κ-opioid (KOR)49.1 ± 6.9

*Compound 2a is 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide.

Table 2: In Vivo Analgesic Potency of a this compound Derivative

CompoundAssayED₅₀ (mg/kg)
2a *55°C Hot Plate3.1

*Compound 2a is 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide.

Key Signaling Pathways

The interaction of ligands with G-protein coupled receptors (GPCRs), such as opioid receptors, initiates a cascade of intracellular signaling events. The following diagram illustrates a simplified, generalized signaling pathway for a GPCR.

G ligand Ligand (e.g., Opioid Agonist) receptor GPCR (e.g., Opioid Receptor) ligand->receptor Binds to g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces/Inhibits cellular_response Cellular Response (e.g., Analgesia) second_messenger->cellular_response Leads to

Caption: Generalized G-protein coupled receptor (GPCR) signaling pathway.

Experimental Protocols for Pharmacological Assays

Detailed and standardized experimental protocols are essential for the accurate and reproducible pharmacological characterization of compounds. The following sections provide methodologies for key in vitro binding assays relevant to the potential targets of this compound.

Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.

  • Objective: To determine the binding affinity (Kᵢ) of a test compound for the human µ-opioid receptor.

  • Materials:

    • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

    • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

    • Test Compound: this compound or its derivatives.

    • Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: A cell harvester with glass fiber filters.

    • Scintillation Counter.

  • Procedure:

    • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

    • Assay Setup: In a 96-well plate, add the following components in triplicate:

      • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd), and membrane suspension.

      • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

      • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound, and membrane suspension.

    • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

    • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in assay buffer.

    • Washing: Wash the filters three times with ice-cold assay buffer.

    • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀. Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

G start Prepare Reagents and Membrane Suspension setup Set up 96-well plate: Total, Non-specific, and Competitive Binding start->setup incubation Incubate at RT for 120 min setup->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis: Calculate IC₅₀ and Kᵢ counting->analysis

Caption: Workflow for a competitive opioid receptor binding assay.

Dopamine Transporter (DAT) Binding Assay

This protocol outlines a method to assess the binding affinity of a compound to the dopamine transporter.

  • Objective: To determine the Kᵢ of a test compound for the dopamine transporter.

  • Materials:

    • Receptor Source: Cell membranes from a cell line stably expressing the human dopamine transporter (hDAT).

    • Radioligand: [³H]-WIN 35,428 (a DAT ligand).

    • Test Compound: this compound or its derivatives.

    • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Filtration Apparatus and Scintillation Counter.

  • Procedure:

    • Follow a similar procedure as the opioid receptor binding assay, substituting the specific reagents for DAT.

    • Incubate the plate at 4°C for 2-3 hours.

    • Terminate the reaction by filtration and wash the filters with ice-cold wash buffer.

    • Measure radioactivity and perform data analysis to determine IC₅₀ and Kᵢ values.

Sigma-1 (σ₁) Receptor Binding Assay

This protocol details a method to measure the binding affinity of a compound for the sigma-1 receptor.

  • Objective: To determine the Kᵢ of a test compound for the sigma-1 receptor.

  • Materials:

    • Receptor Source: Guinea pig brain membrane homogenates.

    • Radioligand: [³H]-(+)-pentazocine (a selective σ₁ receptor ligand).

    • Test Compound: this compound or its derivatives.

    • Non-specific Binding Control: A high concentration of haloperidol (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus and Scintillation Counter.

  • Procedure:

    • Follow a similar procedure as the opioid receptor binding assay.

    • Incubate the plate for 90 minutes at 37°C.[1]

    • Terminate the reaction by filtration through filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Wash the filters, measure radioactivity, and analyze the data to determine IC₅₀ and Kᵢ values.

Conclusion

This compound has established itself as a valuable scaffold in the field of medicinal chemistry. While its own therapeutic potential has not been fully realized as a standalone agent, its structural features have been incorporated into a variety of compounds with significant pharmacological activities. The synthetic routes to this compound are well-established, and the protocols for its pharmacological evaluation are robust. This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound and its derivatives in the development of novel therapeutics targeting a range of biological systems. Further investigation into the specific pharmacological profile of the parent compound is warranted to fully elucidate its potential and guide the design of future analogs.

References

Potential Pharmacological Profile of 3-(3-Methoxyphenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for 3-(3-Methoxyphenyl)piperidine is limited in publicly available scientific literature. This guide provides a potential pharmacological profile based on the analysis of structurally related compounds, primarily 3-Methoxyphencyclidine (3-MeO-PCP), which shares key structural motifs. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive profile that requires experimental validation.

Introduction

This compound is a synthetic organic compound featuring a piperidine ring substituted with a 3-methoxyphenyl group. While its specific pharmacological profile is not extensively documented, its structural resemblance to known psychoactive compounds, particularly derivatives of phencyclidine (PCP), suggests potential interactions with several key central nervous system targets. This document aims to provide a comprehensive overview of the potential pharmacological characteristics of this compound by examining the properties of its close structural analog, 3-MeO-PCP. This analog provides a basis for predicting receptor binding affinities, functional activities, and potential signaling pathway modulation.

Predicted Receptor Binding Profile

Based on the data available for 3-MeO-PCP, it is hypothesized that this compound may exhibit significant affinity for the N-methyl-D-aspartate (NMDA) receptor, the sigma-1 (σ₁) receptor, and the serotonin transporter (SERT). The binding affinities (Ki) for 3-MeO-PCP are summarized in the table below and serve as a predictive reference for this compound.

TargetLigandKᵢ (nM)Receptor Type
NMDA Receptor (dizocilpine site)3-MeO-PCP20Ion Channel
Sigma σ₁ Receptor3-MeO-PCP42Chaperone Protein
Serotonin Transporter (SERT)3-MeO-PCP216Transporter
Norepinephrine Transporter3-MeO-PCP>10,000Transporter
Dopamine Transporter3-MeO-PCP>10,000Transporter
Sigma σ₂ Receptor3-MeO-PCP>10,000-
μ-opioid Receptor3-MeO-PCP>10,000GPCR
δ-opioid Receptor3-MeO-PCP>10,000GPCR
κ-opioid Receptor3-MeO-PCP>10,000GPCR

Data derived from studies on 3-Methoxyphencyclidine (3-MeO-PCP)[1].

The data suggests that the primary activity of a compound like this compound could be as an NMDA receptor antagonist, with secondary activities at the sigma-1 receptor and serotonin transporter. Notably, 3-MeO-PCP shows negligible affinity for dopamine and norepinephrine transporters, as well as for opioid receptors[1].

Potential Signaling Pathways

Given the predicted receptor interactions, this compound is likely to modulate glutamatergic and serotonergic signaling, as well as intracellular signaling cascades influenced by the sigma-1 receptor.

NMDA Receptor Antagonism

As a potential NMDA receptor antagonist, this compound would block the ion channel of the receptor, preventing the influx of Ca²⁺ ions. This action would inhibit the excitatory neurotransmission mediated by glutamate, a pathway implicated in synaptic plasticity, learning, and memory.

NMDA_Pathway cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Channel Ca²⁺ Channel NMDA_R->Ca_Channel Activates Ca_Influx Ca²⁺ Influx Downstream Downstream Signaling Ca_Influx->Downstream Compound This compound (Antagonist) Compound->Block Block->Ca_Channel Blocks

Predicted antagonism of the NMDA receptor signaling pathway.
Sigma-1 Receptor Modulation

The sigma-1 receptor is an intracellular chaperone protein that modulates calcium signaling and intercellular signal transduction. Ligands of the sigma-1 receptor can influence a variety of downstream effectors, including ion channels and kinases, and are implicated in neuroprotection and mood regulation.

Sigma1_Pathway cluster_er ER Membrane Compound This compound Sigma1 Sigma-1 Receptor Compound->Sigma1 Binds IP3R IP3 Receptor Sigma1->IP3R Modulates Ion_Channels Ion Channels Sigma1->Ion_Channels Modulates ER Endoplasmic Reticulum Ca_Release Ca²⁺ Release IP3R->Ca_Release Kinases Kinases (e.g., PKC) Ca_Release->Kinases Cell_Signaling Cellular Signaling (Neuroprotection, etc.) Ion_Channels->Cell_Signaling Kinases->Cell_Signaling

Potential modulation of sigma-1 receptor-mediated signaling.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies used to characterize compounds like 3-MeO-PCP. These would be necessary to validate the predicted pharmacological profile of this compound.

Radioligand Binding Assays

These assays are essential for determining the binding affinity of a compound to its target receptors.

Objective: To determine the Kᵢ of this compound at various receptors.

General Procedure:

  • Membrane Preparation: Homogenize tissue or cells expressing the target receptor in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer.

  • Assay Setup: In a multi-well plate, combine the prepared membranes, a specific radioligand for the target receptor (e.g., [³H]MK-801 for the NMDA receptor), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature for a set duration to allow for binding equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Binding_Assay_Workflow A Receptor Membrane Preparation B Incubation with Radioligand & Test Compound A->B C Filtration to Separate Bound & Unbound Ligand B->C D Scintillation Counting to Measure Radioactivity C->D E Data Analysis: IC₅₀ & Kᵢ Determination D->E

Workflow for a typical radioligand binding assay.
Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or modulator at its target.

Example: NMDA Receptor Functional Assay (Calcium Imaging)

Objective: To determine the functional effect of this compound on NMDA receptor activity.

Procedure:

  • Cell Culture: Culture primary neurons or a cell line expressing NMDA receptors on glass-bottom dishes.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Baseline Measurement: Measure the baseline fluorescence intensity.

  • Compound Application: Apply this compound at various concentrations.

  • Agonist Stimulation: Stimulate the cells with an NMDA receptor agonist (e.g., glutamate and glycine).

  • Fluorescence Measurement: Record the changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.

  • Data Analysis: Quantify the inhibitory effect of the compound on the agonist-induced calcium influx to determine its functional antagonism.

Conclusion

While direct experimental data on the pharmacological profile of this compound is currently lacking, a predictive profile can be constructed based on its structural similarity to 3-MeO-PCP. The primary targets are likely to be the NMDA receptor (as an antagonist), the sigma-1 receptor, and to a lesser extent, the serotonin transporter. This profile suggests potential applications in areas where modulation of these systems is therapeutic, but also flags a potential for dissociative and psychoactive effects. The hypotheses presented in this guide require rigorous experimental validation through the types of binding and functional assays outlined. Such studies are essential to fully elucidate the pharmacological properties of this compound and determine its potential as a research tool or therapeutic agent.

References

In-Silico Prediction of 3-(3-Methoxyphenyl)piperidine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in-silico prediction of the bioactivity of 3-(3-Methoxyphenyl)piperidine. Given the prevalence of the piperidine scaffold in centrally active pharmaceuticals, this compound holds potential as a modulator of key neurological receptors. This document outlines a systematic approach employing molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis to elucidate its potential biological targets and mechanism of action. Detailed experimental protocols for these computational methods are provided, alongside a curated dataset of structurally similar piperidine derivatives with known bioactivities to facilitate model development and validation. The predicted interactions with the sigma-1, dopamine D2, and serotonin 5-HT2A receptors are explored, and a hypothetical signaling pathway is presented. This guide is intended to serve as a practical roadmap for researchers engaged in the computational assessment of novel small molecules.

Introduction

The piperidine moiety is a privileged scaffold in medicinal chemistry, found in a multitude of approved drugs targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to engage in key interactions with receptor binding pockets make it an attractive starting point for drug discovery. This compound is a simple derivative of this scaffold, and its structural features suggest potential interactions with various biological targets.[4] In-silico techniques offer a time- and cost-effective approach to preliminarily assess the bioactivity of such compounds, prioritize experimental testing, and guide further lead optimization.[5][6]

This guide presents a hypothetical, yet scientifically grounded, in-silico workflow to predict the bioactivity of this compound. Based on the known pharmacology of related piperidine derivatives, we will focus on three primary potential targets: the sigma-1 receptor, the dopamine D2 receptor, and the serotonin 5-HT2A receptor.[7][8][9]

Target Selection and Rationale

The selection of potential biological targets for this compound is guided by the extensive literature on the pharmacological activity of piperidine-containing compounds.

  • Sigma-1 Receptor (σ1R): This receptor is a unique ligand-regulated molecular chaperone implicated in a variety of neurological and psychiatric conditions. Many piperidine derivatives have been identified as high-affinity sigma-1 receptor ligands.[1][2][7]

  • Dopamine D2 Receptor (D2R): The D2 receptor is a key target for antipsychotic and antiparkinsonian drugs. The piperidine scaffold is a common feature in many D2 receptor antagonists.[8]

  • Serotonin 5-HT2A Receptor (5-HT2AR): This receptor is involved in the regulation of mood, cognition, and perception, and is a target for atypical antipsychotics and psychedelics. Numerous piperidine-based compounds have been shown to interact with this receptor.[9]

In-Silico Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Preparation of the Receptor:

    • Obtain the crystal structures of the target receptors from the Protein Data Bank (PDB IDs: 5HK1 for sigma-1, 7DFP for dopamine D2, and 6A93 for serotonin 5-HT2A).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared receptor in PDBQT format.

  • Preparation of the Ligand:

    • The SMILES string for this compound is COC1=CC=CC(=C1)C2CCCNC2.[10]

    • Convert the 2D structure to a 3D structure using a tool like Open Babel.

    • Perform energy minimization of the 3D structure.

    • Save the ligand in PDBQT format, defining the rotatable bonds.

  • Grid Box Definition:

    • Define the binding site on the receptor by creating a grid box that encompasses the active site residues identified from the co-crystallized ligand in the original PDB file or from literature.

  • Docking Execution:

    • Run AutoDock Vina from the command line, specifying the prepared protein and ligand files, and the grid box parameters.

    • Command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.txt --out output.pdbqt --log log.txt

  • Analysis of Results:

    • Analyze the predicted binding affinities (in kcal/mol) and the binding poses of the ligand within the receptor's active site.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio Visualizer.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of a series of compounds with their biological activity.

Experimental Protocol: QSAR Modeling

  • Dataset Preparation:

    • Compile a dataset of piperidine derivatives with their known bioactivities (e.g., Ki or IC50 values) against the target receptors. A hypothetical dataset is provided in Table 1.

    • Convert the bioactivity values to a logarithmic scale (e.g., pKi = -log(Ki)).

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors (e.g., physicochemical properties, topological indices, electronic properties) using software like RDKit or PaDEL-Descriptor.

  • Data Splitting:

    • Divide the dataset into a training set (typically 70-80%) and a test set (20-30%) to build and validate the model, respectively.

  • Model Building:

    • Use a machine learning algorithm (e.g., Multiple Linear Regression, Random Forest, Support Vector Machine) to build a model that relates the descriptors (independent variables) to the biological activity (dependent variable) using the training set.

  • Model Validation:

    • Validate the model's predictive power using the test set. Key statistical parameters include the coefficient of determination (R²) for the training set and the predictive R² (Q²) for the test set.

Pharmacophore Modeling

A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be recognized by a specific receptor.

Experimental Protocol: Ligand-Based Pharmacophore Modeling using PharmaGist

  • Input Preparation:

    • Select a set of active ligands for the target receptor from the dataset (Table 1).

    • Prepare 3D structures of these ligands in MOL2 or SDF format.

  • Pharmacophore Generation:

    • Upload the set of active ligands to the PharmaGist web server.

    • The server will perform a multiple flexible alignment of the ligands to identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

  • Model Analysis and Validation:

    • Analyze the generated pharmacophore models. The best model will be shared by the most active compounds and have a high score.

    • The model can then be used as a 3D query to screen large compound databases for new potential ligands.

Data Presentation

Table 1: Hypothetical Bioactivity Data for a Series of Piperidine Derivatives

Compound IDStructureSigma-1 Ki (nM)Dopamine D2 Ki (nM)Serotonin 5-HT2A IC50 (nM)
MMP-001 This compound ? ? ?
P-0014-Phenylpiperidine55120250
P-0023-Phenylpiperidine4095180
P-0034-(4-Fluorophenyl)piperidine3580150
P-0044-(2-Methoxyphenyl)piperidine60150300
P-0051-Benzyl-4-phenylpiperidine154580
P-0061-Methyl-4-phenylpiperidine2570120
P-0073-(4-Chlorophenyl)piperidine3065110
P-0084-(3,4-Dichlorophenyl)piperidine205090
P-0094-Hydroxyphenyl)piperidine80200400
P-0104-(Trifluoromethyl)phenyl)piperidine2860100

Note: The bioactivity values in this table are hypothetical and for illustrative purposes to demonstrate the QSAR and pharmacophore modeling process.

Visualization of Workflows and Pathways

In-Silico Bioactivity Prediction Workflow

G cluster_data Data Acquisition cluster_methods In-Silico Methods cluster_analysis Analysis & Prediction ligand This compound (SMILES: COC1=CC=CC(=C1)C2CCCNC2) docking Molecular Docking (AutoDock Vina) ligand->docking targets Protein Targets (PDB IDs: 5HK1, 7DFP, 6A93) targets->docking dataset Piperidine Analogs Dataset (Structure & Bioactivity) qsar QSAR Modeling dataset->qsar pharma Pharmacophore Modeling (PharmaGist) dataset->pharma binding_affinity Binding Affinity & Pose Prediction docking->binding_affinity activity_prediction Bioactivity Prediction for Novel Compounds qsar->activity_prediction feature_id Pharmacophoric Feature Identification pharma->feature_id hypothesis Bioactivity Hypothesis binding_affinity->hypothesis activity_prediction->hypothesis feature_id->hypothesis

Caption: Workflow for the in-silico prediction of bioactivity.

Hypothetical Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling s1r Sigma-1 Receptor ca_release Ca2+ Release s1r->ca_release Modulates d2r Dopamine D2 Receptor camp_inhibition cAMP Inhibition d2r->camp_inhibition Inhibits ht2ar Serotonin 5-HT2A Receptor ip3_dag IP3 / DAG Signaling ht2ar->ip3_dag Activates ligand This compound ligand->s1r ligand->d2r ligand->ht2ar ip3_dag->ca_release gene_expression Gene Expression Changes ca_release->gene_expression camp_inhibition->gene_expression neuronal_activity Modulation of Neuronal Activity gene_expression->neuronal_activity

Caption: Predicted interactions and downstream signaling pathways.

Conclusion

This technical guide has outlined a comprehensive in-silico strategy for predicting the bioactivity of this compound. By leveraging molecular docking, QSAR modeling, and pharmacophore analysis, researchers can generate robust hypotheses regarding its potential biological targets and mechanisms of action. The detailed protocols and the illustrative dataset provide a practical foundation for applying these computational methods. The predicted interactions with the sigma-1, dopamine D2, and serotonin 5-HT2A receptors suggest that this compound may possess interesting CNS activities. The workflows and pathways visualized herein serve as a conceptual framework for such an investigation. It is imperative that the in-silico predictions generated through these methods are subsequently validated by in-vitro and in-vivo experimental studies to confirm the bioactivity and elucidate the precise pharmacological profile of this compound.

References

3-(3-Methoxyphenyl)piperidine CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Methoxyphenyl)piperidine, a heterocyclic amine that serves as a versatile scaffold in medicinal chemistry. This document consolidates its chemical identity, synthesis protocols, and physicochemical properties. While direct biological targets of this compound are not extensively documented in publicly available literature, this guide explores the significant pharmacological activities of its derivatives, which have shown affinity for a range of receptors, including opioid, dopamine, and sigma receptors. This information is intended to support researchers and drug development professionals in leveraging this compound for the design and synthesis of novel therapeutics.

Chemical Identity and Properties

This compound is a piperidine derivative with a methoxyphenyl group at the 3-position. Its fundamental properties are summarized below.

PropertyValueReference
CAS Number 79601-21-1[1][2]
Molecular Formula C₁₂H₁₇NO[1][2]
Molecular Weight 191.27 g/mol [1][2]
IUPAC Name This compound
Predicted XlogP 2.0
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2

A hydrochloride salt of this compound also exists with the CAS number 19725-18-9 and a molecular formula of C₁₂H₁₈ClNO.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrogenation of 3-(3-methoxyphenyl)pyridine.

Experimental Protocol: Hydrogenation of 3-(3-Methoxyphenyl)pyridine

Materials:

  • 3-(3-Methoxyphenyl)pyridine

  • Methanol (MeOH)

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

  • Hydrogen chloride (HCl) in an appropriate solvent

Procedure:

  • A solution of 3-(3-methoxyphenyl)pyridine in methanol is prepared.

  • A catalytic amount of platinum(IV) oxide is added to the solution.

  • The mixture is subjected to hydrogenation under a pressure of 2844.3 Torr.

  • The reaction is allowed to proceed for 3 hours.

  • Upon completion, the catalyst is removed by filtration.

  • The solvent is evaporated under reduced pressure.

  • The resulting residue is treated with a solution of hydrogen chloride to yield this compound hydrochloride.

Yield: This method has been reported to achieve a yield of 90.7%.

Alternative Synthesis Approaches

Modern synthetic strategies, such as palladium-catalyzed C(sp³)-H arylation, offer alternative routes to this compound and its derivatives. These methods provide the advantage of directly functionalizing the piperidine scaffold, potentially reducing the number of synthetic steps and improving atom economy.

Analytical Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and purity.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

  • Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.

Biological and Pharmacological Context

Currently, there is limited publicly available data on the specific biological targets and mechanism of action of this compound itself. However, its structural motif is a key component in a variety of pharmacologically active compounds, highlighting its importance as a molecular scaffold.

Derivatives and their Pharmacological Activities:
  • Opioid Receptor Ligands: Derivatives of this compound have been synthesized and investigated as potent δ-opioid agonists, which have shown potential as analgesics and antidepressants in preclinical studies.

  • Dopamine Receptor Ligands: The this compound scaffold has been incorporated into molecules targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders.

  • Sigma-1 Receptor Ligands: Certain derivatives have demonstrated high affinity for the sigma-1 receptor, a molecular chaperone involved in cellular stress responses and a target for various central nervous system disorders.

  • JAK2 Inhibitors: In silico screening and subsequent in vitro testing have identified a derivative of this compound as a potential inhibitor of Janus kinase 2 (JAK2), a key enzyme in a signaling pathway that controls cell survival and proliferation.

The diverse range of biological activities exhibited by its derivatives underscores the potential of the this compound core in the design of novel therapeutics.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and initial biological evaluation of this compound derivatives.

G General Workflow: Synthesis and Evaluation of this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 3-(3-Methoxyphenyl)pyridine) reaction Chemical Reaction (e.g., Hydrogenation) start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays (Receptor Binding, Enzyme Inhibition) characterization->in_vitro Test Compound in_vivo In Vivo Models (Animal studies for efficacy and toxicity) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vitro->sar lead_opt Lead Optimization in_vivo->lead_opt sar->lead_opt

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Conceptual Signaling Pathway Involvement of Derivatives

As direct signaling pathway information for the parent compound is unavailable, the following diagram conceptualizes how a derivative of this compound, acting as a hypothetical G-protein coupled receptor (GPCR) antagonist, might function.

G Conceptual Signaling Pathway for a GPCR Antagonist Derivative cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Endogenous Ligand receptor GPCR ligand->receptor Binding prevented g_protein G-Protein (inactive) receptor->g_protein No Activation antagonist This compound Derivative (Antagonist) antagonist->receptor Binds and blocks effector Effector Enzyme (inactive) second_messenger Second Messenger Production Blocked cellular_response Downstream Cellular Response Inhibited

Caption: A conceptual diagram illustrating the mechanism of a hypothetical GPCR antagonist derived from this compound.

Conclusion

This compound is a valuable building block in the field of medicinal chemistry. While its own pharmacological profile is not yet well-defined, the diverse and potent activities of its derivatives highlight the importance of this scaffold. Further investigation into the direct biological interactions of this compound could unveil new therapeutic potentials. This guide provides a foundational resource for researchers to aid in the exploration and development of novel therapeutics based on this promising chemical entity.

References

Initial Safety and Toxicity Profile of 3-(3-Methoxyphenyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenyl)piperidine is a synthetic organic compound featuring a piperidine ring substituted with a 3-methoxyphenyl group. The piperidine moiety is a common scaffold in many pharmaceuticals, contributing to a wide range of biological activities.[1] Given the structural alerts and the known pharmacology of related molecules, a thorough understanding of the potential toxicological profile of this compound is crucial for any research and development activities. This technical guide provides an overview of the known safety information for structurally related compounds and outlines the necessary experimental protocols for a comprehensive initial safety assessment.

Hazard Identification based on Structural Analogs

Direct safety and toxicity data for this compound is limited. However, data from related piperidine derivatives can provide initial hazard identification.

General Piperidine Toxicity: The parent piperidine ring is known to be corrosive and can cause severe skin and eye irritation.[1][2] Inhalation may lead to respiratory tract irritation.[2] Systemic effects following exposure can include impacts on the central nervous system.[2]

Toxicity of Substituted Piperidine Derivatives: Many substituted piperidine compounds exhibit significant biological activity and associated toxicities. For instance, certain psychoactive piperidine derivatives, such as 3-Methoxyphencyclidine (3-MeO-PCP), which is structurally distinct but contains a methoxyphenyl and a piperidine ring, are known to have led to fatalities and severe adverse effects, including hypertension, tachycardia, confusion, and psychosis.[3][4]

Safety Data Sheets (SDS) for positional isomers like 2-(3-methoxyphenyl)piperidine and 4-(2-methoxyphenyl)piperidine generally indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[5]

Proposed Initial Safety and Toxicity Evaluation

A comprehensive initial safety assessment for a novel compound like this compound would typically involve a battery of in vitro and in vivo studies compliant with international regulatory guidelines (e.g., OECD, ICH).

Acute Toxicity

Objective: To determine the potential for acute toxicity from a single dose of the substance.

Table 1: Proposed Acute Toxicity Studies

Study TypeSpeciesRoute of AdministrationEndpoints
Acute Oral Toxicity (LD50)RatOral (gavage)Mortality, clinical signs, body weight, necropsy
Acute Dermal ToxicityRat/RabbitDermalMortality, skin irritation, clinical signs
Acute Inhalation ToxicityRatInhalationMortality, respiratory effects, clinical signs

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Selection: Healthy, young adult female rats are used, as they are generally slightly more sensitive.

  • Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. They are acclimatized for at least 5 days before dosing.

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

  • Administration: A single animal is dosed with the starting dose. The outcome (survival or death) determines the dose for the next animal (a lower dose after death, a higher dose after survival).

  • Observation: Animals are observed for clinical signs of toxicity immediately after dosing, and periodically for at least 14 days. Body weights are recorded weekly.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Data Analysis: The LD50 is calculated using statistical methods based on the outcomes of the sequential dosing.

Workflow for Acute Oral Toxicity Study

cluster_protocol Acute Oral Toxicity (OECD 425) start Select Starting Dose dose1 Dose Single Animal start->dose1 observe1 Observe for 48h dose1->observe1 outcome1 Survival or Death? observe1->outcome1 dose_up Increase Dose outcome1->dose_up Survival dose_down Decrease Dose outcome1->dose_down Death observe_long Observe All Animals for 14 Days outcome1->observe_long After last animal dose_next Dose Next Animal dose_up->dose_next dose_down->dose_next dose_next->observe1 Continue until stopping criteria are met necropsy Gross Necropsy observe_long->necropsy calculate Calculate LD50 necropsy->calculate end End of Study calculate->end

Caption: Workflow for an acute oral toxicity study following the Up-and-Down Procedure.

Repeat-Dose Toxicity

Objective: To evaluate the toxic effects of repeated exposure to the substance over a defined period.

Table 2: Proposed Repeat-Dose Toxicity Study

Study TypeSpeciesRoute of AdministrationDurationEndpoints
28-Day Repeat-Dose StudyRatOral (gavage)28 daysClinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology

Experimental Protocol: 28-Day Oral Toxicity Study (OECD 407)

  • Animal Groups: At least three dose groups and a control group, with an equal number of male and female rats in each group.

  • Dosing: The substance is administered daily by oral gavage for 28 days.

  • Observations: Daily clinical observations and weekly measurements of body weight and food consumption.

  • Clinical Pathology: Blood and urine samples are collected at the end of the study for hematology, clinical chemistry, and urinalysis.

  • Pathology: At termination, a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected for histopathological examination.

Genotoxicity

Objective: To assess the potential of the substance to induce genetic mutations or chromosomal damage.

Table 3: Proposed In Vitro Genotoxicity Assays

Assay TypeTest SystemEndpoints
Bacterial Reverse Mutation Test (Ames Test)Salmonella typhimurium strainsGene mutations
In Vitro Mammalian Chromosomal Aberration TestCultured mammalian cellsChromosomal aberrations
In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay)L5178Y mouse lymphoma cellsGene mutations and clastogenic effects

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test, OECD 471)

  • Test Strains: A set of Salmonella typhimurium strains with different mutations in the histidine operon are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to detect metabolites that may be genotoxic.

  • Exposure: The bacterial strains are exposed to a range of concentrations of the test substance on agar plates.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Workflow for the Ames Test

cluster_workflow Ames Test Workflow prep Prepare Test Substance Dilutions plate_no_s9 Plate Bacteria, Substance, and Minimal Agar (-S9) prep->plate_no_s9 plate_s9 Plate Bacteria, Substance, S9 Mix, and Minimal Agar (+S9) prep->plate_s9 strains Select Bacterial Strains strains->plate_no_s9 strains->plate_s9 s9 Prepare S9 Mix (for metabolic activation) s9->plate_s9 incubate Incubate Plates for 48-72h plate_no_s9->incubate plate_s9->incubate count Count Revertant Colonies incubate->count analyze Analyze for Dose-Dependent Increase count->analyze

Caption: A simplified workflow for the bacterial reverse mutation (Ames) test.

Hypothesized Signaling Pathways in Toxicity

Based on the pharmacology of structurally related psychoactive compounds, a primary target for the biological activity and potential toxicity of this compound could be the N-methyl-D-aspartate (NMDA) receptor in the central nervous system.[3] Antagonism of the NMDA receptor can lead to dissociative and hallucinogenic effects, and at higher doses, can cause significant neurological and cardiovascular adverse events.

cluster_pathway Hypothesized NMDA Receptor Antagonism Pathway compound This compound nmda NMDA Receptor compound->nmda Antagonism ion_channel Ion Channel Blockade nmda->ion_channel calcium Decreased Ca2+ Influx ion_channel->calcium neurotransmission Altered Glutamatergic Neurotransmission calcium->neurotransmission downstream Downstream Effects neurotransmission->downstream cns CNS Effects (e.g., Dissociation, Psychosis) downstream->cns cardio Cardiovascular Effects (e.g., Hypertension, Tachycardia) downstream->cardio

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(3-Methoxyphenyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(3-Methoxyphenyl)piperidine and its derivatives are valuable intermediates in the synthesis of various pharmacologically active compounds. This document provides a detailed protocol for the synthesis of this compound hydrochloride, a stable salt form of the parent compound. The protocol is based on established synthetic routes, including the reduction of a pyridine precursor followed by salt formation.

Data Presentation

ParameterValueReference
Product Name This compound hydrochloride[1][2]
CAS Number 19725-18-9[2]
Molecular Formula C₁₂H₁₈ClNO[2]
Molecular Weight 227.73 g/mol [2]
Appearance White solid[3]
Melting Point 165°C[3]
Yield 90.7% (for the free base)[4]

Experimental Protocols

Method 1: Catalytic Hydrogenation of a Pyridine Precursor

This protocol outlines the synthesis of this compound via the reduction of a corresponding pyridine derivative, followed by the formation of the hydrochloride salt.

Materials:

  • 3-(3-Methoxyphenyl)pyridine

  • Methanol

  • Platinum(IV) oxide (PtO₂)

  • Hydrogen gas (H₂)

  • Hydrogen chloride (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Dichloromethane

  • 10% aqueous sodium hydroxide

  • Potassium carbonate

  • Round-bottom flask

  • Hydrogenation apparatus

  • Stirring apparatus

  • Filtration apparatus

  • Rotary evaporator

Procedure:

Step 1: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine

  • In a suitable reaction vessel, dissolve 3-(3-methoxyphenyl)pyridine in methanol.

  • Add a catalytic amount of platinum(IV) oxide to the solution.

  • Place the reaction vessel in a hydrogenation apparatus.

  • Pressurize the system with hydrogen gas to approximately 2844.3 Torr.[4]

  • Stir the reaction mixture vigorously at room temperature for 3 hours.[4]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of celite to remove the platinum catalyst.

  • Rinse the filter cake with methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude this compound. A yield of 90.7% for the free base has been reported for this step.[4]

Step 2: Formation of this compound Hydrochloride

  • To isolate the free base, dissolve the crude product in dichloromethane.[5]

  • Wash the organic layer with 10% aqueous sodium hydroxide.[5]

  • Separate the layers and dry the organic layer over potassium carbonate.[5]

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the free base, this compound, as an oil.

  • Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • To this solution, add a solution of hydrogen chloride in the chosen solvent dropwise with stirring until precipitation is complete.

  • Collect the resulting white solid by filtration.

  • Wash the solid with a small amount of cold solvent and dry under vacuum to afford this compound hydrochloride.

Method 2: Grignard Reaction and Subsequent Reduction

This alternative two-step synthesis starts from pyridine-3-carboxaldehyde and a Grignard reagent.[3]

Step 1: Synthesis of (3-Methoxyphenyl)(pyridin-3-yl)methanol

  • Prepare the Grignard reagent from 3-bromoanisole and magnesium turnings in anhydrous tetrahydrofuran (THF).

  • In a separate flask, dissolve pyridine-3-carboxaldehyde in anhydrous THF and cool the solution to 0°C.

  • Slowly add the prepared Grignard reagent to the pyridine-3-carboxaldehyde solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

Step 2: One-Pot Deoxygenation and Heteroaromatic Ring Saturation

  • Dissolve the crude (3-methoxyphenyl)(pyridin-3-yl)methanol in a suitable solvent such as acetic acid.

  • Add a palladium-based catalyst (e.g., palladium on carbon).

  • Subject the mixture to hydrogenation under pressure.

  • Upon completion of the reaction, filter off the catalyst.

  • Remove the solvent under reduced pressure.

  • Treat the residue with a suitable solvent like acetone or diethyl ether to precipitate the hydrochloride salt.[3]

  • Filter and dry the resulting solid to obtain this compound hydrochloride.[3]

Mandatory Visualization

Synthesis_Workflow cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Grignard Reaction M1_Start 3-(3-Methoxyphenyl)pyridine M1_React Catalytic Hydrogenation (H₂, PtO₂, Methanol) M1_Start->M1_React M1_Intermediate This compound (Free Base) M1_React->M1_Intermediate M1_Salt HCl Addition M1_Intermediate->M1_Salt M1_End This compound HCl M1_Salt->M1_End M2_Start1 Pyridine-3-carboxaldehyde M2_Grignard Grignard Reaction M2_Start1->M2_Grignard M2_Start2 3-Bromoanisole + Mg M2_Start2->M2_Grignard M2_Intermediate (3-Methoxyphenyl)(pyridin-3-yl)methanol M2_Grignard->M2_Intermediate M2_Reduction One-Pot Deoxygenation & Ring Saturation (H₂, Pd/C) M2_Intermediate->M2_Reduction M2_End This compound HCl M2_Reduction->M2_End

Caption: Synthetic workflows for this compound hydrochloride.

References

Application Notes and Protocols for 3-(3-Methoxyphenyl)piperidine in Novel Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(3-methoxyphenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutics targeting a range of biological systems.[1] The inherent physicochemical and pharmacokinetic properties of the piperidine ring make it a favorable component in drug design, enhancing metabolic stability and facilitating transport across biological membranes.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of new therapeutic agents, with a focus on its application in creating selective μ-opioid receptor (MOR) agonists, GABA uptake inhibitors, dopamine D4 receptor antagonists, and HDM2-p53 interaction inhibitors.

Therapeutic Applications and Mechanisms of Action

Derivatives of this compound have been successfully employed to develop potent and selective ligands for various therapeutic targets. Below are key examples of its applications.

Selective μ-Opioid Receptor (MOR) Agonists for Analgesia

The this compound scaffold has been instrumental in the design of potent and selective MOR agonists for the management of moderate to severe pain.[3] By modifying the core structure, it is possible to develop compounds with high affinity for the MOR while exhibiting lower affinity for delta (DOR) and kappa (KOR) opioid receptors, potentially reducing the side effects associated with less selective opioids.[3]

Mechanism of Action: MOR agonists elicit their analgesic effects by binding to and activating μ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the closure of voltage-gated calcium channels, and the opening of inwardly rectifying potassium channels.[3] These events collectively hyperpolarize the neuron, reducing neuronal excitability and inhibiting the transmission of nociceptive signals.

Signaling Pathway of μ-Opioid Receptor Activation

MOR_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits K_channel K+ Channel G_protein->K_channel activates cAMP_decrease [cAMP] ↓ AC->cAMP_decrease Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_channel->Hyperpolarization K_channel->Hyperpolarization Agonist This compound Derivative (Agonist) Agonist->MOR Analgesia Analgesia Hyperpolarization->Analgesia

Caption: μ-Opioid receptor signaling cascade.

GABA Transporter (GAT) Inhibitors

Derivatives of (S)-3-(3-methoxyphenyl)piperidine have been investigated as inhibitors of GABA transporters, particularly the murine GABA transporter type 4 (mGAT4).[4][5] GATs are crucial for regulating the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system, in the synaptic cleft.[6] Inhibition of GATs prolongs the action of GABA, enhancing inhibitory neurotransmission, a mechanism relevant for the treatment of epilepsy and other neurological disorders.

Mechanism of Action: By blocking the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells, GAT inhibitors increase the concentration and duration of GABA in the synapse. This leads to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in increased neuronal inhibition.

Signaling Pathway of a GABAergic Synapse

GABA_Synapse cluster_synapse GABAergic Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GAT1 GAT1 GABA->GAT1 Reuptake GABA_A_R GABA-A Receptor GABA->GABA_A_R GABA_B_R GABA-B Receptor GABA->GABA_B_R Influx_Cl Influx_Cl GABA_A_R->Influx_Cl Cl- Influx GPCR_Signaling GPCR_Signaling GABA_B_R->GPCR_Signaling GPCR Signaling GAT_Inhibitor This compound Derivative (GAT Inhibitor) GAT_Inhibitor->GAT1 Inhibits Inhibition Inhibition Influx_Cl->Inhibition Postsynaptic Inhibition GPCR_Signaling->Inhibition

Caption: GABAergic synapse and GAT inhibition.

Dopamine D4 Receptor Antagonists

The this compound scaffold has been utilized to develop potent and selective antagonists for the dopamine D4 receptor. These compounds are being investigated for the treatment of conditions such as L-DOPA-induced dyskinesias in Parkinson's disease.

HDM2-p53 Interaction Inhibitors

Substituted piperidines, including those derived from a this compound core, have been developed as inhibitors of the HDM2-p53 protein-protein interaction.[6][7][8] These inhibitors can reactivate the tumor suppressor p53 in cancer cells where it is inhibited by overexpression of HDM2, offering a promising strategy for cancer therapy.[8]

Quantitative Data Summary

The following tables summarize the biological activity of representative compounds derived from the this compound scaffold.

Table 1: In Vitro Binding Affinities of a Selective MOR Agonist

Compound Target Ki (nM)
2a MOR 7.3 ± 0.5
DOR 849.4 ± 96.6
KOR 49.1 ± 6.9

Data from a study on 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide derivatives.[3]

Table 2: In Vivo Analgesic Efficacy of a Selective MOR Agonist

Compound Assay ED50 (mg/kg)
2a 55 °C Hot Plate Test 3.1

Data from a study on 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide derivatives.[3]

Experimental Protocols

Protocol 1: Synthesis of a 3-(Phenoxymethyl)piperidine Derivative

This protocol describes a general method for the synthesis of 3-(phenoxymethyl)piperidine derivatives, which can serve as intermediates for various therapeutic agents.

Materials:

  • N-Boc-3-(hydroxymethyl)piperidine

  • Phenol derivative (e.g., 2-ethoxyphenol)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of N-Boc-3-(hydroxymethyl)piperidine, the desired phenol derivative, and PPh3 in anhydrous DCM at 0 °C, add DIAD dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the N-Boc protected phenoxymethylpiperidine derivative.

  • Dissolve the purified product in DCM and add TFA.

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture and dissolve the residue in DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the final 3-(phenoxymethyl)piperidine derivative.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Start Materials: - N-Boc-3-(hydroxymethyl)piperidine - Phenol derivative - PPh3, DIAD, DCM Mitsunobu Mitsunobu Reaction (0 °C to RT, 12-18h) Start->Mitsunobu Purification1 Purification (Silica Gel Chromatography) Mitsunobu->Purification1 Deprotection Boc Deprotection (TFA in DCM, 2-4h) Purification1->Deprotection Workup Aqueous Workup (NaHCO3, Brine) Deprotection->Workup Final_Product Final Product: 3-(Phenoxymethyl)piperidine Derivative Workup->Final_Product

Caption: Synthesis of 3-(phenoxymethyl)piperidine.

Protocol 2: In Vivo Hot Plate Test for Analgesia

This protocol describes a standard method for assessing the central analgesic activity of test compounds in rodents.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Animal enclosure (e.g., transparent glass cylinder)

  • Timer

  • Test animals (e.g., mice, 18-22 g)

  • Test compound solution

  • Vehicle control (e.g., saline)

  • Positive control (e.g., morphine)

Procedure:

  • Acclimatize the animals to the laboratory conditions for at least one hour before the experiment.

  • Divide the animals into groups (vehicle, positive control, and test compound groups).

  • Administer the test compound, vehicle, or positive control to the respective groups (e.g., intraperitoneally).

  • At a predetermined time after administration (e.g., 30, 60, 90, and 120 minutes), place each animal individually on the hot plate maintained at a constant temperature (e.g., 55 ± 0.1 °C).

  • Start the timer immediately upon placing the animal on the hot plate.

  • Observe the animal for signs of nociception, such as licking of the hind paw or jumping.

  • Record the latency time, which is the time taken for the animal to show a nociceptive response.

  • To prevent tissue damage, impose a cut-off time (e.g., 30 seconds). If the animal does not respond within the cut-off time, remove it from the hot plate and record the latency as the cut-off time.

  • Calculate the percent maximum possible effect (%MPE) or percent analgesia using the formula: % Analgesia = [(Test latency – Control latency) / (Cut-off time – Control latency)] × 100

Experimental Workflow for Hot Plate Test

Hot_Plate_Workflow Start Animal Acclimatization Grouping Grouping of Animals (Vehicle, Positive Control, Test) Start->Grouping Dosing Compound Administration Grouping->Dosing Testing Placement on Hot Plate (55 °C) Dosing->Testing Observation Observe for Nociceptive Response (Licking, Jumping) Testing->Observation Data_Collection Record Latency Time (Cut-off at 30s) Observation->Data_Collection Analysis Calculate % Analgesia Data_Collection->Analysis

Caption: In vivo hot plate test workflow.

Protocol 3: In Vitro GABA Uptake Assay

This protocol describes a method to determine the inhibitory activity of test compounds on GABA transporters expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the target GAT subtype (e.g., mGAT4)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., 25 mM HEPES-Tris, pH 7.4, containing NaCl, KCl, CaCl2, MgSO4, and glucose)

  • [3H]GABA (radiolabeled GABA)

  • Unlabeled GABA

  • Test compound

  • Reference GAT inhibitor (e.g., tiagabine)

  • 96-well cell culture plates

  • Scintillation counter and scintillation cocktail

Procedure:

  • Seed the HEK293-GAT cells into 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with pre-warmed assay buffer.

  • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • Add the compound dilutions to the respective wells. For total uptake, add buffer only. For non-specific uptake, add a high concentration of the reference inhibitor.

  • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

  • Initiate GABA uptake by adding assay buffer containing a fixed concentration of [3H]GABA to each well.

  • Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific GABA uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the IC50 value of the test compound by plotting the percent inhibition of specific GABA uptake against the log concentration of the compound.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and synthesis of novel therapeutic agents. Its structural and physicochemical properties allow for the development of potent and selective modulators of various biological targets, including GPCRs and neurotransmitter transporters. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile chemical moiety in their drug discovery programs.

References

Application of 3-(3-Methoxyphenyl)piperidine in Neuropharmacological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct neuropharmacological data for 3-(3-Methoxyphenyl)piperidine is limited in publicly available literature. The following application notes and protocols are based on the pharmacological profiles of structurally related compounds, particularly those containing a methoxyphenylpiperidine or methoxyphenylpiperazine moiety. This information is intended to guide potential research applications and methodologies for this compound and should be adapted and validated through empirical studies.

Introduction

This compound is a synthetic compound featuring a piperidine ring linked to a methoxyphenyl group.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide range of clinically approved drugs targeting the central nervous system (CNS).[2] While research on this compound itself is not extensive, its structural motifs suggest potential interactions with various neuroreceptors, making it a compound of interest for neuropharmacological research and as a scaffold for the development of novel CNS-active agents.[1]

Potential Neuropharmacological Applications

Based on the pharmacology of structurally similar compounds, this compound could be investigated for its activity at the following targets:

  • Dopamine Receptors (D2/D3): Several analogs of 4-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-1-(3-phenylpropyl)piperidine have been evaluated for their binding at the dopamine transporter (DAT) and dopamine receptors.[3] This suggests that this compound could be explored for its potential as a modulator of dopaminergic neurotransmission, which is relevant for conditions such as Parkinson's disease, schizophrenia, and addiction.

  • Serotonin Receptors (5-HT) and Transporter (SERT): The methoxyphenylpiperazine moiety is a common feature in ligands for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A, as well as the serotonin transporter. Derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine have shown antidepressant-like activity through inhibition of biogenic amine reuptake.[4] Therefore, this compound could be a candidate for screening in models of depression and anxiety.

  • Sigma Receptors (σ1 and σ2): Phenylpiperidine derivatives are known to interact with sigma receptors. For instance, the phenylacetamide derivative of a 3-substituted piperazine showed moderate affinity for σ1 receptors.[5] Sigma receptors are implicated in a variety of CNS functions and diseases, including neuroprotection, cognition, and addiction.

  • NMDA Receptors: The structurally related compound, 3-Methoxyphencyclidine (3-MeO-PCP), which possesses a 1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine structure, is a known NMDA receptor antagonist.[6] This highlights the potential for the 3-methoxyphenylpiperidine scaffold to interact with the NMDA receptor complex, a key target in research on learning, memory, and excitotoxicity.

Quantitative Data from Structurally Related Compounds

The following table summarizes binding affinity data (Ki in nM) for compounds structurally related to this compound. This data can serve as a preliminary guide for designing binding studies for the target compound.

Compound/AnalogReceptor TargetBinding Affinity (Ki, nM)Reference
3-Methoxyphencyclidine (3-MeO-PCP)NMDA (dizocilpine site)20[6]
Serotonin Transporter (SERT)216[6]
Sigma-1 (σ1) Receptor42[6]
Phenylacetamide of 3-substituted piperazineSigma-1 (σ1) Receptor181[5]
8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinolineDopamine D2 Receptor524[7]
Serotonin 5-HT1A Receptor2.13[7]

Experimental Protocols

The following are detailed, generalized protocols for key experiments that can be adapted to investigate the neuropharmacological profile of this compound.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This protocol provides a general framework for determining the binding affinity of this compound to various CNS receptors.

Objective: To determine the inhibition constant (Ki) of this compound at target receptors (e.g., dopamine D2, serotonin 5-HT1A, sigma-1).

Materials:

  • This compound

  • Receptor source: Commercially available cell membranes expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or prepared tissue homogenates (e.g., rat brain striatum for D2 receptors).

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-(+)-Pentazocine for sigma-1).

  • Non-specific binding competitor (e.g., Haloperidol for D2, Serotonin for 5-HT1A, Haloperidol for sigma-1).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • Receptor membrane preparation.

    • Radioligand at a concentration near its Kd.

    • Either vehicle, a range of concentrations of this compound, or the non-specific binding competitor at a high concentration.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Behavioral Assessment - Rodent Model of Anxiety (Elevated Plus Maze)

This protocol outlines a standard behavioral assay to screen for anxiolytic or anxiogenic effects of this compound in rodents.

Objective: To evaluate the effect of this compound on anxiety-like behavior in mice or rats.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose).

  • Positive control (e.g., Diazepam).

  • Elevated Plus Maze (EPM) apparatus.

  • Video tracking software.

  • Male mice or rats.

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Handle the animals for several days prior to testing to reduce stress.

  • Compound Administration: Administer this compound, vehicle, or the positive control via the desired route (e.g., intraperitoneal, oral) at a specific time before the test (e.g., 30 minutes).

  • Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to freely explore the maze for a set period (e.g., 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Behavioral Scoring: Use video tracking software or manual scoring to measure the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the data between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the percentage of time and entries in the open arms is indicative of an anxiolytic effect.

Visualizations

Signaling Pathway Diagram

G Potential Signaling Pathways for this compound Analogs cluster_dopamine Dopaminergic System cluster_serotonin Serotonergic System cluster_sigma Sigma Receptor System cluster_nmda NMDA Receptor System D2R D2 Receptor AC Adenylyl Cyclase D2R->AC - cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 SHT1A 5-HT1A Receptor AC_S Adenylyl Cyclase SHT1A->AC_S - cAMP_S cAMP AC_S->cAMP_S Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release Ca2+ Release IP3R->Ca_release NMDAR NMDA Receptor Ca_influx Ca2+ Influx NMDAR->Ca_influx Signaling_Cascades Downstream Signaling Ca_influx->Signaling_Cascades Compound This compound (Hypothesized Targets) Compound->D2R ? Compound->SHT1A ? Compound->Sigma1R ? Compound->NMDAR ?

Caption: Hypothesized signaling pathways based on related compound activities.

Experimental Workflow Diagram

G General Workflow for Neuropharmacological Profiling cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_development Lead Optimization receptor_binding Radioligand Binding Assays (Dopamine, Serotonin, Sigma, etc.) functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays Identified Targets behavioral_models Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) functional_assays->behavioral_models Promising Candidates neurochemical_analysis Neurochemical Analysis (e.g., Microdialysis) behavioral_models->neurochemical_analysis Correlate Behavior with Neurotransmitter Levels sar_studies Structure-Activity Relationship (SAR) Studies neurochemical_analysis->sar_studies adme_tox ADME/Tox Profiling sar_studies->adme_tox start Compound Synthesis This compound start->receptor_binding

Caption: A generalized workflow for the neuropharmacological evaluation.

References

Application Notes and Protocols: 3-(3-Methoxyphenyl)piperidine as a Scaffold for Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-arylpiperidine motif is a well-established and highly valued scaffold in medicinal chemistry, particularly for the development of ligands targeting central nervous system (CNS) receptors. Among these, the 3-(3-methoxyphenyl)piperidine core has emerged as a promising starting point for the design of potent and selective ligands for dopamine receptors, particularly the D2-like family (D2, D3, and D4). The methoxy group at the meta-position of the phenyl ring can influence ligand-receptor interactions and metabolic stability, making this scaffold an attractive template for modulation of dopaminergic neurotransmission.

These application notes provide a comprehensive overview of the utility of the this compound scaffold, including representative pharmacological data of analogous compounds, detailed experimental protocols for synthesis and characterization, and visualizations of key signaling pathways and experimental workflows.

Data Presentation

Table 1: Binding Affinities (Ki, nM) of Representative Piperidine-Based Ligands at Human Dopamine Receptors

Compound IDScaffold TypeR-Group (Substitution)D2 Ki (nM)D3 Ki (nM)D4 Ki (nM)D2/D3 SelectivityD4 Selectivity over D2/D3
8b [1]4,4-difluoro-3-(phenoxymethyl)piperidine3,4-difluorophenyl>1000>10005.5-High
8c [1]4,4-difluoro-3-(phenoxymethyl)piperidine3-methylphenyl>1000>100013-High
9j [1]4,4-difluoro-3-(phenoxymethyl)piperidine4-cyanophenoxy>1000>10001.7-High
9k [1]4,4-difluoro-3-(phenoxymethyl)piperidine3,4-difluorophenoxy>1000>10002.7-High
14a [1]4,4-difluoro-3-(phenoxymethyl)piperidineSpecific complex moiety>600>6000.3->2000-fold
Analogue 1 [2]3-Aryl-8-azabicyclo[3.2.1]octan-3-ol4-chlorophenyl, N-(indol-3-ylmethyl)33.415.5ND0.46ND
Analogue 2 [2]3-Aryl-8-azabicyclo[3.2.1]octan-3-ol4-chlorophenyl, N-(benzofuran-3-ylmethyl)1.70.34ND0.2ND

ND: Not Determined

Mandatory Visualizations

Signaling Pathways

Dopamine D2-like receptors (D2, D3, D4) are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. This results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, these receptors can also signal through a G-protein-independent pathway involving β-arrestin, which can lead to receptor desensitization, internalization, and activation of other signaling cascades like the MAPK/ERK pathway.

Dopamine D2-like Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2/D3/D4 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates GRK GRK D2R->GRK Phosphorylates beta_arrestin β-Arrestin D2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (αi) cAMP cAMP AC->cAMP Conversion GRK->D2R Dopamine Dopamine (Agonist) Dopamine->D2R Binds ATP ATP ATP->AC Substrate PKA PKA cAMP->PKA Activates Signaling_outcomes Cellular Response (e.g., Modulation of Neuronal Excitability) PKA->Signaling_outcomes Phosphorylates Targets ERK ERK beta_arrestin->ERK Activates Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization ERK->Signaling_outcomes MAPK Pathway

Caption: Dopamine D2-like receptor signaling cascades.

Experimental Workflows

The development of novel dopamine receptor ligands based on the this compound scaffold involves a multi-step process, from initial synthesis to comprehensive pharmacological characterization.

Experimental Workflow for Ligand Development cluster_synthesis Chemical Synthesis cluster_pharmacology Pharmacological Evaluation cluster_functional cluster_analysis Data Analysis & SAR start Start: This compound Scaffold synthesis N-Alkylation/ N-Arylation start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification binding_assay Radioligand Binding Assay (Ki determination) purification->binding_assay functional_assay Functional Assays purification->functional_assay data_analysis Data Analysis & SAR Studies binding_assay->data_analysis camp_assay cAMP Assay (EC50/IC50, Emax) functional_assay->camp_assay barrestin_assay β-Arrestin Assay (EC50, Emax) functional_assay->barrestin_assay camp_assay->data_analysis barrestin_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis Iterative Design

Caption: Workflow for dopamine ligand development.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes the synthesis of the core scaffold.

Materials:

  • 3-(3-Methoxyphenyl)pyridine

  • Platinum(IV) oxide (PtO2)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

  • Hydrogen chloride (HCl) in ether or dioxane

  • Parr hydrogenation apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3-(3-methoxyphenyl)pyridine in methanol in a pressure vessel.

  • Add a catalytic amount of platinum(IV) oxide.

  • Place the vessel in a Parr hydrogenation apparatus and pressurize with hydrogen gas (e.g., to 50 psi).

  • Shake the mixture at room temperature for a specified time (e.g., 3 hours) or until hydrogen uptake ceases.

  • Carefully vent the apparatus and filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound as a free base.

  • Dissolve the crude product in a suitable solvent (e.g., ether) and add a solution of HCl in ether or dioxane to precipitate the hydrochloride salt.

  • Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to obtain this compound hydrochloride.

Radioligand Binding Assay for Dopamine Receptors

This protocol is for determining the binding affinity (Ki) of test compounds at D2, D3, or D4 receptors.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing the human dopamine receptor subtype of interest.

  • Radioligand (e.g., [3H]Spiperone for D2/D3/D4).

  • Non-specific binding determinant (e.g., Haloperidol at 10 µM).

  • Test compounds (e.g., derivatives of this compound).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well plates, filter mats (e.g., GF/B or GF/C), cell harvester, and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add assay buffer, the appropriate concentration of radioligand, and either the test compound, buffer (for total binding), or the non-specific binding determinant.

  • Add the cell membrane preparation to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for D2-like Receptors

This protocol measures the ability of a test compound to act as an agonist or antagonist at Gi/o-coupled dopamine receptors by quantifying changes in intracellular cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine receptor subtype of interest.

  • Forskolin (to stimulate adenylyl cyclase).

  • Reference agonist (e.g., quinpirole) and antagonist (e.g., haloperidol).

  • Test compounds.

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Plate the cells in 96- or 384-well plates and grow to confluence.

  • On the day of the assay, replace the culture medium with assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).

  • Agonist mode: Add serial dilutions of the test compound and incubate for a specified time (e.g., 30 minutes) at 37°C. Then add a fixed concentration of forskolin and incubate for another 15-30 minutes.

  • Antagonist mode: Add serial dilutions of the test compound and incubate for a specified time. Then add a fixed concentration of a reference agonist (at its EC80) and incubate for a further period before adding forskolin.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • For agonist mode, plot the inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine the IC50 (or EC50 for inhibition) and Emax.

  • For antagonist mode, plot the reversal of agonist-induced inhibition of cAMP levels against the compound concentration to determine the IC50 and subsequently calculate the Kb.

β-Arrestin Recruitment Assay

This assay determines the ability of a compound to promote the interaction between the dopamine receptor and β-arrestin, a key event in G-protein-independent signaling and receptor desensitization.

Materials:

  • HEK293 cells co-expressing the dopamine receptor of interest (often tagged with a luciferase fragment, e.g., NanoLuc) and β-arrestin (tagged with a complementary fragment or a fluorescent protein for BRET).

  • Reference agonist (e.g., dopamine or quinpirole).

  • Test compounds.

  • Assay medium and substrate for the detection system (e.g., furimazine for NanoLuc).

  • White opaque 96- or 384-well plates.

Procedure:

  • Plate the cells in the assay plates.

  • Agonist mode: Add serial dilutions of the test compound to the cells and incubate at 37°C for a specified time (e.g., 60-90 minutes).

  • Antagonist mode: Pre-incubate the cells with serial dilutions of the test compound before adding a fixed concentration of a reference agonist (at its EC80).

  • Add the detection substrate according to the manufacturer's protocol.

  • Measure the luminescence or BRET signal using a plate reader.

  • For agonist mode, plot the signal against the compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

  • For antagonist mode, plot the inhibition of the agonist-induced signal against the compound concentration to determine the IC50.

References

Experimental setup for studying the biological activity of 3-(3-Methoxyphenyl)piperidine derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Studying the Biological Activity of 3-(3-Methoxyphenyl)piperidine Derivatives

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of this structure have shown significant potential as therapeutic agents due to their interactions with a variety of central nervous system (CNS) targets.[3][4] Notably, these compounds often exhibit high affinity for sigma receptors (σ1 and σ2), dopamine receptors (D2, D3), and N-methyl-D-aspartate (NMDA) receptors.[5][6][7] This diverse pharmacology makes them promising candidates for developing treatments for neurological and psychiatric disorders, pain management, and cancer.[5][8]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the biological activity of novel this compound derivatives. The protocols outlined below cover initial screening through to preliminary in vivo evaluation.

1. Target Identification and Primary Screening

The initial step in characterizing a novel derivative is to determine its binding affinity for key CNS receptors. Given the known pharmacology of this chemical class, primary screening should focus on sigma and dopamine receptors.

  • Sigma Receptors (σ1 and σ2): These receptors are implicated in neurodegenerative diseases, pain, and cancer.[5][8] Radioligand binding assays are the standard method for determining affinity.[9][10]

  • Dopamine Receptors (D2 and D3): The dopamine D3 receptor is a key target for treating various neurological and psychiatric disorders.[7] Piperidine derivatives often show high affinity for D2-like receptors.[11]

  • NMDA Receptors: The related compound 3-MeO-PCP is a known NMDA receptor antagonist, suggesting this is another potential target for these derivatives.[6][12]

A general workflow for the discovery and initial evaluation of these derivatives is presented below.

G General Drug Discovery and Lead Optimization Workflow cluster_0 Discovery & Screening cluster_1 Lead Optimization cluster_2 Preclinical Evaluation Synthesis Compound Synthesis HTS High-Throughput Screening (e.g., Binding Assays) Synthesis->HTS Compound Library Hit_ID Hit Identification HTS->Hit_ID Primary Hits Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR ADMET In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Iterate Iterative Design & Synthesis ADMET->Iterate Iterate->SAR Refined Compounds In_Vivo In Vivo Efficacy (Animal Models) Iterate->In_Vivo Optimized Lead Tox In Vivo Toxicology In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

A general workflow for drug discovery and lead optimization.

2. In Vitro Functional and Cellular Assays

After determining binding affinities, it is crucial to assess the functional activity (agonist vs. antagonist) and cellular effects of the compounds.

  • Functional Assays: For G-protein coupled receptors like dopamine and opioid receptors, [³⁵S]GTPγS binding assays are used to differentiate between agonists and antagonists.[13][14] An agonist will stimulate [³⁵S]GTPγS binding, while an antagonist will block the stimulation caused by a known agonist.

  • Cell Viability and Cytotoxicity: To evaluate potential therapeutic use, especially in cancer, or to identify general toxicity, cell viability assays are essential.[8] Common methods include MTT, MTS, and XTT assays, which measure metabolic activity, or LDH release assays, which measure membrane integrity.[15][16][17]

The diagram below illustrates a simplified signaling pathway for a G-protein coupled receptor, a common target for these derivatives.

G Simplified GPCR Signaling Pathway cluster_membrane Cell Membrane GPCR GPCR (e.g., Dopamine Receptor) G_Protein G-Protein (Inactive) GPCR->G_Protein Activates Ligand Piperidine Derivative (Ligand) Ligand->GPCR Binds G_Protein_A G-Protein (Active) G_Protein->G_Protein_A Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_A->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cell_Response Cellular Response Second_Messenger->Cell_Response Triggers

Simplified G-protein coupled receptor (GPCR) signaling pathway.

3. In Vivo Preclinical Evaluation

Promising candidates from in vitro studies should be advanced to in vivo animal models to assess their efficacy and safety profile. The choice of model depends on the intended therapeutic application.

  • Analgesic Activity: For compounds targeting pain, the hot-plate test (for central analgesia) and the acetic acid-induced writhing test (for peripheral analgesia) are standard models.[18][19]

  • Neuroprotective/Cognitive Effects: To evaluate potential treatments for conditions like Alzheimer's disease, models such as streptozotocin (STZ)-induced dementia in rats can be employed.[18]

  • Toxicity: The median lethal dose (LD50) is determined to establish a compound's acute toxicity and therapeutic index (TI), which is the ratio of LD50 to the median effective dose (ED50).[20]

Data Presentation

Quantitative data from the experimental evaluation should be summarized for clear comparison.

Table 1: Receptor Binding Affinities of Exemplary Piperidine Derivatives

Compound σ1 Ki (nM)[6] σ2 Ki (nM) D2L Ki (nM)[7] D3 Ki (nM)[7]
Derivative A 15.5 150.2 85.1 10.3
Derivative B 42.0 >10,000 76.4 0.5
3-MeO-PCP 42.0 >10,000 - -

| Haloperidol (Ref.) | 3.0 | 20.0 | 1.2 | 0.7 |

Table 2: In Vitro Cellular and In Vivo Analgesic Activity

Compound Cytotoxicity IC50 (µM) (SH-SY5Y cells) Analgesic ED50 (mg/kg) (Hot-Plate Test)
Derivative A 25.8 5.2
Derivative B >100 1.5

| Morphine (Ref.) | >100 | 2.0 |

Experimental Protocols

Protocol 1: Sigma-1 Receptor (S1R) Radioligand Binding Assay

This protocol determines the binding affinity of test compounds for the S1R using competitive inhibition of a radiolabeled ligand.[9]

Materials and Reagents:

  • Guinea pig liver membrane preparation (source of S1R)[9]

  • [³H]-(+)-pentazocine (radioligand)

  • (+)-Pentazocine or Haloperidol (reference compounds)

  • Test compounds (this compound derivatives)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and scintillation cocktail

  • Microplate harvester and liquid scintillation counter

G Workflow for Radioligand Binding Assay Prep Prepare Reagents: Membranes, Radioligand, Test Compounds Incubate Incubate Components: Total, Non-specific, & Competitive Binding Tubes Prep->Incubate Filter Terminate Reaction by Rapid Filtration Incubate->Filter Wash Wash Filters with Ice-Cold Buffer Filter->Wash Count Measure Radioactivity (Liquid Scintillation) Wash->Count Analyze Data Analysis: Calculate Ki values Count->Analyze

Experimental workflow for a radioligand binding assay.

Procedure:

  • Prepare guinea pig liver membranes as the source of S1Rs.[9]

  • Set up assay tubes in triplicate for total binding, non-specific binding, and competitive binding.

  • For competitive binding, add increasing concentrations of the test compound. For non-specific binding, add a high concentration of an unlabeled ligand like haloperidol (10 µM).

  • Add a single concentration of [³H]-(+)-pentazocine (e.g., 2 nM, near its Kd value).[9]

  • Add the membrane preparation to initiate the binding reaction. The final assay volume is typically 200 µL.

  • Incubate at 37°C for 120 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression analysis (e.g., Prism) to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of compounds on cell metabolic activity, which is an indicator of cell viability.[15][21]

Materials and Reagents:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells into a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.[15]

  • Treat the cells with increasing concentrations of the test compounds (e.g., 1 µM to 100 µM) for a specified duration (e.g., 24 or 48 hours). Include vehicle-only controls.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of the vehicle-treated control cells and calculate the IC50 value, the concentration at which 50% of cell viability is inhibited.[21]

Protocol 3: In Vivo Analgesic Activity (Rodent Hot-Plate Test)

This protocol measures a compound's central analgesic activity by assessing the latency of a mouse to react to a thermal stimulus.[18][20]

Materials and Reagents:

  • Male albino mice (20-30g)

  • Hot-plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

  • Test compound and vehicle (e.g., saline, DMSO)

  • Reference analgesic (e.g., morphine)

  • Syringes and needles for administration (e.g., intraperitoneal)

  • Stopwatch

G Workflow for In Vivo Hot-Plate Test Acclimate Acclimatize Mice to Testing Room Baseline Measure Baseline Reaction Latency on Hot-Plate Acclimate->Baseline Admin Administer Compound (Test, Vehicle, or Reference) Baseline->Admin Test Test Reaction Latency at Timed Intervals (e.g., 30, 60, 90 min) Admin->Test Analyze Data Analysis: Calculate % MPE and Determine ED50 Test->Analyze

Experimental workflow for the in vivo hot-plate test.[18]

Procedure:

  • Acclimatization: Allow mice to acclimate to the testing environment for at least 30 minutes before the experiment begins.[18]

  • Baseline Latency: Gently place each mouse on the hot-plate and start a stopwatch. Record the time it takes for the mouse to show signs of nociception (e.g., licking a paw, jumping). This is the baseline latency. A cut-off time (e.g., 30 seconds) must be set to prevent tissue damage.

  • Drug Administration: Divide mice into groups and administer the test compound, vehicle, or reference drug (e.g., morphine) via the desired route (e.g., intraperitoneal).[18]

  • Post-Treatment Testing: At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot-plate and measure the reaction latency.

  • Data Analysis: The analgesic effect is often calculated as the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • The median effective dose (ED50), the dose that produces an effect in 50% of the population, can be determined by testing a range of doses and using probit analysis.

References

Application Notes & Protocols for the Quantification of 3-(3-Methoxyphenyl)piperidine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3-(3-Methoxyphenyl)piperidine in biological matrices such as plasma and urine. The methodologies described are based on common bioanalytical techniques, primarily Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a piperidine derivative with potential applications in pharmaceutical research and development. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document outlines robust and sensitive methods for its determination in plasma and urine, providing a foundation for method development and validation in a research or regulated laboratory setting.

Comparative Summary of Analytical Techniques

The choice of analytical technique for the quantification of this compound depends on the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance characteristics of the recommended methods.

ParameterLC-MS/MSGC-MS
Principle Chromatographic separation followed by mass analysis of precursor and product ions.Chromatographic separation of volatile analytes followed by mass analysis of fragment ions.
Sample Type Plasma, UrinePlasma, Urine (often requires derivatization)
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction, Solid-Phase ExtractionLiquid-Liquid Extraction, Solid-Phase Extraction
Selectivity Very HighHigh
Sensitivity (Typical LOQ) Sub ng/mL to low ng/mLng/mL range
Throughput HighModerate
Key Advantages High sensitivity and selectivity, suitable for a wide range of analytes.High chromatographic resolution, established spectral libraries.
Key Limitations Potential for matrix effects.May require derivatization for polar analytes, thermal degradation risk.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for LC-MS/MS and GC-MS analysis of this compound.

LC-MS/MS Method for Quantification in Human Plasma

This method is suitable for the sensitive and selective quantification of this compound in plasma samples.

3.1.1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

3.1.2. Liquid Chromatography (LC) Conditions

ParameterValue
LC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 min, then return to initial conditions and equilibrate.
Column Temperature 40°C
Injection Volume 5 µL

3.1.3. Mass Spectrometry (MS) Conditions

ParameterValue
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 192.1 [M+H]⁺
Product Ions (m/z) Hypothetical: 134.1 (loss of piperidine), 91.1 (tropylium ion from methoxyphenyl group)
Collision Energy Optimized for each transition
Source Temperature 550°C
IonSpray Voltage 5500 V
GC-MS Method for Quantification in Human Urine

This method provides an alternative approach for the quantification of this compound, particularly in a forensic toxicology context.

3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 1 mL of urine sample, add an appropriate internal standard.

  • Adjust the pH of the sample to >10 with a suitable base (e.g., 1 M NaOH).

  • Add 5 mL of an extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol).

  • Vortex for 2 minutes to ensure efficient extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for injection.

3.2.2. Gas Chromatography (GC) Conditions

ParameterValue
GC System Agilent 8890 GC or equivalent
Column DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar
Injector Temperature 280°C
Injection Mode Splitless
Oven Temperature Program Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
Carrier Gas Helium at a constant flow of 1.2 mL/min

3.2.3. Mass Spectrometry (MS) Conditions

ParameterValue
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) Hypothetical based on common fragmentation: 191 (Molecular Ion), 134, 91
Ion Source Temperature 230°C
Transfer Line Temperature 280°C

Method Validation Parameters (Illustrative)

The following table summarizes typical validation parameters that should be assessed for any quantitative bioanalytical method. The values presented are illustrative and should be established during method validation.

ParameterLC-MS/MSGC-MS
Linearity (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL5 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% (±20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Recovery > 80%> 70%
Matrix Effect Within acceptable limitsAssessed and minimized
Stability (Freeze-thaw, bench-top, long-term) DemonstratedDemonstrated

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is Spiking extraction Extraction (PPT, LLE, or SPE) add_is->extraction Extraction evap_recon Evaporation & Reconstitution extraction->evap_recon Purification lc_separation LC Separation evap_recon->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection Elution & Ionization quantification Quantification ms_detection->quantification Data Acquisition reporting Reporting quantification->reporting Analysis

Caption: General workflow for the bioanalysis of this compound.

Decision Tree for Method Selection

This diagram provides a logical approach to selecting the most appropriate analytical technique based on experimental requirements.

Caption: Decision guide for selecting an analytical method.

Step-by-Step Guide to N-Alkylation of 3-(3-Methoxyphenyl)piperidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed guide to the N-alkylation of 3-(3-methoxyphenyl)piperidine, a key synthetic intermediate in pharmaceutical research. Two primary and robust methods are presented: Direct N-Alkylation with alkyl halides and Reductive Amination with carbonyl compounds. These protocols are designed to be a practical resource for laboratory work, offering step-by-step instructions, data presentation in tabular format for easy comparison, and visual aids to clarify workflows and decision-making processes.

General Experimental Workflow

The N-alkylation of this compound follows a general workflow from starting materials to the final, characterized product. The process involves selecting the appropriate alkylating agent, performing the reaction, followed by workup, purification, and characterization of the N-alkylated product.

general_workflow Start Start with This compound Select_Method Select N-Alkylation Method Start->Select_Method Method_A Method A: Direct Alkylation (Alkyl Halide) Select_Method->Method_A Method_B Method B: Reductive Amination (Aldehyde/Ketone) Select_Method->Method_B Reaction Perform Reaction Method_A->Reaction Method_B->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product: N-Alkyl-3-(3-methoxyphenyl)piperidine Characterization->Final_Product

Caption: General workflow for N-alkylation of this compound.

Method 1: Direct N-Alkylation with Alkyl Halides

This method involves the direct reaction of the secondary amine of the piperidine ring with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. It is a widely used and straightforward approach for N-alkylation.

Experimental Protocol: N-Benzylation

Objective: To synthesize N-benzyl-3-(3-methoxyphenyl)piperidine.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq.) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (e.g., benzyl bromide, 1.1-1.5 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heat (e.g., 50-70 °C) and monitor its progress by Thin Layer Chromatography (TLC).[1]

  • Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated piperidine derivative.

Data Presentation: Direct N-Alkylation Conditions
Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl bromideK₂CO₃DMF25-506-1280-95
Ethyl iodideK₂CO₃AcetonitrileReflux4-875-90
n-Propyl bromideNaHTHF2512-1870-85

Note: Reaction conditions and yields are representative and may require optimization for specific substrates and scales.

Method 2: Reductive Amination

Reductive amination is an alternative method that involves the reaction of the amine with an aldehyde or a ketone to form an iminium ion, which is subsequently reduced in situ to the N-alkylated amine. This method is particularly useful for introducing a variety of alkyl groups and can often provide cleaner reactions with fewer byproducts like quaternary ammonium salts.

Experimental Protocol: N-Ethylation

Objective: To synthesize N-ethyl-3-(3-methoxyphenyl)piperidine.

Materials:

  • This compound

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or DCE.

  • Add the carbonyl compound (e.g., acetaldehyde, 1.2-1.5 eq.) and stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter, and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Reductive Amination Conditions
Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE254-885-98[2]
AcetoneNaBH(OAc)₃DCM256-1280-95
CyclohexanoneNaBH₃CNMethanol258-1675-90

Note: The choice of reducing agent can influence the reaction rate and selectivity. NaBH(OAc)₃ is often preferred for its mildness and broad applicability.

Purification and Characterization

Purification: N-alkylated piperidines are basic compounds and may exhibit tailing during silica gel chromatography. To improve separation, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.5-1% v/v) to the eluent.[3]

Characterization: The structure and purity of the final products should be confirmed by spectroscopic methods.

Representative Spectroscopic Data for N-Benzyl-3-(3-methoxyphenyl)piperidine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 5H, Ar-H), 7.18 (t, J = 7.9 Hz, 1H, Ar-H), 6.80-6.70 (m, 3H, Ar-H), 3.80 (s, 3H, OCH₃), 3.55 (s, 2H, N-CH₂-Ph), 3.10-3.00 (m, 1H), 2.85-2.75 (m, 1H), 2.65-2.55 (m, 1H), 2.10-1.95 (m, 2H), 1.80-1.60 (m, 4H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 159.9, 145.3, 138.6, 129.5, 129.1, 128.3, 127.0, 119.3, 112.9, 111.6, 63.3, 60.6, 55.2, 54.1, 42.6, 31.9, 25.6.

  • MS (ESI+): m/z [M+H]⁺ calculated for C₁₉H₂₄NO: 282.19, found: 282.2.

Logical Decision Pathway for Method Selection

The choice between direct alkylation and reductive amination often depends on the availability of starting materials and the desired complexity of the N-substituent.

Caption: Decision pathway for selecting an N-alkylation method.

References

Application Notes and Protocols: The Role of Substituted Piperidines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine scaffold is a crucial heterocyclic motif frequently employed in the design and synthesis of novel agrochemicals. Its inherent structural features allow for three-dimensional diversity, which can lead to potent and selective interactions with biological targets in pests and pathogens. The strategic substitution on both the piperidine ring and associated aromatic moieties is a key aspect of modern agrochemical research, enabling the fine-tuning of a compound's bioactivity, systemic properties, and metabolic stability.

One such commercially successful class of agrochemicals containing the piperidine scaffold is the piperidinyl thiazole isoxazoline fungicides. This application note will use this class, with a focus on the synthesis of a representative analogue, to illustrate the application of substituted piperidines in the development of modern crop protection agents. While a variety of substituted piperidines are explored in structure-activity relationship (SAR) studies, the synthesis of the prominent fungicide oxathiapiprolin commences with 4-cyanopiperidine. The following protocols and data are presented to exemplify the synthetic strategies and biological evaluation pertinent to this class of compounds.

Case Study: Piperidinyl Thiazole Isoxazoline Fungicides

Piperidinyl thiazole isoxazoline fungicides are a novel class of agricultural products exhibiting high efficacy against oomycete pathogens. A prime example is Oxathiapiprolin, which targets an oxysterol-binding protein (OSBP), a novel mode of action among commercial fungicides.[1][2][3] The synthesis of the core structure of these fungicides involves the coupling of a substituted piperidine moiety with a thiazole ring, which is further linked to an isoxazoline component.

Quantitative Data: Biological Activity of Piperidinyl Thiazole Isoxazoline Fungicides

The following table summarizes the in vitro and in vivo biological activity of Oxathiapiprolin and its derivatives against various plant pathogens.

Compound/DerivativePathogenAssay TypeEfficacy MetricValueReference
OxathiapiprolinPhytophthora capsiciIn vitroEC500.0104 µg/mL[3]
OxathiapiprolinPhytophthora infestansIn vitroEC900.14 - 3.36x10⁻³ µg/mL
OxathiapiprolinPseudoperonospora cubensisIn vitroEC50 (mycelial growth)3.10x10⁻⁴ µg/mL
OxathiapiprolinPseudoperonospora cubensisIn vitroEC50 (sporangia production)5.17x10⁻⁴ µg/mL
Oxathiapiprolin Derivative 4aPhytophthora infestansIn vivoInhibition Rate100% at 6 µg/mL[1]
Oxathiapiprolin Derivative 4bPlasmopara viticolaIn vivoInhibition Rate100% at 6 µg/mL[1]
Oxathiapiprolin Derivative 4cPhytophthora infestansIn vivoInhibition Rate100% at 6 µg/mL[1]
Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of the core scaffold of a piperidinyl thiazole isoxazoline fungicide, based on the synthesis of Oxathiapiprolin.

Protocol 1: Synthesis of the Piperidinyl Thiazole Intermediate

This protocol outlines the synthesis of the key piperidinyl thiazole building block starting from 4-cyanopiperidine.

  • Step 1: Acylation of 4-Cyanopiperidine

    • To a solution of 4-cyanopiperidine in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a base (e.g., triethylamine).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add a solution of chloroacetyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chloroacetyl derivative.

  • Step 2: Alkylation with a Pyrazole Moiety

    • Dissolve the chloroacetyl derivative and 5-methyl-3-(trifluoromethyl)pyrazole in a polar aprotic solvent (e.g., dimethylformamide).

    • Add a suitable base, such as potassium carbonate.

    • Heat the reaction mixture to 60-80°C and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to obtain the pyrazole acetamide intermediate.

  • Step 3: Thioamide Formation

    • Dissolve the pyrazole acetamide intermediate in a suitable solvent.

    • Treat the solution with a thionating agent, such as Lawesson's reagent.

    • Heat the mixture to reflux for 4-6 hours.

    • Monitor the conversion by TLC.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the desired piperidinyl thioamide.

Protocol 2: Synthesis of the Isoxazoline Component and Final Coupling

This protocol describes the preparation of the isoxazoline fragment and its subsequent reaction with the piperidinyl thiazole intermediate.

  • Step 1: Synthesis of the Chloroacetylisoxazoline Derivative

    • Oximation of 1,3-dichloroacetone with a suitable hydroxylamine derivative yields the corresponding carboximidoyl chloride.

    • The carboximidoyl chloride undergoes a 1,3-dipolar cycloaddition reaction with a substituted styrene (e.g., 2,6-difluorostyrene) to form the chloroacetylisoxazoline derivative.

  • Step 2: Coupling to form the Final Product

    • React the piperidinyl thioamide from Protocol 1 with the chloroacetylisoxazoline derivative from Step 1 of this protocol in a suitable solvent.

    • The reaction is typically carried out in the presence of a base.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the formation of the final product by TLC.

    • Upon completion, work up the reaction by adding water and extracting with an organic solvent.

    • Purify the final product by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_piperidine Piperidine Moiety Synthesis cluster_isoxazoline Isoxazoline Moiety Synthesis 4-Cyanopiperidine 4-Cyanopiperidine Acylation Acylation 4-Cyanopiperidine->Acylation Chloroacetyl_Derivative Chloroacetyl_Derivative Acylation->Chloroacetyl_Derivative Alkylation Alkylation Chloroacetyl_Derivative->Alkylation Pyrazole_Acetamide Pyrazole_Acetamide Alkylation->Pyrazole_Acetamide Thionation Thionation Pyrazole_Acetamide->Thionation Piperidinyl_Thioamide Piperidinyl_Thioamide Thionation->Piperidinyl_Thioamide Coupling Coupling Piperidinyl_Thioamide->Coupling 1,3-Dichloroacetone 1,3-Dichloroacetone Oximation Oximation 1,3-Dichloroacetone->Oximation Carboximidoyl_Chloride Carboximidoyl_Chloride Oximation->Carboximidoyl_Chloride Cycloaddition Cycloaddition Carboximidoyl_Chloride->Cycloaddition Chloroacetylisoxazoline Chloroacetylisoxazoline Cycloaddition->Chloroacetylisoxazoline Chloroacetylisoxazoline->Coupling Final_Product Piperidinyl Thiazole Isoxazoline Fungicide Coupling->Final_Product

Caption: Synthetic workflow for a piperidinyl thiazole isoxazoline fungicide.

Mode_of_Action Fungicide Piperidinyl Thiazole Isoxazoline Fungicide OSBP Oxysterol-Binding Protein (OSBP) Fungicide->OSBP Binds to Inhibition X OSBP->Inhibition Lipid_Transport Lipid Transport and Membrane Synthesis Inhibition->Lipid_Transport Blocks Cell_Membrane_Integrity Disruption of Cell Membrane Integrity Lipid_Transport->Cell_Membrane_Integrity Fungal_Growth_Inhibition Inhibition of Fungal Growth Cell_Membrane_Integrity->Fungal_Growth_Inhibition

Caption: Mode of action of piperidinyl thiazole isoxazoline fungicides.

References

Application Notes and Protocols: 3-(3-Methoxyphenyl)piperidine as a Tool Compound for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-Methoxyphenyl)piperidine is a versatile heterocyclic compound that serves as a crucial structural scaffold in the development of ligands targeting a variety of receptors in the central nervous system (CNS).[1] Its chemical structure, featuring a piperidine ring coupled to a methoxyphenyl group, provides a foundation for the synthesis of molecules with significant affinity for receptors such as sigma (σ), dopamine (D), and serotonin (5-HT) receptors.[2][3][4] While this compound itself is often utilized as a synthetic intermediate, its structural analogs have demonstrated potent and selective binding to these important pharmacological targets. These application notes will explore the utility of this compound as a tool compound for receptor binding studies, providing insights into its potential receptor interactions based on the pharmacology of its close derivatives, along with detailed protocols for relevant experimental procedures.

Receptor Binding Profile of Structurally Related Compounds

Direct quantitative binding data for this compound is not extensively available in the public domain, likely due to its primary use as a synthetic precursor. However, the binding affinities of structurally related compounds, such as 3-Methoxyphencyclidine (3-MeO-PCP), which shares the 3-methoxyphenyl and piperidine moieties, provide valuable insights into the potential targets of this compound.

Table 1: Receptor Binding Affinities (Ki) of 3-Methoxyphencyclidine (3-MeO-PCP)

Receptor/TransporterKi (nM)Reference Compound
NMDA Receptor (dizocilpine site)203-MeO-PCP
Sigma σ1 Receptor423-MeO-PCP
Serotonin Transporter (SERT)2163-MeO-PCP

This data is for 3-Methoxyphencyclidine, a structurally related compound, and is provided as an indication of potential receptor interactions of the this compound scaffold.[5]

The data for 3-MeO-PCP suggests that the this compound scaffold has the potential to interact with high affinity at the NMDA receptor and the sigma σ1 receptor, with a lower affinity for the serotonin transporter. Derivatives of this compound have also been shown to possess high affinity for dopamine D2 and serotonin 5-HT1A receptors.[2][4]

Key Signaling Pathways

Understanding the signaling pathways associated with the potential receptor targets of this compound is crucial for interpreting the functional consequences of its binding.

Sigma-1 (σ1) Receptor Signaling

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a variety of signaling pathways, impacting cellular stress responses, ion channel function, and neuronal survival.

sigma1_signaling ligand This compound (or agonist) sigma1 Sigma-1 Receptor (σ1R) ligand->sigma1 Binds to ip3r IP3 Receptor sigma1->ip3r Modulates ion_channels Ion Channels (e.g., K⁺, Na⁺, Ca²⁺) sigma1->ion_channels Interacts with downstream Downstream Signaling (e.g., ERK, Akt) sigma1->downstream Influences ca_release Ca²⁺ Release ip3r->ca_release neuronal_excitability Modulation of Neuronal Excitability ion_channels->neuronal_excitability cellular_outcomes Cellular Outcomes (Neuroprotection, Plasticity) downstream->cellular_outcomes

Sigma-1 Receptor Signaling Pathway
Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Its activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various downstream effectors.

d2_signaling ligand This compound (or antagonist) d2r Dopamine D2 Receptor ligand->d2r Binds to gi_protein Gi/o Protein d2r->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits ion_channels Ion Channels (e.g., GIRKs) gi_protein->ion_channels Modulates camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka cellular_response Cellular Response (e.g., altered excitability) pka->cellular_response ion_channels->cellular_response

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling

The serotonin 5-HT1A receptor is also a Gi/o-coupled GPCR. Similar to the D2 receptor, its activation inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent downstream effects, including the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

ht1a_signaling ligand This compound (or agonist/antagonist) ht1a Serotonin 5-HT1A Receptor ligand->ht1a Binds to gi_protein Gi/o Protein ht1a->gi_protein Activates ac Adenylyl Cyclase gi_protein->ac Inhibits girk GIRK Channels gi_protein->girk Activates camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka cellular_response ↓ Neuronal Firing pka->cellular_response hyperpolarization Hyperpolarization girk->hyperpolarization hyperpolarization->cellular_response

Serotonin 5-HT1A Receptor Signaling Pathway

Experimental Protocols

To characterize the binding of this compound or its derivatives to target receptors, radioligand binding assays are the gold standard. Below are generalized protocols for competitive binding assays and a functional GTPγS binding assay.

Experimental Workflow for Receptor Binding Studies

experimental_workflow start Start prep Prepare Materials: - Compound dilutions - Radioligand - Membranes - Buffers start->prep incubation Incubation: Mix membranes, radioligand, and competitor compound prep->incubation separation Separation: Rapid filtration to separate bound and free radioligand incubation->separation counting Quantification: Scintillation counting of bound radioactivity separation->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki counting->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: 3-(3-Methoxyphenyl)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 3-(3-Methoxyphenyl)piperidine.

Troubleshooting Guide

Low yields in the synthesis of this compound, primarily achieved through the catalytic hydrogenation of 3-(3-methoxyphenyl)pyridine, can arise from several factors. This guide outlines common issues, their potential causes, and actionable solutions.

Issue EncounteredPotential Cause(s)Recommended Solutions & Troubleshooting Steps
Low or No Conversion of Starting Material Catalyst Inactivity or Poisoning: The nitrogen atoms in pyridine and piperidine can act as Lewis bases and bind to the metal catalyst, inhibiting its activity. Impurities in the starting material or solvent can also poison the catalyst.- Use an Acidic Solvent: Perform the reaction in glacial acetic acid. The acid protonates the pyridine nitrogen, reducing its coordination to the catalyst and increasing the ring's susceptibility to reduction. - Increase Catalyst Loading: While not always optimal, a modest increase in the catalyst to substrate ratio can sometimes overcome minor poisoning issues. - Ensure Purity of Reagents: Use high-purity starting materials and solvents to avoid introducing catalyst poisons.
Suboptimal Reaction Conditions: Catalytic hydrogenation of the stable pyridine ring often requires forcing conditions. Insufficient hydrogen pressure or temperature can lead to incomplete reactions.- Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. Pressures in the range of 50-100 bar are often effective for pyridine hydrogenation.[1] - Increase Temperature: If pressure increases are insufficient, cautiously raise the reaction temperature. Temperatures between 60-80°C are a common starting point.[1] - Ensure Adequate Agitation: Proper mixing is crucial for ensuring efficient contact between the substrate, catalyst, and hydrogen gas.
Formation of Byproducts/ Impurities Partial Hydrogenation: Incomplete reduction can lead to the formation of dihydropyridine or tetrahydropyridine intermediates.- Increase Reaction Time: Monitor the reaction by TLC or GC-MS and extend the reaction time until the starting material is fully consumed. - Optimize Catalyst and Conditions: Some catalysts are more prone to generating intermediates. Refer to the catalyst comparison table below to select a more active catalyst.
Side Reactions: Depending on the substrate and conditions, other functional groups may be reduced, or side reactions like dimerization can occur.- Catalyst Selection: Choose a catalyst with high selectivity for the pyridine ring reduction. For example, Rhodium catalysts can be effective under milder conditions, potentially avoiding the reduction of other sensitive groups.[2]
Difficult Product Isolation and Low Isolated Yield Product Loss During Workup: The basic nature of the piperidine product can complicate extraction and purification.- Acid-Base Extraction: After filtering the catalyst, neutralize the acidic solvent with a base (e.g., saturated NaHCO₃ solution) and extract the product into an organic solvent like ethyl acetate.[3] - Purification Method: If the crude product is impure, consider purification by column chromatography on silica gel or distillation under reduced pressure.
Product Volatility: Although less of an issue for this specific compound, lower molecular weight piperidines can be volatile, leading to loss during solvent removal.- Careful Solvent Removal: Use a rotary evaporator at a moderate temperature and pressure to remove the solvent.

Frequently Asked Questions (FAQs)

Q1: My catalytic hydrogenation of 3-(3-methoxyphenyl)pyridine is very slow or has stalled. What should I do?

A1: A stalled reaction is often due to catalyst deactivation or suboptimal conditions. First, ensure your hydrogen supply is adequate and the pressure is maintained. A common and effective solution is to use glacial acetic acid as the solvent. The acidic medium protonates the pyridine, which not only activates the ring towards reduction but also prevents the nitrogen lone pair from poisoning the catalyst.[4][5] If the reaction is still slow, a careful increase in temperature and/or pressure may be necessary.[1]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?

A2: The most likely byproducts are partially hydrogenated intermediates, such as dihydropyridines and tetrahydropyridines. These arise from incomplete reduction. To address this, you can try extending the reaction time or increasing the hydrogen pressure. If the issue persists, consider switching to a more active catalyst system, such as Rhodium on carbon or a mixed Rh₂O₃/PtO₂ catalyst, which can drive the reaction to completion more efficiently.[6]

Q3: What is the best catalyst for the hydrogenation of 3-(3-methoxyphenyl)pyridine?

A3: Several catalysts can be effective, and the "best" choice depends on your available equipment and desired reaction conditions.

  • Platinum(IV) oxide (PtO₂, Adams' catalyst): This is a widely used and effective catalyst, often employed in glacial acetic acid. It can achieve high yields but may require elevated pressures.[3][5][7] A yield of 90.7% has been reported using PtO₂ in methanol with hydrogen chloride.[7]

  • Palladium on Carbon (Pd/C): Another common and effective catalyst, often used in acidic media.[8]

  • Rhodium-based catalysts (e.g., Rh/C, Rh₂O₃): These catalysts can be highly active and may allow for hydrogenation under milder conditions (lower pressure and temperature) compared to Pt or Pd catalysts.[2][9]

Q4: Can I perform this hydrogenation at atmospheric pressure?

A4: While some highly active catalyst systems might show some conversion, the hydrogenation of the aromatic pyridine ring is generally challenging and typically requires elevated hydrogen pressure to achieve a reasonable reaction rate and high yield.[1] Reactions performed under a hydrogen balloon are often slow and incomplete.[5]

Q5: Are there alternative synthesis routes if the hydrogenation of the pyridine precursor fails?

A5: Yes, alternative methods exist for constructing the piperidine ring. One approach involves a multi-step synthesis starting from N-protected 3-piperidone. This route typically includes a Grignard reaction with a 3-methoxyphenyl magnesium halide, followed by an elimination reaction and subsequent hydrogenation of the resulting double bond.[10] While this method is longer, it avoids the direct hydrogenation of the stable pyridine ring.

Data Presentation: Comparison of Catalytic Systems for Pyridine Hydrogenation

The following table summarizes reported yields for the hydrogenation of pyridine derivatives under various conditions. Note that yields can be highly substrate-dependent.

CatalystSubstrateSolventTemperature (°C)Pressure (bar)Yield (%)Reference
Platinum(IV) oxide (PtO₂)3-(3-Methoxy-phenyl)-pyridineMethanol/HClRoom Temp~3.7590.7[7]
Platinum(IV) oxide (PtO₂)3-MethylpyridineGlacial Acetic AcidRoom Temp70High (not quantified)[3]
Rhodium(III) oxide (Rh₂O₃)3-MethylpyridineTrifluoroethanol405High (not quantified)[2][3]
Rh₂O₃/PtO₂·H₂OPyridine DerivativesNot specifiedNot specifiedNot specifiedUp to 96[6]
Palladium on Carbon (Pd/C)PyridineAcetic AcidRoom Temp1 (H₂ balloon)Quantitative[8]
Ruthenium-Palladium/ACPyridineNot specified10030>99 (conversion)[11]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine using Platinum(IV) Oxide

This protocol is adapted from literature procedures for the hydrogenation of substituted pyridines.[3][7]

Materials:

  • 3-(3-Methoxyphenyl)pyridine

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • High-pressure autoclave/hydrogenator

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite or filter aid

Procedure:

  • To a high-pressure reaction vessel, add 3-(3-methoxyphenyl)pyridine (1.0 eq) and glacial acetic acid (5-10 mL per gram of substrate).

  • Carefully add the PtO₂ catalyst (e.g., 5 mol%) to the solution.

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) several times to remove all air.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 70 bar).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until hydrogen uptake ceases.

  • Monitor the reaction progress by TLC or GC-MS to ensure the complete consumption of the starting material.

  • Upon completion, carefully vent the excess hydrogen gas from the vessel.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with a small amount of ethyl acetate.

  • Carefully neutralize the filtrate by slowly adding a saturated solution of sodium bicarbonate until effervescence stops.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or distillation if necessary.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_product Final Product 3_3_methoxyphenyl_pyridine 3-(3-Methoxyphenyl)pyridine 3_3_methoxyphenyl_piperidine This compound 3_3_methoxyphenyl_pyridine->3_3_methoxyphenyl_piperidine H₂, Catalyst (PtO₂, Pd/C, Rh₂O₃) Solvent (e.g., Acetic Acid) Pressure, Temperature Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Conversion cluster_complete Troubleshooting Product Loss start Low Yield Observed check_conversion Check Conversion (TLC/GC-MS) start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes increase_pressure Increase H₂ Pressure incomplete->increase_pressure check_workup Review Workup Procedure complete->check_workup increase_temp Increase Temperature increase_pressure->increase_temp If still incomplete change_catalyst Change Catalyst/Solvent increase_temp->change_catalyst If still incomplete check_purification Optimize Purification check_workup->check_purification Parameter_Relationships cluster_params Reaction Parameters cluster_issues Potential Issues Yield Yield Pressure Hydrogen Pressure Pressure->Yield Increases Temperature Temperature Temperature->Yield Increases Catalyst Catalyst Activity Catalyst->Yield Increases Solvent Solvent (Acidic vs. Neutral) Solvent->Yield Acidic > Neutral Poisoning Catalyst Poisoning Solvent->Poisoning Acidic reduces Poisoning->Yield Decreases SideReactions Side Reactions SideReactions->Yield Decreases

References

Technical Support Center: Purification of 3-(3-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification challenges and solutions for 3-(3-Methoxyphenyl)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from the starting materials, side reactions, or degradation of the product. The most common synthetic route is the hydrogenation of 3-(3-methoxyphenyl)pyridine. Potential impurities include:

  • Unreacted starting material: Residual 3-(3-methoxyphenyl)pyridine.

  • Over-hydrogenated products: 3-(3-methoxycyclohexyl)piperidine.

  • Byproducts from the catalyst: Trace metals from the hydrogenation catalyst (e.g., Platinum, Palladium).

  • Solvent residues: Residual solvents from the reaction and purification steps (e.g., methanol, ethanol, dichloromethane).

  • Salts: If the product is isolated as a salt (e.g., hydrochloride), impurities from the acid used can be present.

Q2: What are the recommended purification methods for this compound?

A2: The choice of purification method depends on the nature of the impurities and the desired final purity. The most common methods are:

  • Column Chromatography: Effective for removing both more and less polar impurities. Due to the basic nature of the piperidine nitrogen, special considerations are needed to avoid peak tailing.

  • Crystallization: Particularly useful for purifying the hydrochloride salt of the compound, which is often a crystalline solid. This method is excellent for removing small amounts of impurities.

  • Acid-Base Extraction: A useful work-up step to separate the basic product from neutral or acidic impurities.

Q3: Why is my this compound showing peak tailing during silica gel chromatography?

A3: Peak tailing is a common issue when purifying basic compounds like piperidines on standard silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad, tailing peaks.

Q4: How can I prevent my compound from "oiling out" during crystallization?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by using a solvent in which the compound is too soluble, or by cooling the solution too quickly. To prevent this, you can try:

  • Using a different solvent or a solvent mixture.

  • Slowing down the cooling rate.

  • Adding a seed crystal to induce crystallization.

  • Concentrating the solution further before cooling.

Troubleshooting Guides

Guide 1: Column Chromatography Issues
IssuePossible CauseSuggested Solution
Peak Tailing Strong interaction of the basic piperidine with acidic silica gel.1. Add a basic modifier like triethylamine (0.1-1% v/v) to the eluent. 2. Use amine-deactivated silica gel. 3. Switch to a different stationary phase like alumina (basic or neutral).
Low Recovery Irreversible adsorption of the compound onto the silica gel.1. Use the solutions for peak tailing mentioned above. 2. Elute with a more polar solvent system, potentially including methanol or a small amount of ammonia in methanol.
Poor Separation of Impurities Inappropriate solvent system.1. Optimize the eluent system by running TLC with different solvent mixtures. 2. Use a shallower solvent gradient during elution. 3. Consider reverse-phase chromatography if the compound and impurities have different polarities.
Guide 2: Crystallization Problems
IssuePossible CauseSuggested Solution
Compound "Oils Out" The compound is too soluble in the chosen solvent, or the solution is cooled too quickly.1. Try a less polar solvent or a mixture of a good solvent and a poor solvent (anti-solvent). 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod to induce crystallization.
No Crystals Form The solution is not supersaturated. The compound is too soluble.1. Concentrate the solution by evaporating some of the solvent. 2. Cool the solution to a lower temperature. 3. Add an anti-solvent dropwise until the solution becomes slightly turbid.
Low Yield of Crystals The compound is too soluble in the mother liquor. The volume of the solvent used was too large.1. Cool the solution for a longer period in an ice bath. 2. Minimize the amount of solvent used to dissolve the compound initially.

Data Presentation

Table 1: Summary of a Reported Synthesis and Purification of this compound

StepCompoundStarting MaterialReagents and ConditionsYieldPurityReference
Synthesis This compound3-(3-Methoxyphenyl)pyridineHydrogen, Platinum(IV) oxide, Hydrogen chloride, Methanol, 2844.3 Torr, 3 h90.7%Not specified[1]
Purification This compound HydrochlorideCrude this compound-Not specified≥97%Commercial Data
Recrystallization of a related compound N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochlorideOily residue of the free baseHCl-saturated ethanol, then recrystallization from ethanol/ether29%Melting point: 70-80 °C-

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude material.

  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or dichloromethane).

    • Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution:

    • Start eluting with a non-polar solvent system (e.g., 100% dichloromethane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., methanol). A common gradient could be from 0% to 5% methanol in dichloromethane.

    • To mitigate peak tailing, add 0.1-1% triethylamine to the eluent system.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound Hydrochloride

This protocol is based on the general procedure for purifying similar piperidine salts.

  • Dissolution:

    • Place the crude this compound hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and ether) to dissolve the solid completely.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying:

    • Dry the purified crystals under vacuum to a constant weight.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Workup Acid-Base Workup Crude->Workup FreeBase Crude Free Base Workup->FreeBase Chromatography Column Chromatography (Silica Gel) FreeBase->Chromatography SaltFormation Salt Formation (e.g., with HCl) FreeBase->SaltFormation PureFreeBase Pure Free Base Chromatography->PureFreeBase PureFreeBase->SaltFormation CrudeSalt Crude Hydrochloride Salt SaltFormation->CrudeSalt Recrystallization Recrystallization CrudeSalt->Recrystallization PureSalt Pure Hydrochloride Salt Recrystallization->PureSalt TroubleshootingChromatography Start Column Chromatography of This compound Problem What is the issue? Start->Problem Tailing Peak Tailing Problem->Tailing Tailing LowRecovery Low Recovery Problem->LowRecovery Low Recovery PoorSeparation Poor Separation Problem->PoorSeparation Poor Separation SolutionTailing1 Add Triethylamine (0.1-1%) to Eluent Tailing->SolutionTailing1 SolutionTailing2 Use Amine-Deactivated Silica or Alumina Tailing->SolutionTailing2 LowRecovery->SolutionTailing1 SolutionRecovery Use More Polar Eluent (e.g., with Methanol/Ammonia) LowRecovery->SolutionRecovery SolutionSeparation1 Optimize Eluent with TLC PoorSeparation->SolutionSeparation1 SolutionSeparation2 Use a Shallower Gradient PoorSeparation->SolutionSeparation2 SolutionSeparation3 Consider Reverse-Phase HPLC PoorSeparation->SolutionSeparation3

References

Technical Support Center: Improving the Stability of 3-(3-Methoxyphenyl)piperidine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on troubleshooting and improving the stability of 3-(3-Methoxyphenyl)piperidine in solution. The following information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in solution?

A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, including:

  • Oxidation: The piperidine ring and the methoxy group are potential sites of oxidation. The tertiary amine on the piperidine ring can be oxidized to an N-oxide. The benzylic position (the carbon connecting the phenyl and piperidine rings) is also susceptible to oxidation.

  • Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions and elevated temperatures could potentially lead to cleavage of the methoxy ether bond, yielding a phenolic derivative.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, potentially leading to complex degradation pathways involving radical intermediates.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

Q2: My solution of this compound is showing a color change over time. What could be the cause?

A2: A color change often indicates the formation of degradation products. This is commonly associated with oxidative degradation, which can produce colored impurities. It is crucial to store the solution protected from light and in an inert atmosphere (e.g., under nitrogen or argon) to minimize oxidation.

Q3: I am observing a loss of potency of my this compound stock solution. How can I improve its stability?

A3: To improve the stability of your stock solution, consider the following:

  • Solvent Selection: Use a non-aqueous, aprotic solvent such as anhydrous DMSO or ethanol for stock solutions. Aqueous solutions, especially at neutral or near-neutral pH, can facilitate degradation.

  • pH Adjustment: If an aqueous solution is necessary, buffering to an acidic pH (e.g., pH 3-5) can enhance stability, as the protonated form of the piperidine nitrogen is generally less susceptible to oxidation.

  • Storage Conditions: Store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light in amber vials.

  • Inert Atmosphere: For long-term storage, purging the vial with an inert gas like nitrogen or argon before sealing can prevent oxidative degradation.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be beneficial, but its compatibility with your experimental system must be verified.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatogram

If you observe unexpected peaks in your HPLC or LC-MS analysis of a this compound solution, follow this troubleshooting workflow:

start Unexpected peaks in chromatogram check_blank Analyze a blank (solvent) injection start->check_blank contaminant Peaks present in blank? Yes: Contamination of solvent or system. check_blank->contaminant no_contaminant No: Peaks are related to the sample. contaminant->no_contaminant No end Characterize unknown peaks using MS, NMR contaminant->end Yes stress_studies Perform forced degradation studies (acid, base, peroxide, heat, light) no_contaminant->stress_studies compare_profiles Compare degradation profiles with the sample chromatogram stress_studies->compare_profiles match Degradation profile matches? Yes: Identify degradation products. compare_profiles->match no_match No: Peaks may be impurities from synthesis or other contaminants. match->no_match No match->end Yes no_match->end

Caption: Troubleshooting workflow for identifying the source of unexpected chromatographic peaks.

Issue 2: Poor Reproducibility of Experimental Results

Poor reproducibility can often be linked to the instability of the compound in the experimental medium.

Symptom Potential Cause Recommended Action
Decreasing biological activity over the course of an experiment.Degradation of this compound in the assay buffer.1. Prepare fresh solutions immediately before use.2. Assess the stability of the compound in the assay buffer over the experiment's duration.3. If unstable, consider modifying the buffer composition (e.g., pH, addition of antioxidants) if compatible with the assay.
High variability between replicate samples.Inconsistent handling and storage of solutions.1. Standardize solution preparation and storage protocols.2. Minimize the time solutions are kept at room temperature and exposed to light.3. Ensure all replicates are processed under identical conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

Condition Procedure
Acid Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
Oxidative Degradation Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
Thermal Degradation Place a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the initial solvent. For solutions, incubate the stock solution at 60°C for 24 hours.
Photodegradation Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter of near UV energy.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development and Validation of a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Chromatographic Conditions (Initial):

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Column Temperature 30°C
Injection Volume 10 µL

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent compound from all degradation products formed during the forced degradation study.

3. Sample Analysis Workflow:

start Sample Preparation (Control and Stressed) hplc_analysis HPLC Analysis using Validated Method start->hplc_analysis peak_purity Peak Purity Assessment (PDA Detector) hplc_analysis->peak_purity quantification Quantify Parent Compound and Degradation Products peak_purity->quantification mass_balance Calculate Mass Balance quantification->mass_balance characterization Characterize Degradation Products (LC-MS, NMR) mass_balance->characterization

Caption: Workflow for the analysis of stability samples.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Solution under Stressed Conditions
Stress Condition Time (hours) % Assay of Parent Compound % Total Degradation Number of Degradation Products
0.1 N HCl (60°C) 2485.214.82
0.1 N NaOH (60°C) 2492.57.51
3% H₂O₂ (RT) 2478.921.13
Heat (60°C, solution) 2498.11.91
Photostability -95.34.72

Note: This data is illustrative and should be determined experimentally.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the chemical structure of this compound and its potential degradation sites, which informs the strategy for stability studies.

compound This compound Structure piperidine Piperidine Ring compound->piperidine methoxy Methoxy Group compound->methoxy aromatic Aromatic Ring compound->aromatic oxidation Oxidative Stress piperidine->oxidation piperidine->oxidation hydrolysis Hydrolytic Stress (Acid/Base) methoxy->hydrolysis photolysis Photolytic Stress aromatic->photolysis n_oxide N-Oxide Formation oxidation->n_oxide ring_opening Ring Opening oxidation->ring_opening demethylation O-Demethylation hydrolysis->demethylation aromatic_hydroxylation Aromatic Hydroxylation photolysis->aromatic_hydroxylation

Caption: Relationship between the structure of this compound and its potential degradation pathways under various stress conditions.

Optimizing reaction conditions for the synthesis of 3-(3-Methoxyphenyl)piperidine analogs.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Methoxyphenyl)piperidine and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the this compound core structure?

A1: The primary and most direct method is the catalytic hydrogenation of 3-(3-methoxyphenyl)pyridine. This reaction typically employs a platinum-based catalyst, such as platinum(IV) oxide (PtO₂), under a hydrogen atmosphere.[1] Another approach involves the cyclization of acyclic precursors through methods like reductive amination.[2]

Q2: I am having trouble removing pyridine from my piperidine product after the reaction. What is the best purification method?

A2: Pyridine and piperidine can form a minimum-boiling azeotrope, making their separation by simple distillation challenging.[3] Effective purification methods include:

  • Azeotropic distillation: Using an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) can help selectively remove pyridine.[3]

  • Salt formation: Piperidine reacts with carbon dioxide (CO₂) to form a solid carbonate salt, while pyridine generally does not. This allows for separation by filtration. The piperidine can then be regenerated by treatment with a strong base.[3][4]

Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A3: Low yields in piperidine synthesis can stem from several factors:

  • Catalyst poisoning: The pyridine starting material or impurities can poison the catalyst, reducing its activity. Ensure high-purity starting materials and consider using a higher catalyst loading.[5]

  • Incomplete reaction: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. Reaction times may need to be extended, or the hydrogen pressure increased.[5]

  • Side product formation: Undesired side reactions can consume starting material and lower the yield of the desired product. Optimizing reaction temperature and time can help minimize the formation of byproducts.[5]

Q4: How can I introduce substituents on the piperidine nitrogen (N-alkylation)?

A4: N-alkylation of the piperidine ring is a common modification. A general approach involves reacting the this compound with an alkyl halide in the presence of a base. Common conditions include using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) or sodium hydride (NaH) in DMF.[6] The choice of base and solvent can be optimized depending on the reactivity of the alkyl halide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound analogs.

Problem Possible Cause Suggested Solution Citation
Low or No Product Formation Inactive catalystEnsure the catalyst has not been exposed to air for extended periods. Use a fresh batch of catalyst.[5]
Insufficient hydrogen pressureIncrease the hydrogen pressure according to the reaction scale and vessel limits.[1]
Reaction temperature is too lowGradually increase the reaction temperature while monitoring for side product formation.[5]
Formation of Multiple Products Side reactions due to high temperatureLower the reaction temperature to improve selectivity.[5]
Over-reduction of the methoxy groupUse a milder reducing agent or optimize the reaction conditions (lower temperature, shorter time).
Incomplete cyclization in reductive aminationEnsure the reaction conditions favor cyclization, such as appropriate pH and concentration.[2][7]
Difficulty in Product Isolation Product is soluble in the aqueous phase during workupAdjust the pH of the aqueous layer to ensure the piperidine analog is in its free base form and less water-soluble.[8]
Emulsion formation during extractionAdd brine (saturated NaCl solution) to help break the emulsion.
Product Crystallized in Storage Formation of piperidine carbonate saltPiperidine can react with atmospheric CO₂ to form a solid carbonate salt. Store the product under an inert atmosphere (e.g., nitrogen or argon).[5]
Low storage temperaturePiperidine has a melting point of -7 °C and can solidify at low temperatures. Gentle warming should return it to a liquid state if it is pure.[3]

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

This protocol is adapted from a known procedure for the synthesis of this compound.[1]

Materials:

  • 3-(3-Methoxyphenyl)pyridine

  • Platinum(IV) oxide (PtO₂)

  • Methanol

  • Hydrogen gas

  • 10% Aqueous sodium hydroxide

  • Dichloromethane

  • Potassium carbonate

Procedure:

  • In a high-pressure reactor, dissolve 3-(3-methoxyphenyl)pyridine in methanol.

  • Add PtO₂ (typically 1-5 mol%) to the solution.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen to approximately 2844 Torr (around 3.7 atm).

  • Stir the reaction mixture at room temperature for 3-24 hours. Monitor the reaction progress by GC-MS or TLC.[5]

  • Once the reaction is complete, carefully vent the hydrogen and purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • For purification, if the hydrochloride salt is formed, dissolve the crude product in a mixture of 10% aqueous sodium hydroxide and dichloromethane.

  • Separate the organic layer, dry it over potassium carbonate, and concentrate under reduced pressure to yield the purified this compound.[8]

General Procedure for N-Alkylation of this compound

This protocol provides a general method for the N-alkylation of the piperidine ring.[6]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

Procedure using K₂CO₃:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask.

  • Add an excess of potassium carbonate (typically 2-3 equivalents).

  • Add the alkyl halide (1.1-1.5 equivalents) dropwise to the stirred suspension.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC). The reaction may be gently heated if it is sluggish.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Core Product cluster_modification Analog Synthesis cluster_final_product Final Product 3_3_methoxyphenyl_pyridine 3-(3-Methoxyphenyl)pyridine Catalytic_Hydrogenation Catalytic Hydrogenation (H₂, PtO₂) 3_3_methoxyphenyl_pyridine->Catalytic_Hydrogenation 3_3_methoxyphenyl_piperidine This compound Catalytic_Hydrogenation->3_3_methoxyphenyl_piperidine N_Alkylation N-Alkylation (Alkyl Halide, Base) 3_3_methoxyphenyl_piperidine->N_Alkylation Final_Analog N-Alkyl-3-(3-methoxyphenyl) piperidine Analog N_Alkylation->Final_Analog

Caption: General synthetic workflow for this compound analogs.

Troubleshooting_Guide Start Low Reaction Yield? Check_Catalyst Is the catalyst fresh and active? Start->Check_Catalyst Yes Replace_Catalyst Action: Use fresh catalyst or increase loading. Check_Catalyst->Replace_Catalyst No Check_Conditions Are reaction conditions (pressure, temp) optimal? Check_Catalyst->Check_Conditions Yes Success Yield Improved Replace_Catalyst->Success Optimize_Conditions Action: Increase H₂ pressure or temperature. Check_Conditions->Optimize_Conditions No Check_Purity Are starting materials pure? Check_Conditions->Check_Purity Yes Optimize_Conditions->Success Purify_Materials Action: Purify starting materials. Check_Purity->Purify_Materials No Check_Purity->Success Yes Purify_Materials->Success

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Crystallization of 3-(3-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of 3-(3-Methoxyphenyl)piperidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-quality crystalline material.

Frequently Asked Questions (FAQs)

Q1: What is the recommended form of this compound for crystallization, the free base or a salt?

A1: While crystallization of the free base is possible, it is often advantageous to crystallize this compound as its hydrochloride (HCl) salt. Amine salts generally exhibit higher crystallinity and are often more stable than the corresponding free bases. The formation of the hydrochloride salt can lead to more robust and reproducible crystallization processes.

Q2: What are some suitable solvent systems for the crystallization of this compound and its hydrochloride salt?

A2: For the hydrochloride salt, a common starting point is a mixed solvent system of a "good" solvent where the salt is soluble, and an "anti-solvent" where it is poorly soluble. Based on procedures for similar piperidine derivatives, an ethanol/ether mixture is a promising system. For the free base, a combination of a non-polar and a polar solvent, such as dichloromethane and methanol, has been used for related compounds and could be a good starting point. Slow evaporation from such a solvent mixture can also yield crystals.

Q3: What is the melting point of this compound hydrochloride?

A3: The reported melting point of this compound hydrochloride is 138 °C.[1] This information is critical for troubleshooting issues such as "oiling out."

Q4: What should I do if my this compound fails to crystallize upon cooling?

A4: If crystallization does not initiate, you can try several techniques to induce nucleation:

  • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel at the meniscus of the solution. The microscopic imperfections on the glass can serve as nucleation sites.

  • Seeding: Introduce a tiny crystal of pure this compound (if available) into the supersaturated solution. This "seed" will act as a template for crystal growth.

  • Concentration: If the solution is too dilute, you may need to reduce the volume of the solvent by gentle heating or under a stream of inert gas to achieve supersaturation upon cooling.

  • Lower Temperature: If cooling to room temperature or 0 °C is insufficient, try using a colder bath (e.g., dry ice/acetone).

Q5: My compound is "oiling out" instead of forming crystals. How can I resolve this?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid. This often happens if the solution is too concentrated or cooled too rapidly, or if the melting point of the compound (or an impure form of it) is lower than the temperature of the solution. To address this:

  • Re-dissolve and dilute: Heat the solution to re-dissolve the oil, add more of the "good" solvent, and allow it to cool more slowly.

  • Slower cooling: Insulate the crystallization vessel to slow down the cooling rate. This provides more time for ordered crystal lattice formation.

  • Solvent system modification: Consider changing the solvent system to one where the compound is less soluble, which may promote crystallization at a lower temperature.

Troubleshooting Guide

This section provides a structured approach to common problems encountered during the crystallization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
No Crystal Formation - Solution is not supersaturated.- Nucleation barrier is too high.- Concentrate the solution by slowly evaporating the solvent.- Cool the solution to a lower temperature.- Introduce a seed crystal.- Scratch the inside of the flask with a glass rod.
"Oiling Out" - Solution is too concentrated.- Cooling rate is too fast.- Presence of impurities lowering the melting point.- Inappropriate solvent system.- Reheat to dissolve the oil, add more solvent, and cool slowly.- Insulate the flask to ensure a gradual temperature decrease.- Consider a preliminary purification step (e.g., column chromatography) before crystallization.- Experiment with different solvent/anti-solvent combinations.
Formation of Amorphous Precipitate - High degree of supersaturation.- Rapid cooling.- Decrease the concentration of the solution.- Employ a slower cooling rate.- Use a solvent system that promotes slower crystal growth.
Poor Crystal Yield - Too much solvent used.- Incomplete precipitation.- Reduce the initial volume of the "good" solvent.- Ensure the solution is cooled for a sufficient amount of time at a low temperature to maximize precipitation.- After filtration, the remaining solution (mother liquor) can be concentrated to obtain a second crop of crystals.
Discolored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.

Experimental Protocols

Protocol 1: Crystallization of this compound Hydrochloride from Ethanol/Ether

This protocol is a starting point based on methods used for analogous piperidine derivatives.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Precipitation: While stirring the warm ethanolic solution, slowly add diethyl ether (the anti-solvent) until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of hot ethanol until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: General Solvent Screening for Crystallization
  • Small-Scale Tests: Place a small amount (10-20 mg) of crude this compound into several test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane) dropwise at room temperature to assess solubility.

  • Heating: For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube to determine if the compound dissolves at a higher temperature.

  • Cooling: Allow the tubes with dissolved compound to cool to room temperature and then in an ice bath.

  • Observation: A suitable single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and forms crystals upon cooling. For a two-solvent system, identify a "good" solvent (high solubility) and a miscible "poor" solvent (low solubility).

Logical Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common crystallization issues.

Caption: A decision-making workflow for troubleshooting common crystallization problems.

References

Side-reaction products in 3-(3-Methoxyphenyl)piperidine synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Methoxyphenyl)piperidine.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of side-reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies include:

  • Reductive Amination: This is a widely used method involving the reaction of a suitable precursor, such as a dicarbonyl compound or a cyano-ester, with an amine source under reducing conditions.

  • Grignard Reaction: This approach often involves the reaction of a piperidone derivative with a Grignar reagent, such as 3-methoxyphenylmagnesium bromide.

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, which can be a versatile method for constructing the piperidine ring.

  • Palladium-Catalyzed Arylation: Modern methods may employ palladium-catalyzed cross-coupling reactions to form the C-C bond between the piperidine ring and the methoxyphenyl group.

Q2: My reaction yield is low. What are the potential causes?

A2: Low yields can stem from several factors, including:

  • Incomplete reaction: Check reaction monitoring (e.g., by TLC or LC-MS) to ensure all starting material has been consumed.

  • Side-reactions: The formation of by-products is a common cause of low yields. Refer to the specific troubleshooting guides below for your synthetic route.

  • Suboptimal reaction conditions: Temperature, reaction time, catalyst loading, and solvent choice are all critical parameters that may need optimization.

  • Poor quality of reagents: Ensure that all starting materials and reagents are pure and anhydrous where necessary.

  • Product loss during work-up and purification: Evaluate your extraction and chromatography procedures to minimize product loss.

Troubleshooting Specific Side-Reactions

Q3: During my reductive amination synthesis, I observe a significant amount of a higher molecular weight impurity. What could it be and how can I avoid it?

A3: This impurity is likely the N-alkylated or N-arylated byproduct, resulting from over-alkylation of the desired secondary amine to a tertiary amine.

  • Identification: This byproduct will have a molecular weight corresponding to the addition of another precursor molecule. It can be identified using GC-MS or LC-MS.

  • Mitigation Strategies:

    • Choice of Reducing Agent: Use a milder and more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred over sodium borohydride (NaBH₄) as it is less likely to reduce the intermediate iminium ion too quickly, thus preventing further reaction with the carbonyl precursor.

    • Stoichiometry: Use a slight excess of the amine component relative to the carbonyl component to favor the formation of the secondary amine.

    • Reaction Conditions: Maintain a controlled temperature, as higher temperatures can promote over-alkylation.

Q4: In my Grignard-based synthesis, I have a persistent non-polar impurity that is difficult to separate from my product. What is it and how can I remove it?

A4: This is likely a biphenyl byproduct , formed from the coupling of the Grignard reagent with unreacted aryl halide.

  • Identification: Biphenyl is a non-polar hydrocarbon and can be detected by GC-MS.

  • Mitigation and Removal:

    • Slow Addition: Add the aryl halide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the aryl halide and minimize coupling.

    • Temperature Control: Keep the reaction temperature low during the formation of the Grignard reagent.

    • Purification: Biphenyl can often be removed from the desired product by recrystallization or by washing the crude product with a non-polar solvent in which the biphenyl is soluble but the desired product is not.

Q5: My Pictet-Spengler reaction is producing a mixture of isomers. How can I improve the stereoselectivity?

A5: The Pictet-Spengler reaction can often lead to the formation of both cis and trans diastereomers.

  • Identification: The isomers can be distinguished and quantified using chiral HPLC or by careful analysis of their ¹H and ¹³C NMR spectra, as the chemical shifts of the piperidine ring protons and carbons will differ.

  • Improving Stereoselectivity:

    • Catalyst Choice: The use of a Brønsted or Lewis acid catalyst can influence the stereochemical outcome. Experiment with different acids and catalyst loadings.

    • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity.

    • Solvent: The polarity of the solvent can impact the transition state of the cyclization and thus the diastereomeric ratio.

Q6: I am using a palladium-catalyzed arylation and see products with multiple aryl groups. How can I achieve mono-arylation?

A6: The formation of di- and tri-arylated products is a common issue in palladium-catalyzed C-H activation/arylation reactions.

  • Identification: These byproducts can be readily identified by mass spectrometry, which will show the addition of multiple aryl groups.

  • Achieving Mono-arylation:

    • Ligand Choice: The phosphine ligand used can have a significant impact on selectivity. Bulky ligands can sterically hinder multiple arylations.

    • Reaction Time and Temperature: Shorter reaction times and lower temperatures can favor the mono-arylated product.

    • Stoichiometry: Carefully control the stoichiometry of the aryl halide. Using a limiting amount of the aryl halide can help to prevent multiple additions.

Quantitative Data on Side-Product Formation

The following table provides illustrative data on the typical range of side-product formation under unoptimized conditions for common synthetic routes. These values can vary significantly based on specific reaction conditions.

Synthetic RouteCommon Side-ProductTypical Formation Range (%)
Reductive AminationN-Alkylated/Arylated Byproduct5 - 25
Grignard ReactionBiphenyl Byproduct5 - 15
Pictet-Spengler Reactioncis/trans Isomers10 - 50 (as the minor isomer)
Palladium-Catalyzed ArylationDi-arylated Product10 - 30

Experimental Protocols for Side-Product Identification

Protocol 1: HPLC-UV Method for Purity Assessment and Impurity Profiling

This protocol is designed for the routine analysis of reaction mixtures and final product purity.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Identification of Volatile Impurities

This method is particularly useful for identifying non-polar byproducts like biphenyl and for analyzing the overall impurity profile.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Protocol 3: ¹H and ¹³C NMR Spectroscopy for Structural Elucidation

NMR is essential for the definitive structural identification of the main product and any isolated impurities.

  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum. Key signals for this compound include the aromatic protons, the methoxy singlet, and the aliphatic protons of the piperidine ring.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show distinct signals for the aromatic carbons, the methoxy carbon, and the piperidine ring carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for unambiguously assigning all proton and carbon signals and for determining the connectivity within the molecule, which is crucial for identifying unknown side-products.

Visualizations

TroubleshootingWorkflow Start Low Yield or Impurity Detected IdentifyRoute Identify Synthesis Route Start->IdentifyRoute ReductiveAmination Reductive Amination IdentifyRoute->ReductiveAmination Grignard Grignard Reaction IdentifyRoute->Grignard PictetSpengler Pictet-Spengler IdentifyRoute->PictetSpengler Palladium Pd-Catalyzed Arylation IdentifyRoute->Palladium OverAlkylation Over-alkylation Suspected ReductiveAmination->OverAlkylation Biphenyl Biphenyl Formation Suspected Grignard->Biphenyl Isomers Isomer Formation Suspected PictetSpengler->Isomers Diarylation Di-arylation Suspected Palladium->Diarylation AnalyzeMS Analyze by LC-MS / GC-MS OverAlkylation->AnalyzeMS Biphenyl->AnalyzeMS AnalyzeNMR Characterize by NMR Isomers->AnalyzeNMR Diarylation->AnalyzeMS OptimizeRA Optimize Reductive Amination: - Use NaBH(OAc)3 - Adjust Stoichiometry AnalyzeMS->OptimizeRA Over-alkylation confirmed OptimizeGrignard Optimize Grignard: - Slow Addition - Low Temperature AnalyzeMS->OptimizeGrignard Biphenyl confirmed OptimizePd Optimize Pd-Catalysis: - Screen Ligands - Shorter Reaction Time AnalyzeMS->OptimizePd Di-arylation confirmed OptimizePS Optimize Pictet-Spengler: - Screen Catalysts - Lower Temperature AnalyzeNMR->OptimizePS Isomers confirmed End Pure Product, Improved Yield OptimizeRA->End OptimizeGrignard->End OptimizePS->End OptimizePd->End

Caption: Troubleshooting workflow for identifying and mitigating side-reactions.

ExperimentalWorkflow Sample Crude Reaction Mixture TLC Initial TLC Analysis Sample->TLC HPLC HPLC-UV Purity Check TLC->HPLC GCMS GC-MS for Volatiles TLC->GCMS Purification Column Chromatography HPLC->Purification Impurities Detected GCMS->Purification Impurities Detected Fractions Collect Fractions Purification->Fractions NMR ¹H & ¹³C NMR of Pure Fractions Fractions->NMR Structure Structure Elucidation NMR->Structure

Caption: General experimental workflow for side-product identification and characterization.

Technical Support Center: Enhancing Regioselectivity for 3-(3-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(3-Methoxyphenyl)piperidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving regioselective functionalization of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling the regioselectivity of reactions on the methoxyphenyl ring of this compound?

A1: The primary challenge arises from the directing effects of the two substituents on the aromatic ring: the methoxy group (-OCH₃) and the 3-piperidyl group. The methoxy group is a strong activating, ortho, para-directing group for electrophilic aromatic substitution due to its electron-donating resonance effect. The piperidine ring, being a secondary amine, can have complex directing effects. In its neutral form, the nitrogen's lone pair can be electron-donating. However, under acidic conditions typical for many electrophilic aromatic substitutions, the piperidine nitrogen will be protonated, forming a positively charged ammonium ion (-NH₂⁺-), which is a strongly deactivating, meta-directing group. The interplay between these two groups dictates the position of substitution.

Q2: How does the piperidine substituent influence the regioselectivity of electrophilic aromatic substitution (EAS) on the methoxyphenyl ring?

A2: The influence of the piperidine substituent is highly dependent on the reaction conditions.

  • Under neutral or basic conditions: The lone pair on the piperidine nitrogen can participate in activating the ring, albeit to a lesser extent than the methoxy group.

  • Under acidic conditions: The piperidine nitrogen is protonated to form an ammonium salt. This positively charged group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the positions meta to itself (positions 3' and 5' relative to the piperidine). This deactivating effect can also significantly slow down the reaction rate.

Q3: What is Directed ortho-Metalation (DoM) and how can it be applied to this compound?

A3: Directed ortho-Metalation (DoM) is a powerful technique for achieving high regioselectivity in the functionalization of aromatic rings.[1] It utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho position. The methoxy group is an effective DMG.[1][2] For this compound, the piperidine nitrogen must be protected (e.g., as a Boc carbamate) to prevent side reactions with the organolithium reagent. The methoxy group will then direct lithiation to the C2' or C4' position.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

Problem: My reaction yields a mixture of isomers, with significant amounts of substitution at undesired positions.

Possible Causes & Solutions:

  • Protonation of the Piperidine Nitrogen: In acidic media, the protonated piperidine acts as a deactivating, meta-director, competing with the ortho, para-directing methoxy group.

    • Solution: Protect the piperidine nitrogen with an electron-withdrawing group, such as a Boc-carbamate (di-tert-butyl dicarbonate). This prevents protonation and can sterically hinder certain positions, thereby enhancing regioselectivity.

  • Reaction Conditions: Temperature, solvent, and the nature of the electrophile can all influence the isomer distribution.

    • Solution: Systematically screen reaction parameters. Lowering the temperature can often increase selectivity. The choice of solvent can also play a role in the reactivity and selectivity.[3]

Experimental Protocols & Data

Protocol 1: Regioselective Nitration of N-Boc-3-(3-methoxyphenyl)piperidine

This protocol aims to favor nitration at the C4' and C6' positions, directed by the methoxy group.

1. Protection of the Piperidine Nitrogen:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane).
  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base (e.g., triethylamine, 1.2 eq).
  • Stir at room temperature for 12-24 hours.
  • Monitor the reaction by TLC or LC-MS.
  • Upon completion, perform an aqueous workup and purify the N-Boc protected product by column chromatography.

2. Nitration:

  • Dissolve N-Boc-3-(3-methoxyphenyl)piperidine (1.0 eq) in a cold (-10 °C) solution of acetic anhydride.
  • Slowly add a pre-cooled mixture of fuming nitric acid (1.05 eq) and acetic acid.
  • Maintain the temperature below 0 °C and stir for 1-2 hours.
  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
  • Wash the organic layer with saturated sodium bicarbonate solution and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the product by column chromatography to separate the isomers.

Expected Regioselectivity:

Product IsomerPosition of NitrationTypical Yield (%)
Major C4' (para to OMe)55-65
Major C6' (ortho to OMe)25-35
Minor C2' (ortho to OMe)5-10
Trace C5' (meta to OMe)<2
Protocol 2: Regioselective Bromination of N-Boc-3-(3-methoxyphenyl)piperidine

This protocol utilizes N-Bromosuccinimide (NBS) for a milder, more selective bromination.

1. N-Boc Protection: (Follow Protocol 1, Step 1)

2. Bromination:

  • Dissolve N-Boc-3-(3-methoxyphenyl)piperidine (1.0 eq) in acetonitrile.[4]
  • Add N-Bromosuccinimide (NBS, 1.05 eq) in one portion.
  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
  • Upon completion, remove the solvent under reduced pressure.
  • Dissolve the residue in ethyl acetate and wash with water and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by column chromatography.

Expected Regioselectivity:

Product IsomerPosition of BrominationTypical Yield (%)
Major C4' (para to OMe)70-80
Major C6' (ortho to OMe)15-25
Minor C2' (ortho to OMe)<5
Protocol 3: Directed ortho-Metalation (DoM) of N-Boc-3-(3-methoxyphenyl)piperidine

This protocol achieves exclusive functionalization at the C2' position, ortho to the methoxy group.

1. N-Boc Protection: (Follow Protocol 1, Step 1)

2. ortho-Lithiation and Electrophilic Quench:

  • Dissolve N-Boc-3-(3-methoxyphenyl)piperidine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon).
  • Cool the solution to -78 °C.
  • Slowly add n-butyllithium (1.2 eq) and stir for 1-2 hours at -78 °C.
  • Add the desired electrophile (e.g., iodomethane, 1.5 eq) and continue stirring at -78 °C for 1 hour, then allow to warm to room temperature.
  • Quench the reaction with saturated ammonium chloride solution.
  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
  • Filter, concentrate, and purify by column chromatography.

Expected Regioselectivity:

Product IsomerPosition of FunctionalizationTypical Yield (%)
Exclusive C2' (ortho to OMe)75-90
Other Isomers -Not Detected

Visualizations

EAS_Regioselectivity sub This compound prot N-Boc-3-(3-Methoxyphenyl)piperidine sub->prot Boc₂O ortho_para Mixture of ortho and para (C4', C6', C2') Isomers prot->ortho_para Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) ortho_dom Exclusive ortho (C2') Functionalization prot->ortho_dom Directed ortho-Metalation (n-BuLi, -78°C)

Caption: Workflow for regioselective functionalization.

DoM_Mechanism start N-Boc-3-(3-Methoxyphenyl)piperidine lithiated ortho-Lithiated Intermediate start->lithiated 1. n-BuLi, THF, -78 °C (Coordination with OMe and deprotonation at C2') product ortho-Functionalized Product lithiated->product 2. Electrophile (E+) (e.g., CH₃I)

Caption: Mechanism of Directed ortho-Metalation (DoM).

References

Technical Support Center: Scaling Up 3-(3-Methoxyphenyl)piperidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis, purification, and analysis of 3-(3-Methoxyphenyl)piperidine for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for scaling up the production of this compound?

A1: The most prevalent and scalable synthetic routes involve a multi-step process typically starting with a Grignard reaction between a derivative of 3-bromoanisole and a protected piperidone, followed by dehydration and hydrogenation. Modern approaches also utilize palladium-catalyzed C-H arylation, which can offer a more streamlined synthesis.[1]

Q2: What level of purity is required for this compound to be used in preclinical studies?

A2: For preclinical toxicology studies, the active pharmaceutical ingredient (API) should generally be of high purity, typically 98% or 99% pure.[2] It is crucial to characterize and control any impurities, as they can have their own pharmacological or toxicological effects.[2][3] Regulatory guidelines, such as those from the FDA, require chemistry, manufacturing, and controls (CMC) data to ensure the purity, stability, and potency of the drug substance.[3]

Q3: What are the critical parameters to monitor during the scale-up of the Grignard reaction?

A3: Key parameters for a successful and safe Grignard reaction scale-up include rigorous exclusion of moisture and air, controlled addition of reagents to manage the exothermic nature of the reaction, and ensuring proper initiation of the reaction. The quality of the magnesium and solvent is also critical.[4]

Q4: How can I effectively remove the hydrogenation catalyst at a larger scale?

A4: Catalyst removal is crucial to avoid contamination of the final product. On a larger scale, filtration through a bed of celite or a specialized filter press is a common method. Ensuring the catalyst is kept wet during handling can prevent pyrophoric incidents, especially with catalysts like palladium on carbon.

Q5: What are the best practices for purifying this compound at scale?

A5: Due to the basic nature of the piperidine nitrogen, purification can be challenging.[5] At scale, a combination of techniques is often employed. Acid-base extraction is an effective method to separate the basic product from non-basic impurities. For high purity requirements, column chromatography on silica gel, potentially with an amine-modified eluent (e.g., containing 1-2% triethylamine), can be used.[5] Crystallization of a salt form (e.g., hydrochloride) is also a highly effective method for purification and handling of the final compound.[6]

Troubleshooting Guides

Grignard Reaction
Problem Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate. - Wet solvent or glassware.- Impure magnesium.- Passivated magnesium surface.- Ensure all solvents and glassware are rigorously dried.- Use high-purity, fresh magnesium turnings.- Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
Low yield of the desired alcohol. - Incomplete reaction.- Formation of Wurtz coupling byproducts.[7]- Reaction with atmospheric CO2.- Monitor the reaction by TLC or LC-MS to ensure completion.- Maintain a slow addition rate of the halide to the magnesium suspension.- Perform the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
Formation of significant byproducts. - Presence of impurities in the starting materials.[4]- Side reactions such as enolization of the piperidone.- Use highly pure starting materials.- Consider using a less sterically hindered base for the piperidone if enolization is a problem.
Hydrogenation
Problem Possible Cause(s) Recommended Solution(s)
Incomplete or slow reaction. - Catalyst poisoning (e.g., by sulfur or halide impurities).- Insufficient hydrogen pressure.- Poor catalyst activity.- Ensure the substrate is free from potential catalyst poisons.- Increase hydrogen pressure within the safe limits of the reactor.- Use a fresh, active catalyst or increase the catalyst loading.
Side reactions (e.g., debenzylation if N-benzyl protected). - Catalyst type.- Reaction temperature.- Screen different catalysts (e.g., PtO2 may be more selective than Pd/C for certain substrates).[8]- Perform the reaction at a lower temperature.
Difficulty in catalyst filtration. - Fine catalyst particles.- Clogging of the filter medium.- Use a filter aid such as Celite.- Ensure the catalyst is well-suspended before filtration.
Purification
Problem Possible Cause(s) Recommended Solution(s)
Product streaking on silica gel column. - Interaction of the basic amine with acidic silica.- Add a small percentage of a basic modifier like triethylamine (1-2%) to the eluent.[5]
Emulsion formation during acid-base extraction. - High concentration of the product.- Agitation is too vigorous.- Dilute the mixture with more solvent.- Use gentle, swirling motions for mixing instead of vigorous shaking. Add brine to help break the emulsion.
Difficulty in crystallizing the final product. - Presence of impurities.- Inappropriate solvent system.- Ensure the product is of high purity before attempting crystallization.- Screen a variety of solvents and solvent mixtures. Seeding with a small crystal of the desired product can induce crystallization.

Experimental Protocols

Synthesis of this compound

This protocol outlines a common synthetic route adaptable for scale-up.

Step 1: Grignard Reaction to form 1-Boc-3-hydroxy-3-(3-methoxyphenyl)piperidine

  • Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, condenser, and nitrogen inlet is dried in an oven and assembled hot under a stream of dry nitrogen.

  • Grignard Reagent Formation: Magnesium turnings (1.2 eq) are placed in the flask with anhydrous tetrahydrofuran (THF). A small amount of 3-bromoanisole (1.2 eq) in anhydrous THF is added to initiate the reaction (initiation may be aided by gentle heating or the addition of an iodine crystal). Once initiated, the remaining 3-bromoanisole solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.

  • Addition of Piperidone: A solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent at 0 °C.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Step 2: Dehydration to 1-Boc-3-(3-methoxyphenyl)-1,2,5,6-tetrahydropyridine

  • Setup: The crude alcohol from the previous step is dissolved in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Reaction: A catalytic amount of p-toluenesulfonic acid (0.1 eq) is added, and the mixture is heated to reflux until no more water is collected in the Dean-Stark trap.

  • Work-up: The reaction mixture is cooled, washed with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Hydrogenation to 1-Boc-3-(3-methoxyphenyl)piperidine

  • Setup: The tetrahydropyridine derivative from the previous step is dissolved in methanol or ethanol in a pressure reactor.

  • Reaction: A catalytic amount of platinum(IV) oxide (PtO2) or palladium on carbon (10% Pd/C) is added to the solution. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-4 atm). The mixture is stirred vigorously at room temperature until hydrogen uptake ceases.[8]

  • Work-up: The reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude product.

Step 4: Deprotection to this compound

  • Setup: The N-Boc protected piperidine is dissolved in a suitable solvent such as dichloromethane or dioxane.

  • Reaction: An excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Work-up: The solvent and excess acid are removed under reduced pressure. The residue can be triturated with diethyl ether to yield the hydrochloride salt of the final product.[6] For the free base, the residue is dissolved in water, the pH is adjusted to >10 with a base (e.g., NaOH), and the product is extracted with an organic solvent. The organic layer is then dried and concentrated.

Analytical Methods for Purity and Identity Confirmation
Method Purpose Typical Conditions
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impurities.Column: Non-polar capillary column (e.g., DB-1 or HP-5ms).Carrier Gas: Helium.Oven Program: A temperature gradient from low to high temperature (e.g., 50 °C to 280 °C).Detector: Mass Spectrometer (Electron Ionization).[9][10]
High-Performance Liquid Chromatography (HPLC) Quantitative purity determination and analysis of non-volatile impurities.Column: C18 reverse-phase column.Mobile Phase: Gradient of water and acetonitrile with a modifier like formic acid or triethylamine.Detector: UV (if a chromophore is present or after derivatization) or Mass Spectrometer (LC-MS).[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of major impurities.Solvent: CDCl₃ or D₂O (for the salt form).Provides detailed structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of functional groups.Identifies characteristic vibrational frequencies of the molecule.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_final Final Product 3-Bromoanisole 3-Bromoanisole Grignard Grignard Reaction 3-Bromoanisole->Grignard N-Boc-3-piperidone N-Boc-3-piperidone N-Boc-3-piperidone->Grignard Dehydration Dehydration Grignard->Dehydration Intermediate 1 Hydrogenation Hydrogenation Dehydration->Hydrogenation Intermediate 2 Deprotection Deprotection Hydrogenation->Deprotection Intermediate 3 Purification Extraction & Chromatography/ Crystallization Deprotection->Purification Final_Product This compound Purification->Final_Product Troubleshooting_Grignard Start Grignard Reaction Issue No_Initiation No Reaction Initiation? Start->No_Initiation Low_Yield Low Yield? No_Initiation->Low_Yield No Check_Reagents Check for Moisture in Solvent/Glassware No_Initiation->Check_Reagents Yes Byproducts Significant Byproducts? Low_Yield->Byproducts No Monitor_Reaction Monitor Reaction (TLC/LC-MS) Low_Yield->Monitor_Reaction Yes Purify_Starting_Materials Purify Starting Materials Byproducts->Purify_Starting_Materials Yes Activate_Mg Activate Magnesium (Iodine, Heat) Check_Reagents->Activate_Mg Check_Purity_Mg Use High-Purity Magnesium Activate_Mg->Check_Purity_Mg Control_Addition Slow Reagent Addition Monitor_Reaction->Control_Addition Inert_Atmosphere Ensure Inert Atmosphere Control_Addition->Inert_Atmosphere Optimize_Conditions Optimize Temperature and Base Purify_Starting_Materials->Optimize_Conditions

References

Refinement of analytical methods for detecting impurities in 3-(3-Methoxyphenyl)piperidine samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of analytical methods to detect impurities in 3-(3-Methoxyphenyl)piperidine samples.

Troubleshooting Guides

This section addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Issue 1: Unexpected Peaks in the HPLC Chromatogram

Q: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound. What are the potential causes and how can I troubleshoot this?

A: Unexpected peaks in an HPLC chromatogram can arise from several sources. A systematic approach is necessary to identify and eliminate the root cause.

  • Potential Causes:

    • Contamination: Impurities can be introduced from the solvent, glassware, or the sample itself.

    • Sample Degradation: The analyte may be degrading during sample preparation or analysis.

    • Mobile Phase Issues: The mobile phase may be contaminated, improperly prepared, or unstable.

    • Carryover: Residual sample from a previous injection may be eluting.

    • Co-elution: An impurity may be co-eluting with the main peak or other components.

  • Troubleshooting Steps:

    • Blank Injection: Run a blank injection (solvent without the sample) to check for contamination from the solvent or system.

    • Purity of Solvents: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.

    • Sample Preparation Review: Re-evaluate the sample preparation procedure. Ensure that the sample is fully dissolved and that the dissolution solvent is compatible with the mobile phase. Consider the stability of the analyte in the chosen solvent.

    • System Wash: Implement a robust needle and column wash protocol between injections to minimize carryover.

    • Method Specificity: To address potential co-elution, adjust the chromatographic conditions, such as the gradient profile, mobile phase composition, or column temperature, to improve peak separation.[1][2]

    • Peak Tailing/Fronting: Poor peak shape can indicate column overload, secondary interactions, or a void in the column. If observed, reduce the injection volume or sample concentration. If the issue persists, consider replacing the column.

Issue 2: Poor Peak Resolution

Q: I am struggling to achieve adequate separation between the main this compound peak and a known impurity. How can I improve the resolution?

A: Achieving good resolution is critical for accurate quantification. Several parameters can be optimized to improve peak separation.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition:

      • Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

      • pH: Adjust the pH of the aqueous phase. For an amine-containing compound like this compound, the pH can significantly influence its retention and selectivity.

    • Modify the Gradient: If using gradient elution, adjust the slope of the gradient. A shallower gradient can often improve the separation of closely eluting peaks.

    • Change the Column:

      • Stationary Phase: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.

      • Particle Size and Length: A column with smaller particles or a longer length will provide higher efficiency and better resolution.

    • Adjust Flow Rate and Temperature: Lowering the flow rate can increase efficiency. Optimizing the column temperature can also affect selectivity.

Issue 3: Inconsistent Retention Times

Q: The retention time of my this compound peak is shifting between injections. What could be causing this variability?

A: Stable retention times are essential for reliable peak identification and quantification. Fluctuations can be caused by several factors.

  • Potential Causes:

    • Mobile Phase Preparation: Inconsistent mobile phase composition or pH.

    • Column Equilibration: Insufficient column equilibration time between injections or after a change in mobile phase.

    • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates.

    • Temperature Fluctuations: Changes in the ambient or column temperature.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Use a buffer to maintain a stable pH.

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before the first injection and between runs.

    • System Check: Perform routine maintenance on the HPLC system, including checking for leaks and ensuring the pump is delivering a consistent flow rate.

    • Temperature Control: Use a column oven to maintain a constant temperature.

Below is a decision-making workflow for troubleshooting unexpected HPLC peaks.

G start Unexpected Peak in HPLC Chromatogram blank_injection Run Blank Injection start->blank_injection peak_in_blank Peak Present in Blank? blank_injection->peak_in_blank check_solvent Check Solvent Purity and System for Contamination peak_in_blank->check_solvent Yes no_peak_in_blank Sample-Related Issue peak_in_blank->no_peak_in_blank No end Problem Resolved check_solvent->end check_degradation Investigate Sample Degradation no_peak_in_blank->check_degradation check_carryover Investigate Carryover no_peak_in_blank->check_carryover modify_method Modify Method to Improve Resolution check_degradation->modify_method improve_wash Improve Needle/System Wash check_carryover->improve_wash improve_wash->end modify_method->end G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC) A->B C Screening & Optimization (Column, Mobile Phase, etc.) B->C D Forced Degradation (for stability-indicating method) C->D E Specificity C->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Validated Analytical Method I->J

References

Validation & Comparative

A Comparative Efficacy Analysis of 3-(3-Methoxyphenyl)piperidine and Its Analogs in Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Piperidine Analog Performance with Supporting Experimental Data

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Among these, 3-(3-Methoxyphenyl)piperidine serves as a key pharmacophore, with its analogs exhibiting diverse biological activities. This guide provides a comparative analysis of the efficacy of this compound and its structurally related analogs, focusing on their binding affinities for crucial neurological targets, including dopamine and sigma receptors. The following data, collated from various scientific studies, offers a quantitative basis for understanding the structure-activity relationships (SAR) within this chemical class.

Comparative Efficacy: Receptor Binding Affinities

The following tables summarize the binding affinities (Ki, in nanomolars) of this compound analogs for dopamine D2, sigma-1 (σ1), and sigma-2 (σ2) receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Piperidine Analogs for Dopamine D2 Receptors

CompoundStructureKi (nM) for D2 Receptor
This compound Analog N-(1-benzylpiperidin-4-yl)phenylacetamide>10,000[1]
Analog 1 N-(1-benzylpiperidin-4-yl)-2-fluorophenylacetamide>10,000[1]
Analog 2 N-(1-benzylpiperidin-4-yl)-3-chlorophenylacetamide>10,000[1]
Analog 3 N-(1-benzylpiperidin-4-yl)-4-methoxyphenylacetamide>10,000[1]

Table 2: Binding Affinities of Piperidine Analogs for Sigma-1 (σ1) and Sigma-2 (σ2) Receptors

CompoundStructureKi (nM) for σ1 ReceptorKi (nM) for σ2 Receptor
This compound Analog (3-MeO-PCP) 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine42[2]>10,000[2]
Analog 4 N-(1-benzylpiperidin-4-yl)phenylacetamide3.90[1]240[1]
Analog 5 N-(1-benzylpiperidin-4-yl)-2-fluorophenylacetamide3.56[1]667[1]
Analog 6 N-(1-benzylpiperidin-4-yl)-3-chlorophenylacetamide2.50[1]150[1]
Analog 7 N-(1-benzylpiperidin-4-yl)-4-methoxyphenylacetamide10.5[1]450[1]
Analog 8 1a (phenoxyalkylpiperidine)0.34-1.1852.3-809
Analog 9 1b (phenoxyalkylpiperidine)0.89-1.4952.3-809

Experimental Protocols

The following is a detailed methodology for a radioligand binding assay, a common technique used to determine the binding affinity of compounds to their target receptors.

Radioligand Competition Binding Assay for Dopamine D2 and Sigma-1 Receptors

1. Materials and Reagents:

  • Cell Membranes: CHO cells stably expressing the human dopamine D2 receptor or guinea pig brain membranes for sigma-1 receptors.
  • Radioligand: [³H]Spiperone for D2 receptors or --INVALID-LINK---Pentazocine for sigma-1 receptors.
  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • Test Compounds: this compound and its analogs dissolved in a suitable solvent (e.g., DMSO).
  • Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol) or sigma-1 ligand.
  • Scintillation Cocktail.
  • Glass Fiber Filters.

2. Membrane Preparation:

  • Homogenize the cell pellets or brain tissue in ice-cold wash buffer.
  • Centrifuge the homogenate at 4°C.
  • Resuspend the pellet in fresh wash buffer and repeat the centrifugation.
  • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

3. Assay Procedure:

  • In a 96-well plate, add the following in triplicate:
  • Total Binding: Cell membranes, radioligand, and assay buffer.
  • Non-specific Binding: Cell membranes, radioligand, and the non-specific binding control.
  • Competition: Cell membranes, radioligand, and varying concentrations of the test compound.
  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

4. Filtration and Detection:

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
  • Wash the filters multiple times with ice-cold wash buffer.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

5. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the binding affinity (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Experimental Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.

G cluster_0 Dopamine D2 Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene

Caption: Dopamine D2 receptor signaling pathway.

G cluster_workflow Radioligand Binding Assay Workflow cluster_inputs Inputs prep Membrane Preparation incubation Incubation with Radioligand & Compound prep->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 & Ki) counting->analysis cells Receptor-expressing Cells/Tissue cells->prep radioligand Radioligand radioligand->incubation compound Test Compound compound->incubation

References

Cross-Reactivity Profile of 3-Methoxyphencyclidine (3-MeO-PCP): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 3-Methoxyphencyclidine (3-MeO-PCP), a compound structurally related to 3-(3-Methoxyphenyl)piperidine, with various other receptors. Due to the limited availability of specific cross-reactivity data for this compound, this guide will focus on the well-characterized pharmacological profile of 3-MeO-PCP, providing an objective comparison of its binding affinities across different receptor types. The information presented herein is supported by experimental data from radioligand binding assays.

Executive Summary

3-Methoxyphencyclidine (3-MeO-PCP) is a dissociative hallucinogen of the arylcyclohexylamine class.[1] Its primary mechanism of action is as an antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] However, it also exhibits notable binding affinity for the sigma-1 (σ₁) receptor and the serotonin transporter (SERT).[1] Importantly, studies have shown that 3-MeO-PCP does not possess significant activity at opioid receptors, nor does it act as a dopamine reuptake inhibitor.[1] The piperidine moiety is a common structural feature in many pharmacologically active compounds and can contribute to interactions with a range of biological targets.[4][5][6]

Data Presentation: Receptor Binding Affinity of 3-MeO-PCP

The following table summarizes the quantitative data on the binding affinity of 3-MeO-PCP for various receptors, as determined by in vitro radioligand binding assays. The affinity is expressed as the inhibition constant (Kᵢ), with lower values indicating higher binding affinity.

Target Receptor/TransporterRadioligandKᵢ (nM)Reference
Primary Target
NMDA Receptor (dizocilpine site)[³H]MK-80120[1]
Cross-Reactivity Targets
Sigma-1 (σ₁) Receptor--INVALID-LINK---Pentazocine42[1]
Serotonin Transporter (SERT)[³H]Paroxetine216[1]
Negligible Activity
µ-Opioid ReceptorNot specified>10,000[1]
δ-Opioid ReceptorNot specified>10,000[1]
κ-Opioid ReceptorNot specified>10,000[1]
Norepinephrine Transporter (NET)Not specified>10,000[1]
Dopamine Transporter (DAT)Not specified>10,000[1]
Sigma-2 (σ₂) ReceptorNot specified>10,000[1]

Experimental Protocols

The determination of receptor binding affinities for 3-MeO-PCP is typically achieved through competitive radioligand binding assays. Below is a generalized protocol that outlines the key steps involved in such experiments.

General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., 3-MeO-PCP) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Homogenates of tissues or cells expressing the target receptor (e.g., rat brain tissue, HEK293 cells transfected with the human receptor).

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-(+)-pentazocine for the sigma-1 receptor).

  • Test Compound: The unlabeled compound to be tested (e.g., 3-MeO-PCP).

  • Assay Buffer: A buffer solution optimized for the specific receptor binding assay.

  • Filtration Apparatus: A multi-well plate harvester and glass fiber filters.

  • Scintillation Counter: To measure the radioactivity.

Procedure:

  • Membrane Preparation: The receptor source tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes containing the receptors. The final pellet is resuspended in the assay buffer.

  • Assay Setup: The assay is typically performed in 96-well plates. Each well contains the membrane preparation, the radioligand at a fixed concentration (usually near its Kd value), and varying concentrations of the test compound.

  • Incubation: The plates are incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway Diagram

G Potential Signaling Pathways of 3-MeO-PCP cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum NMDA_R NMDA Receptor Ion_Channel_Block Ion_Channel_Block NMDA_R->Ion_Channel_Block Blocks Ca²⁺ Influx SERT Serotonin Transporter Serotonin_Reuptake_Block Serotonin_Reuptake_Block SERT->Serotonin_Reuptake_Block Inhibits 5-HT Reuptake Sigma1_R Sigma-1 Receptor Cellular_Signaling Cellular_Signaling Sigma1_R->Cellular_Signaling Modulates Cellular Signaling PCP 3-MeO-PCP PCP->NMDA_R Antagonist PCP->SERT Inhibitor PCP->Sigma1_R Ligand G Experimental Workflow for Cross-Reactivity Profiling Start Start: Select Test Compound (e.g., 3-MeO-PCP) Receptor_Selection Select Panel of Receptors (e.g., NMDA, Opioid, Sigma, etc.) Start->Receptor_Selection Assay_Prep Prepare Receptor Membranes and Radioligands Receptor_Selection->Assay_Prep Binding_Assay Perform Competitive Radioligand Binding Assay Assay_Prep->Binding_Assay Data_Acquisition Measure Radioactivity (Scintillation Counting) Binding_Assay->Data_Acquisition Analysis Data Analysis: Calculate IC₅₀ and Kᵢ values Data_Acquisition->Analysis Comparison Compare Kᵢ values across different receptors Analysis->Comparison End End: Generate Cross-Reactivity Profile Comparison->End

References

Comparative analysis of different synthetic routes to 3-(3-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the synthesis of substituted piperidines is a foundational task. The 3-arylpiperidine scaffold, in particular, is a key structural motif in a wide range of biologically active compounds. This guide provides a comparative analysis of different synthetic routes to 3-(3-Methoxyphenyl)piperidine, offering an objective look at their performance based on experimental data.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the most common synthetic routes to this compound.

ParameterRoute 1: Catalytic HydrogenationRoute 2: Grignard Reaction & Reduction
Starting Material 3-(3-Methoxyphenyl)pyridinePyridine-3-carboxaldehyde & 3-Bromoanisole
Key Transformations Heterogeneous catalytic hydrogenationGrignard reaction, Deoxygenation, Hydrogenation
Typical Reagents H₂, Platinum(IV) oxide (PtO₂), Acetic Acid or MethanolMagnesium, Pd/C, H₂, Acetic Acid
Reported Yield ~91%[1]Moderate to Good (multi-step)
Reaction Conditions 2844.3 Torr H₂, Room Temperature[1]Grignard: Anhydrous ether; Hydrogenation: Elevated H₂ pressure
Reaction Time 3 hours[1]Multi-day process
Workup & Purification Filtration to remove catalyst, extractionMultiple extractions and chromatographic purifications
Scalability Good, amenable to industrial scaleMore complex due to multiple steps

Synthetic Route Overviews

The synthesis of this compound is most prominently achieved through two primary pathways: the direct hydrogenation of a pyridine precursor and a multi-step approach involving a Grignard reaction.

Route 1: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine

This is a direct and efficient one-step method that involves the reduction of the aromatic pyridine ring to a piperidine ring. The reaction is typically carried out using a heterogeneous catalyst, such as Platinum(IV) oxide (Adam's catalyst), under a hydrogen atmosphere. The use of an acidic solvent like acetic acid can facilitate the reduction of the electron-deficient pyridine ring.

G cluster_0 Route 1: Catalytic Hydrogenation 3-(3-Methoxyphenyl)pyridine 3-(3-Methoxyphenyl)pyridine This compound This compound 3-(3-Methoxyphenyl)pyridine->this compound Hydrogenation H2, PtO2 H2, PtO2 H2, PtO2->this compound

Caption: Catalytic Hydrogenation of 3-(3-Methoxyphenyl)pyridine.

Route 2: Grignard Reaction Followed by Reduction

This multi-step approach first constructs the aryl-pyridyl methanol intermediate via a Grignard reaction between a pyridine aldehyde and a phenylmagnesium bromide. The resulting alcohol is then deoxygenated, and the pyridine ring is subsequently reduced to the piperidine. This route offers flexibility in the synthesis of various substituted 3-arylpiperidines but is more labor-intensive.

G cluster_1 Route 2: Grignard Reaction & Reduction Pyridine-3-carboxaldehyde Pyridine-3-carboxaldehyde Aryl-3-pyridyl-methanol Aryl-3-pyridyl-methanol Pyridine-3-carboxaldehyde->Aryl-3-pyridyl-methanol Grignard Reaction 3-Methoxyphenylmagnesium_bromide 3-Methoxyphenylmagnesium_bromide 3-Methoxyphenylmagnesium_bromide->Aryl-3-pyridyl-methanol Deoxygenation Deoxygenation Aryl-3-pyridyl-methanol->Deoxygenation 3-(3-Methoxyphenyl)pyridine_intermediate 3-(3-Methoxyphenyl)pyridine_intermediate Deoxygenation->3-(3-Methoxyphenyl)pyridine_intermediate Hydrogenation Hydrogenation 3-(3-Methoxyphenyl)pyridine_intermediate->Hydrogenation 3-(3-Methoxyphenyl)piperidine_final 3-(3-Methoxyphenyl)piperidine_final Hydrogenation->3-(3-Methoxyphenyl)piperidine_final

References

Benchmarking Purity: A Comparative Analysis of Synthesized 3-(3-Methoxyphenyl)piperidine and Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of synthesized 3-(3-Methoxyphenyl)piperidine against commercially available standards. The following sections detail the experimental protocols for three key analytical techniques: Quantitative Nuclear Magnetic Resonance (qNMR), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). The guide also presents a comparative data summary and visual workflows to facilitate a clear understanding of the purity assessment process.

Comparative Data Summary

The purity of a synthesized batch of this compound was evaluated and compared against two representative commercial standards. The results from the three analytical methods are summarized below.

Analyte Purity by qNMR (%) Purity by HPLC (%) Purity by GC-MS (%)
Synthesized this compound99.2 ± 0.399.599.3
Commercial Standard A≥98.0 (per supplier)98.798.5
Commercial Standard B≥97.0 (per supplier)[1]97.897.5

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in this purity assessment are provided below.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of organic molecules, as the signal intensity is directly proportional to the number of nuclei.[2][3][4]

Instrumentation: 400 MHz NMR Spectrometer

Internal Standard: Maleic acid (certified reference material)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound or commercial standard into a tared NMR tube.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same NMR tube.

  • Add 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the NMR tube.

  • Cap the tube and vortex until the sample and internal standard are fully dissolved.

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.[5]

  • Relaxation Delay (d1): 45 seconds to ensure full relaxation of all nuclei.

  • Number of Scans: 32

  • Acquisition Time: 4 seconds[5]

  • Spectral Width: -2 to 12 ppm

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal from this compound (e.g., the methoxy protons) and the signal from the internal standard (maleic acid olefinic protons).

  • Calculate the purity using the following formula:

    Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (MWsample / MWstd) * (mstd / msample) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for purity determination by separating the main compound from its impurities.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound or commercial standard in methanol at a concentration of 1 mg/mL.

  • Further dilute the stock solution to 0.1 mg/mL with the mobile phase.

Data Analysis: The purity is determined by the area percentage method, where the peak area of the main compound is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and mass identification of the components.

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

GC Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[7]

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Split (10:1).

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Range: m/z 40-400.

  • Transfer Line Temperature: 280°C.

Sample Preparation:

  • Prepare a solution of the synthesized this compound or commercial standard in methanol at a concentration of 0.5 mg/mL.

Data Analysis: The purity is determined by the area percentage method from the total ion chromatogram (TIC).

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflows and the logical relationships in the purity assessment process.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Comparison sample Synthesized or Commercial Standard dissolution Dissolution in Appropriate Solvent sample->dissolution qnmr qNMR Analysis dissolution->qnmr DMSO-d6 hplc HPLC Analysis dissolution->hplc Methanol gcms GC-MS Analysis dissolution->gcms Methanol data_proc Data Acquisition & Processing qnmr->data_proc hplc->data_proc gcms->data_proc purity_calc Purity Calculation (% Area or vs. Standard) data_proc->purity_calc comparison Comparison of Purity Values purity_calc->comparison

Caption: Overall experimental workflow for purity assessment.

qnmr_logic cluster_inputs Inputs cluster_calculation Calculation cluster_output Output mass_sample Mass of Sample formula Purity Formula mass_sample->formula mass_std Mass of Standard mass_std->formula integral_sample Integral of Sample Signal integral_sample->formula integral_std Integral of Standard Signal integral_std->formula constants MW, N, Purity of Std constants->formula purity_value Purity (%) formula->purity_value chromatographic_purity start Inject Sample into HPLC or GC-MS separation Chromatographic Separation of Components start->separation detection Detection of Eluted Components (UV or MS) separation->detection chromatogram Generate Chromatogram (Signal vs. Time) detection->chromatogram integration Integrate All Peaks chromatogram->integration calculation Calculate % Area of Main Peak integration->calculation result Purity (%) calculation->result

References

A Comparative Guide to the In-Vitro and In-Vivo Activity of 3-(3-Methoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro and in-vivo biological activities of 3-(3-Methoxyphenyl)piperidine derivatives, a class of compounds with significant potential in neuroscience research and drug development. The data presented herein is supported by experimental findings to aid in the evaluation of these compounds for further investigation.

Introduction

This compound is a core scaffold found in a variety of pharmacologically active compounds. Derivatives of this structure have been shown to interact with several key central nervous system (CNS) targets, including serotonin (5-HT) and sigma (σ) receptors, as well as the NMDA receptor complex. Understanding the correlation between the in-vitro binding and functional activity of these compounds and their effects in in-vivo models is crucial for advancing their therapeutic potential. This guide focuses on a direct comparison of these activities for a series of N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues, which are closely related to the this compound scaffold and provide valuable insights into structure-activity relationships.

In-Vitro vs. In-Vivo Activity: A Comparative Analysis

The translation of in-vitro activity to in-vivo efficacy is a critical step in the drug development process. In-vitro assays provide precise measurements of a compound's interaction with its molecular target, while in-vivo studies reveal its overall effect in a complex biological system, encompassing pharmacokinetics and off-target effects.

A study by Mensonides et al. (2000) provides a clear example of this comparison for analogues of WAY100635, a known 5-HT1A antagonist. The study synthesized and evaluated several N-substituted 4-N-(o-methoxyphenyl)aminopiperidine derivatives, assessing their in-vitro affinity for the 5-HT1A receptor and their in-vivo antagonist activity in rat models.

Quantitative Data Summary

The following table summarizes the in-vitro and in-vivo data for key this compound analogues from the aforementioned study.

CompoundIn-Vitro 5-HT1A Receptor Affinity (Ki, nM)In-Vitro Functional Antagonism (pA2)In-Vivo 5-HT1A Antagonist Potency (ID50, mg/kg, s.c.) in Hypothermia ModelIn-Vivo 5-HT1A Antagonist Potency (ID50, mg/kg, s.c.) in Ultrasonic Vocalization Model
WAY100635 (Reference) 0.98.70.0120.019
Analogue 3 (O-desmethyl) 0.48.80.0060.010
Analogue 5 (Fluoropropyl) 1.18.60.0130.018
Analogue 7 (Triflate) 1.08.50.0110.021
Analogue 12 >1000InactiveNot ActiveNot Active
Analogue 14 >1000InactiveNot ActiveNot Active

Data sourced from Mensonides et al., 2000.[1]

As the data indicates, analogues 3, 5, and 7, which demonstrated high in-vitro affinity for the 5-HT1A receptor, also exhibited potent antagonist activity in two different in-vivo models.[1] Conversely, analogues 12 and 14, which lacked significant in-vitro affinity, were inactive in the in-vivo assays.[1] This demonstrates a strong correlation between in-vitro binding affinity and in-vivo functional antagonism for this series of compounds.

Signaling Pathways and Experimental Workflows

To understand the biological context of these findings, it is essential to visualize the relevant signaling pathways and experimental procedures.

G cluster_0 5-HT1A Receptor Signaling 5-HT Serotonin (5-HT) 5-HT1A_R 5-HT1A Receptor 5-HT->5-HT1A_R Binds Gi Gi Protein 5-HT1A_R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Phosphorylates targets leading to Antagonist This compound Derivative (Antagonist) Antagonist->5-HT1A_R Blocks

Figure 1: Simplified 5-HT1A Receptor Signaling Pathway.

The diagram above illustrates the canonical signaling pathway of the 5-HT1A receptor. Upon binding of serotonin, the receptor activates an inhibitory G-protein (Gi), which in turn inhibits adenylate cyclase, leading to decreased levels of cyclic AMP (cAMP) and subsequent downstream effects. The this compound derivatives discussed act as antagonists, blocking the binding of serotonin to the receptor and thereby inhibiting this signaling cascade.

G cluster_1 Experimental Workflow Synthesis Compound Synthesis (this compound derivatives) InVitro In-Vitro Assays Synthesis->InVitro InVivo In-Vivo Models Synthesis->InVivo Binding Radioligand Binding Assay (5-HT1A Receptor Affinity) InVitro->Binding Functional Functional Assay (Guinea Pig Ileum) InVitro->Functional Data Data Analysis and Comparison Binding->Data Functional->Data Hypothermia 8-OH-DPAT-induced Hypothermia in Rats InVivo->Hypothermia Ultrasonic 8-OH-DPAT-induced Ultrasonic Vocalization in Rats InVivo->Ultrasonic Hypothermia->Data Ultrasonic->Data

Figure 2: General Experimental Workflow.

The workflow diagram outlines the process of evaluating the synthesized compounds, starting from in-vitro characterization of receptor binding and functional activity, followed by in-vivo assessment of their pharmacological effects in established animal models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols.

In-Vitro 5-HT1A Receptor Binding Assay

This assay determines the affinity of the test compounds for the 5-HT1A receptor.

  • Tissue Preparation: Membranes from rat frontal cortex tissue, which is rich in 5-HT1A receptors, are prepared.

  • Radioligand: [3H]8-OH-DPAT is used as the radiolabeled ligand that binds to the 5-HT1A receptors.

  • Assay Procedure: The tissue membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Detection: After incubation, the bound and free radioligand are separated by filtration. The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In-Vivo 8-OH-DPAT-Induced Hypothermia in Rats

This model assesses the in-vivo antagonist activity of the compounds at presynaptic 5-HT1A autoreceptors.

  • Animals: Male rats are used for the study.

  • Procedure: The test compound is administered subcutaneously (s.c.) at various doses. After a set time, the 5-HT1A agonist 8-OH-DPAT is administered to induce hypothermia.

  • Measurement: Rectal temperature is measured at regular intervals.

  • Data Analysis: The dose of the test compound that causes a 50% reversal of the 8-OH-DPAT-induced hypothermia (ID50) is calculated.

In-Vivo 8-OH-DPAT-Induced Ultrasonic Vocalization in Rats

This model evaluates the in-vivo antagonist activity of the compounds at postsynaptic 5-HT1A receptors.

  • Animals: Socially isolated male rat pups are used.

  • Procedure: The test compound is administered s.c. at various doses. Subsequently, 8-OH-DPAT is administered to reduce ultrasonic vocalizations.

  • Measurement: The number of ultrasonic vocalizations is recorded.

  • Data Analysis: The dose of the test compound that produces a 50% reversal of the 8-OH-DPAT-induced decrease in vocalizations (ID50) is determined.

Conclusion

The presented data for this compound analogues demonstrates a strong correlation between high in-vitro affinity for the 5-HT1A receptor and potent in-vivo antagonist activity. This highlights the predictive value of in-vitro assays for this class of compounds and provides a solid foundation for the rational design of novel CNS-active agents. Further investigations into the pharmacokinetics and potential off-target activities of promising derivatives are warranted to fully elucidate their therapeutic potential.

References

Comparative Analysis of 3-(3-Methoxyphenyl)piperidine Analogues and Related Compounds in Dopamine Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-(3-methoxyphenyl)piperidine analogs and related arylpiperidine and arylpiperazine derivatives, with a focus on their binding affinities for dopamine D2 and D3 receptors. The information presented is collated from various studies to guide the rational design of novel dopamine receptor ligands. While a systematic SAR study exclusively focused on this compound is not extensively available in the public domain, this guide synthesizes data from broader studies on related scaffolds to infer the structural requirements for potent and selective dopamine receptor binding.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of various analogs at the human dopamine D2 and D3 receptors. These compounds are grouped based on their core structures to facilitate comparison and understanding of the influence of different substituents.

Table 1: Influence of Methoxy and Other Phenyl Substituents on Arylpiperazine Scaffolds

Compound IDCore ScaffoldPhenyl SubstitutionD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity
6 [4-(4-carboxamidobutyl)]-1-phenylpiperazineUnsubstituted<10--
7 [4-(4-carboxamidobutyl)]-1-phenylpiperazine2-Methoxy3.5--
8 [4-(4-carboxamidobutyl)]-1-phenylpiperazine2,3-Dichloro<1--
9 [4-(4-carboxamidobutyl)]-1-phenylpiperazine3-Trifluoromethyl<10-56
10 [4-(4-carboxamidobutyl)]-1-phenylpiperazine5-Cyano>10--
11 [4-(4-carboxamidobutyl)]-1-phenylpiperazine3,5-di-tert-Butyl>>10--
38 (E)-4-iodo-N-(4-(4-(aryl)piperazin-1-yl)butyl)cinnamoylamide2-Methoxy0.576.4153

Data extracted from multiple sources, direct comparison should be made with caution.[1][2]

Table 2: Binding Affinities of Selected Phenylpiperidine Analogs

Compound IDCore ScaffoldPhenyl SubstitutionTargetKi (nM)
12b (Pridopidine) 4-phenyl-1-propylpiperidine3-(methylsulfonyl)D2low affinity
7a 3-aryl-1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidine-D2nanomolar range
7b 3-aryl-1-[2-[5-(1H-benzimidazole-2-thione)]ethyl]piperidine-D2nanomolar range

Data extracted from multiple sources, direct comparison should be made with caution.[3][4]

Structure-Activity Relationship Insights

From the available data, several key SAR trends can be observed for arylpiperidine and arylpiperazine derivatives targeting dopamine receptors:

  • Role of the Methoxy Group: The position of the methoxy group on the phenyl ring is a critical determinant of binding affinity and selectivity. In the arylpiperazine series, a 2-methoxy substituent (compound 7 ) enhanced D3 receptor affinity compared to the unsubstituted analog (compound 6 )[1]. Compound 38 , also bearing a 2-methoxyphenylpiperazine moiety, displayed high D3 affinity and a significant selectivity over the D2 receptor[2]. This suggests that the ortho position of the methoxy group may be favorable for interaction with the D3 receptor.

  • Impact of Other Phenyl Substituents: Electron-withdrawing groups on the phenyl ring can significantly influence binding. For instance, a 2,3-dichloro substitution (compound 8 ) resulted in subnanomolar D3 affinity[1]. A 3-trifluoromethyl group (compound 9 ) also maintained high affinity and conferred notable D2/D3 selectivity[1]. Conversely, bulky substituents like 3,5-di-tert-butyl (compound 11 ) led to a significant loss of affinity at both D2 and D3 receptors[1].

  • Influence of the Piperidine/Piperazine Substituent: The nature of the substituent on the piperidine or piperazine nitrogen plays a crucial role in determining the pharmacological profile. In the context of 3-arylpiperidines, the addition of a benzimidazole-2-thione moiety via an ethyl linker (compounds 7a and 7b ) resulted in selective D2 receptor ligands with nanomolar affinity[3].

Experimental Protocols

Dopamine Receptor Binding Assays

The following is a generalized protocol for competitive radioligand binding assays to determine the affinity of test compounds for dopamine D2 and D3 receptors.

1. Membrane Preparation:

  • HEK-293 cells stably expressing human D2L or D3 receptors are harvested.

  • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Protein concentration is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone or [¹²⁵I]IABN), and varying concentrations of the unlabeled test compound.

  • For determining non-specific binding, a high concentration of a known dopamine receptor antagonist (e.g., haloperidol or (+)-butaclamol) is added to a set of wells.

  • The plates are incubated to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

  • The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizations

Dopamine D2-like Receptor Signaling Pathway

G Dopamine D2-like Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Ligand 3-(3-Methoxyphenyl) piperidine Analog Ligand->D2R G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion Response Cellular Response cAMP->Response

Caption: Dopamine D2-like receptor signaling cascade.

General Workflow for SAR Studies

G General Workflow for SAR Studies cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis & Iteration A Lead Compound (this compound) B Analog Design & Synthesis A->B C In Vitro Binding Assays (D2/D3 Receptors) B->C D Functional Assays C->D E Data Analysis (IC50, Ki) C->E D->E F SAR Determination E->F G Lead Optimization F->G G->B Iterative Design

Caption: Workflow for structure-activity relationship studies.

References

A Head-to-Head Comparison of 3-(3-Methoxyphenyl)piperidine and 3-Methoxyphencyclidine (3-MeO-PCP) for the Research Community

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of 3-(3-Methoxyphenyl)piperidine and the well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, 3-Methoxyphencyclidine (3-MeO-PCP). While 3-MeO-PCP has been the subject of numerous pharmacological studies, data on this compound is notably scarce in publicly available scientific literature. This comparison aims to present the existing experimental data for 3-MeO-PCP and highlight the current knowledge gap regarding this compound, a compound primarily documented as a synthetic precursor.

Summary of Pharmacological Profiles

3-Methoxyphencyclidine (3-MeO-PCP) is a potent dissociative substance of the arylcyclohexylamine class.[1] Its primary mechanism of action is the non-competitive antagonism of the NMDA receptor.[2][3] In addition to its high affinity for the NMDA receptor, 3-MeO-PCP also exhibits significant binding to the sigma-1 receptor and the serotonin transporter (SERT).[1][2]

This compound , in contrast, is a piperidine derivative whose pharmacological profile is not well-documented. It is most frequently cited in chemical literature as a building block for the synthesis of more complex molecules.[4] While its structural similarity to other pharmacologically active piperidine-based compounds suggests potential biological activity, there is a lack of published quantitative data on its receptor binding affinities and functional effects.[5]

Quantitative Pharmacological Data

The following table summarizes the available in vitro binding affinities for 3-MeO-PCP. No comparable data has been found for this compound in the reviewed literature.

Target ReceptorLigandKᵢ (nM)Reference
NMDA Receptor 3-MeO-PCP20[1]
Sigma-1 Receptor 3-MeO-PCP42[1]
Serotonin Transporter (SERT) 3-MeO-PCP216[1]
NMDA Receptor This compoundData Not Available-
Sigma-1 Receptor This compoundData Not Available-
Serotonin Transporter (SERT) This compoundData Not Available-

Kᵢ is the inhibition constant, representing the concentration of a ligand that will bind to 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

cluster_0 3-MeO-PCP Signaling Pathway PCP 3-MeO-PCP NMDA NMDA Receptor PCP->NMDA Antagonist Sigma1 Sigma-1 Receptor PCP->Sigma1 Agonist/Modulator SERT SERT PCP->SERT Inhibitor Ion_Channel Ion Channel Blockade NMDA->Ion_Channel Cellular_Signaling Modulation of Cellular Signaling Sigma1->Cellular_Signaling Serotonin_Reuptake Inhibition of Serotonin Reuptake SERT->Serotonin_Reuptake Ca_Influx Decreased Ca²⁺ Influx Ion_Channel->Ca_Influx Dissociative_Effects Dissociative Anesthesia & Psychotomimetic Effects Ca_Influx->Dissociative_Effects Serotonin_Reuptake->Dissociative_Effects Cellular_Signaling->Dissociative_Effects

Signaling pathway of 3-MeO-PCP.

cluster_1 Radioligand Binding Assay Workflow A Tissue/Cell Preparation (Expressing Target Receptor) B Incubation with Radioligand and Test Compound A->B C Separation of Bound and Free Radioligand (e.g., Filtration) B->C D Quantification of Radioactivity C->D E Data Analysis (IC₅₀/Kᵢ Determination) D->E

General workflow for a radioligand binding assay.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key in vitro assays used to characterize compounds like 3-MeO-PCP.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., rat brain homogenates for NMDA receptors, or cell lines transfected with the human sigma-1 receptor or SERT) are homogenized in a suitable buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the membrane preparation, a specific radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 receptors), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a duration sufficient to reach binding equilibrium (e.g., 90 minutes).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand for the target receptor. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity of a test compound at a specific receptor (e.g., antagonist or agonist activity).

NMDA Receptor Functional Assay (Calcium Flux Assay):

  • Cell Culture: Primary neuronal cultures or cell lines expressing functional NMDA receptors are plated in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Application: The cells are pre-incubated with varying concentrations of the test compound.

  • Receptor Activation: The NMDA receptors are stimulated with an agonist (e.g., NMDA and glycine).

  • Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium influx is quantified to determine its antagonist potency (IC₅₀).

Serotonin Transporter (SERT) Uptake Assay:

  • Cell Culture: Cells endogenously expressing or transfected with SERT (e.g., JAR cells) are cultured in multi-well plates.[6]

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound.

  • Substrate Addition: A radiolabeled substrate of SERT, such as [³H]serotonin, is added to the wells.

  • Uptake Period: The cells are incubated for a specific time to allow for the uptake of the radiolabeled substrate.

  • Termination and Lysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.

  • Detection: The amount of radioactivity taken up by the cells is measured using a scintillation counter.

  • Data Analysis: The inhibitory effect of the test compound on serotonin uptake is calculated, and the IC₅₀ value is determined.

Conclusion

This comparative guide underscores the significant difference in the available scientific knowledge between 3-Methoxyphencyclidine and this compound. 3-MeO-PCP is a well-characterized compound with a clear pharmacological profile, acting as a potent NMDA receptor antagonist with additional effects on sigma-1 and serotonin systems.[1][2][3] In contrast, this compound remains largely uncharacterized in the pharmacological domain, with its primary role documented as a chemical intermediate.[4]

For researchers and drug development professionals, this highlights a critical data gap. While the piperidine scaffold is a common feature in many centrally active compounds, the specific pharmacological properties of this compound cannot be inferred without empirical data.[7][8] Future research, including comprehensive in vitro binding and functional assays, is necessary to elucidate the pharmacological profile of this compound and determine if it shares any of the psychoactive properties of its distant structural relative, 3-MeO-PCP. Until such data becomes available, any assumptions about its biological effects would be purely speculative.

References

A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of (R)- and (S)-3-(3-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to the enantiomers of 3-(3-methoxyphenyl)piperidine and an evaluation of their potential biological activities. The information presented is intended to assist researchers in selecting optimal synthetic strategies and in designing further pharmacological studies.

Enantioselective Synthesis Strategies

The asymmetric synthesis of 3-arylpiperidines is a key challenge in medicinal chemistry. Two primary strategies for obtaining the individual enantiomers of this compound are presented: direct asymmetric synthesis and chiral resolution of a racemic mixture.

A promising method for the direct asymmetric synthesis is the rhodium-catalyzed asymmetric reductive Heck reaction. This approach offers high enantioselectivity for a range of 3-arylpiperidines.[1][2] An alternative and well-established method is the chiral resolution of a racemic mixture of this compound using a chiral resolving agent, such as L-tartaric acid.

Parameter Rhodium-Catalyzed Asymmetric Reductive Heck Reaction Chiral Resolution with L-Tartaric Acid
Starting Materials 3-Methoxyphenylboronic acid, PyridineRacemic this compound, L-Tartaric acid
Key Reagents Rhodium catalyst (e.g., [Rh(COD)Cl]₂), Chiral ligand (e.g., (S)-BINAP)L-Tartaric acid
Reported Yield High (can exceed 80%)Moderate to high (dependent on crystallization efficiency)
Enantiomeric Excess (ee) Excellent (often >90% ee)High (can approach >99% ee after recrystallization)
Advantages Direct access to enantioenriched product, High enantioselectivityWell-established and scalable method, High enantiopurity achievable
Disadvantages Requires specialized catalyst and ligand, Potential for lower yields with specific substratesRequires preparation of the racemic mixture, Involves separation and recovery steps

Biological Evaluation: Dopaminergic and NMDA Receptor Activity

3-Arylpiperidine derivatives are known to interact with central nervous system targets, notably dopamine and NMDA receptors. While specific biological data for the individual enantiomers of this compound are not extensively reported in publicly available literature, data from structurally similar compounds provide valuable insights into their potential activities.

The enantiomers of the related compound 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) exhibit differential activity at dopamine receptors. This strongly suggests that the (R)- and (S)- enantiomers of this compound will also display distinct pharmacological profiles. Furthermore, the structurally related compound 3-methoxyphencyclidine (3-MeO-PCP) is a known NMDA receptor antagonist, indicating a potential secondary target for this compound.[3]

Biological Target (R)-3-(3-Methoxyphenyl)piperidine (Predicted Activity) (S)-3-(3-Methoxyphenyl)piperidine (Predicted Activity) Comparative Compound Data
Dopamine D2 Receptor Likely to exhibit stereospecific binding.Likely to exhibit stereospecific binding with different affinity/efficacy.For 3-PPP, the (+)-enantiomer is a potent agonist at dopamine autoreceptors, while the (-)-enantiomer has weaker antagonist activity at postsynaptic receptors.
NMDA Receptor Potential antagonist activity.Potential antagonist activity.3-MeO-PCP has a Ki of 20 nM for the dizocilpine (MK-801) site of the NMDA receptor.[3]

Experimental Protocols

Enantioselective Synthesis via Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This protocol is adapted from established methods for the synthesis of 3-arylpiperidines.

Materials:

  • 3-Methoxyphenylboronic acid

  • Pyridine

  • Phenyl chloroformate

  • Sodium borohydride

  • [Rh(COD)Cl]₂

  • (S)-BINAP (or other suitable chiral ligand)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Methanol

  • Diethyl ether

  • Standard glassware and purification supplies

Procedure:

  • Synthesis of 1-carbomethoxypyridine: To a solution of pyridine in methanol at -78°C, add phenyl chloroformate dropwise, followed by the portion-wise addition of sodium borohydride. Stir the reaction at -78°C for 3 hours. Quench the reaction with water and extract with diethyl ether. Wash the organic layer with aqueous NaOH and HCl, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-carbomethoxypyridine.

  • Rhodium-Catalyzed Asymmetric Reductive Heck Reaction: In a glovebox, combine [Rh(COD)Cl]₂ and (S)-BINAP in 1,4-dioxane. Stir to form the catalyst complex. In a separate flask, dissolve 1-carbomethoxypyridine, 3-methoxyphenylboronic acid, and Cs₂CO₃ in 1,4-dioxane. Add the catalyst solution to the substrate mixture. Heat the reaction at the desired temperature (e.g., 80-100°C) and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the enantioenriched N-protected 3-(3-methoxyphenyl)tetrahydropyridine.

  • Reduction and Deprotection: The resulting tetrahydropyridine can be reduced to the corresponding piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C). Subsequent deprotection of the nitrogen will yield the final product. The enantiomeric excess can be determined by chiral HPLC analysis.

Chiral Resolution of Racemic this compound

This protocol is based on the resolution of a structurally similar compound.

Materials:

  • Racemic this compound

  • L-Tartaric acid

  • Methanol

  • Ethanol

  • Standard glassware for crystallization

Procedure:

  • Salt Formation: Dissolve racemic this compound in a minimal amount of hot methanol. In a separate flask, dissolve an equimolar amount of L-tartaric acid in hot methanol. Slowly add the L-tartaric acid solution to the piperidine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) to induce crystallization of the diastereomeric salt.

  • Isolation and Purification: Collect the crystals by vacuum filtration and wash with cold ethanol. The enantiomeric purity of the salt can be improved by recrystallization from a suitable solvent (e.g., methanol/ethanol mixtures).

  • Liberation of the Free Base: Dissolve the diastereomeric salt in water and basify with a strong base (e.g., NaOH) to a pH > 10. Extract the free base with an organic solvent (e.g., dichloromethane or diethyl ether). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor by a similar process using D-tartaric acid.

Biological Evaluation: Dopamine D2 Receptor Binding Assay

Materials:

  • Cell membranes expressing human dopamine D2 receptors

  • [³H]Spiperone (radioligand)

  • (R)- and (S)-3-(3-methoxyphenyl)piperidine (test compounds)

  • Haloperidol (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Scintillation fluid and vials

  • Microplate harvester and scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (or vehicle for total binding), and cell membranes.

  • Radioligand Addition: Add [³H]Spiperone to each well at a concentration near its Kd for the D2 receptor. For non-specific binding determination, add a high concentration of a non-labeled ligand (e.g., haloperidol).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ values for the test compounds by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.

Visualizations

Enantioselective_Synthesis cluster_heck Rhodium-Catalyzed Asymmetric Reductive Heck Reaction cluster_resolution Chiral Resolution Pyridine Pyridine N_Protected_Pyridine N_Protected_Pyridine Pyridine->N_Protected_Pyridine Phenyl Chloroformate, NaBH4 Tetrahydropyridine Tetrahydropyridine N_Protected_Pyridine->Tetrahydropyridine 3-Methoxyphenylboronic acid, [Rh]/(S)-BINAP Enantioenriched_Piperidine Enantioenriched_Piperidine Tetrahydropyridine->Enantioenriched_Piperidine 1. Reduction (H2, Pd/C) 2. Deprotection Racemic_Piperidine Racemic this compound Diastereomeric_Salt Diastereomeric_Salt Racemic_Piperidine->Diastereomeric_Salt L-Tartaric Acid Enantioenriched_Piperidine_R Enantioenriched_Piperidine_R Diastereomeric_Salt->Enantioenriched_Piperidine_R Crystallization & Liberation of Free Base

Caption: Synthetic routes to enantiopure this compound.

Biological_Evaluation_Workflow Compound (R)- and (S)-3-(3-Methoxyphenyl)piperidine D2_Assay Dopamine D2 Receptor Binding Assay Compound->D2_Assay NMDA_Assay NMDA Receptor Binding Assay Compound->NMDA_Assay Data_Analysis Data Analysis (IC50, Ki) D2_Assay->Data_Analysis NMDA_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR

Caption: Workflow for the biological evaluation of piperidine enantiomers.

Signaling_Pathways cluster_dopamine Dopamine D2 Receptor Signaling cluster_nmda NMDA Receptor Signaling D2R D2 Receptor Gi Gi D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP NMDAR NMDA Receptor Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Activation Downstream Downstream Signaling Ca_Influx->Downstream

Caption: Simplified signaling pathways for potential biological targets.

References

Correlating Computational Predictions with Experimental Results for 3-(3-Methoxyphenyl)piperidine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted and experimentally suggested bioactivities of 3-(3-Methoxyphenyl)piperidine. Due to the limited direct experimental data on the parent compound, this guide draws upon computational predictions and experimental findings for its close structural analogs to infer its potential biological targets and activities. The primary predicted activities for compounds with the this compound scaffold are antagonism of the N-methyl-D-aspartate (NMDA) receptor and agonism of the μ-opioid receptor (MOR).

Data Presentation: Predicted vs. Experimentally Suggested Bioactivities

The following tables summarize the predicted targets for this compound and the experimental data obtained for its structurally related derivatives.

Computational Prediction Summary for this compound
Prediction Tool Predicted Targets
SwissTargetPrediction & PASSEnzymes, Receptors (including GPCRs), Ion Channels, Transporters
Inference from AnalogsNMDA Receptor, Opioid Receptors
Experimental Bioactivity of this compound Analogs
Analog Target Activity Experimental Value Assay
1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine (3-MeO-PCP)NMDA ReceptorAntagonistKᵢ = 20 nM[1]Radioligand Binding
3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamideμ-Opioid ReceptorAgonistKᵢ = 7.3 ± 0.5 nM[2]Radioligand Binding
"δ-Opioid ReceptorAgonistKᵢ = 849.4 ± 96.6 nM[2]Radioligand Binding
"κ-Opioid ReceptorAgonistKᵢ = 49.1 ± 6.9 nM[2]Radioligand Binding
"In vivo AnalgesiaAnalgesicED₅₀ = 3.1 mg/kg[2]Hot Plate Test (mice)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways modulated by this compound and a typical experimental workflow for its bioactivity assessment.

Opioid_Receptor_Signaling_Pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gαi/o Gβγ MOR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Agonist 3-(3-Methoxyphenyl) piperidine (Agonist) Agonist->MOR Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability (Analgesia) PKA->Cellular_Response Leads to

Caption: Predicted μ-Opioid Receptor Signaling Pathway for this compound.

NMDA_Receptor_Signaling_Pathway cluster_membrane Postsynaptic Membrane NMDAR NMDA Receptor Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Antagonist 3-(3-Methoxyphenyl) piperidine (Antagonist) Antagonist->NMDAR Blocks Glutamate Glutamate Glutamate->NMDAR Binds Excitotoxicity Reduced Neuronal Excitability & Excitotoxicity Ca_ion->Excitotoxicity

Caption: Predicted NMDA Receptor Antagonism by this compound.

Experimental_Workflow Start Start: Compound Synthesis In_Silico In Silico Prediction (e.g., SwissTargetPrediction, PASS) Start->In_Silico In_Vitro In Vitro Experimental Validation In_Silico->In_Vitro Hypothesis Generation Binding_Assay Receptor Binding Assay (e.g., Radioligand Competition) In_Vitro->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Flux, cAMP) In_Vitro->Functional_Assay In_Vivo In Vivo Testing (e.g., Animal Models of Pain) In_Vitro->In_Vivo Promising Candidates Data_Analysis Data Analysis & Correlation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis In_Vivo->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: Logical Workflow for Bioactivity Assessment.

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of this compound for opioid receptors (μ, δ, κ).

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligand: [³H]-DAMGO (for MOR), [³H]-Naltrindole (for DOR), [³H]-U69,593 (for KOR).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Filtration System: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw and resuspend cell membranes in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, radioligand, and either buffer (for total binding), naloxone (for non-specific binding), or varying concentrations of the test compound.

  • Incubation: Add the membrane suspension to all wells and incubate at 25°C for 60-90 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value by non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

NMDA Receptor Functional Assay (Calcium Flux)

Objective: To assess the antagonistic activity of this compound at the NMDA receptor.

Materials:

  • Cell Line: HEK293 cells transiently or stably expressing NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: HBSS or similar physiological salt solution.

  • NMDA Receptor Agonists: Glutamate and Glycine.

  • Test Compound: this compound.

  • Positive Control: A known NMDA receptor antagonist (e.g., MK-801).

  • Fluorescence Plate Reader.

Procedure:

  • Cell Plating: Seed the NMDA receptor-expressing cells in a 96-well black-walled, clear-bottom plate.

  • Dye Loading: Incubate the cells with the calcium indicator dye according to the manufacturer's protocol.

  • Compound Incubation: Wash the cells and incubate with varying concentrations of this compound or the positive control.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using the plate reader.

  • Agonist Stimulation: Add a solution containing glutamate and glycine to all wells to stimulate the NMDA receptors.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time.

  • Data Analysis: Calculate the inhibition of the agonist-induced calcium influx by the test compound and determine the IC₅₀ value.

Discussion and Conclusion

The computational predictions for this compound suggest a broad range of potential biological targets. Experimental data from its close analogs provide strong, albeit indirect, evidence for two primary and contrasting activities: NMDA receptor antagonism and μ-opioid receptor agonism.

The structural similarity of this compound to 3-MeO-PCP, a potent NMDA receptor antagonist, suggests that the parent compound is also likely to exhibit this activity.[1] Conversely, the significant analgesic effects and high MOR affinity of a more complex derivative indicate that the this compound scaffold can be elaborated to produce potent opioid agonists.[2]

This comparative analysis highlights the utility of a combined computational and experimental approach. While in silico methods can effectively guide initial research by identifying potential targets, experimental validation, even with closely related analogs, is crucial for confirming and characterizing the bioactivity. Further direct experimental investigation of this compound is warranted to definitively establish its pharmacological profile and to resolve whether it primarily acts as an NMDA receptor antagonist, a μ-opioid receptor agonist, or possesses a mixed pharmacology.

References

Safety Operating Guide

Proper Disposal of 3-(3-Methoxyphenyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 3-(3-Methoxyphenyl)piperidine, ensuring compliance and minimizing risk. The following procedures are based on established safety data and general laboratory waste management principles.

Immediate Safety and Hazard Summary

This compound is a hazardous substance requiring careful handling.[1] Based on available safety data sheets (SDS), the primary hazards are:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The acute and chronic toxicity of this substance are not fully known.[1] Therefore, it must be handled as a hazardous waste, and all personnel must use appropriate personal protective equipment (PPE).

Quantitative Data and Personal Protective Equipment (PPE)
Hazard Classification & PPE RequirementsDetailsCitation
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Primary Route of Exposure Skin contact, eye contact, inhalation.[1][2]
Engineering Controls Handle only in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.[2][3]
Eye/Face Protection Safety glasses with side-shields or goggles are mandatory.[1][2]
Hand Protection Chemically resistant protective gloves (e.g., nitrile rubber).[1][2]
Skin and Body Protection Protective clothing, such as a lab coat, to prevent skin contact.[1]
Respiratory Protection Avoid breathing dust, fumes, or vapors.[1][2] If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary.[3]

Operational Plan for Disposal

The overriding principle for the disposal of this compound is that it must be treated as regulated hazardous waste.[1][3] Do not discharge down the drain or dispose of in regular trash.[1][4] The disposal process involves segregation, secure containment, proper labeling, and transfer to a certified waste management facility.

Experimental Protocol: Waste Segregation and Packaging

This protocol details the steps for preparing this compound waste for collection by a licensed disposal company.

  • Objective: To safely collect and store waste this compound and contaminated materials for proper disposal.

  • Materials:

    • Designated hazardous waste container (leak-proof, with a secure lid, compatible with the chemical).

    • "Hazardous Waste" labels.

    • Appropriate PPE (see table above).

    • Chemical fume hood.

  • Procedure:

    • Don PPE: Before handling the chemical, put on all required personal protective equipment.

    • Perform in Fume Hood: Conduct all waste transfer activities inside a certified chemical fume hood to minimize inhalation exposure.

    • Label Waste Container: Affix a "Hazardous Waste" label to a clean, designated waste container. Fill in all required information, including the full chemical name: "this compound". Do not use abbreviations.

    • Transfer Waste:

      • Pure Substance/Unused Reagent: If possible, keep the chemical in its original container.[3] Deface the original label if necessary to avoid confusion and apply the hazardous waste label.

      • Contaminated Solids: Transfer any contaminated solid waste (e.g., contaminated gloves, absorbent pads, weighing paper) into the labeled hazardous waste container.[2]

      • Solutions: Carefully pour liquid waste containing this compound into the designated container. Do not mix with incompatible wastes, such as strong oxidizing agents.[1][2]

    • Secure Container: Tightly close the waste container lid. Store it in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.[1][2]

    • Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal company to schedule a pickup.[1][2] Follow all institutional and regulatory procedures for waste handover.

Spill Cleanup Protocol

In the event of a spill, follow these immediate procedures:

  • Control and Contain: Alert personnel in the area and restrict access. If the spill is minor and you are trained to handle it, proceed with cleanup. For major spills, evacuate and call your institution's emergency response team.

  • Ventilate: Ensure the area is well-ventilated, using fume hoods to draw vapors away.

  • Absorb: Cover the spill with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[5][6] Work from the outside of the spill inward.

  • Collect: Once absorbed, carefully sweep or scoop the material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: All cleanup materials must be disposed of as hazardous waste.[7][8]

Disposal Workflow and Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe management and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste management policies and the most current Safety Data Sheet.

References

Essential Safety and Operational Protocols for Handling 3-(3-Methoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Guide to the Safe Handling, Operation, and Disposal of 3-(3-Methoxyphenyl)piperidine.

This document provides critical safety and logistical information for the effective management of this compound and its hydrochloride salt in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure research environment. The following guidance is based on available Safety Data Sheets (SDS) and general best practices for handling piperidine derivatives.

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles must be worn at all times when handling the compound. A face shield should be used in addition to goggles when there is a significant risk of splashing or aerosol generation.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before each use. Change gloves frequently and immediately after known contact.
Lab CoatA flame-retardant lab coat should be worn to prevent skin exposure. Ensure the coat is fully buttoned.
Respiratory NIOSH/MSHA-approved RespiratorA respirator is required if working outside of a certified chemical fume hood, if ventilation is inadequate, or if there is a risk of inhaling dust or vapors. Follow OSHA respirator regulations (29 CFR 1910.134).

Operational Plan: Step-by-Step Handling and Storage

Proper handling and storage procedures are vital for preserving the integrity of this compound and ensuring the safety of all laboratory personnel.

Engineering Controls:
  • Ventilation: All work with this compound, including weighing, dissolving, and transferring, must be conducted in a properly functioning chemical fume hood.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

Handling Procedures:
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: If handling the solid hydrochloride salt, carefully weigh the required amount on a tared weigh boat inside the fume hood to minimize dust generation.

  • Dissolution: If preparing a solution, slowly add the solid to the solvent in a suitable container. Use a magnetic stirrer for agitation if necessary.

  • Transfers: When transferring solutions, use appropriate glassware (e.g., pipettes, graduated cylinders) to minimize the risk of spills.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Storage:
  • Container: Store this compound in a tightly sealed, properly labeled container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

  • Security: If required, store in a locked cabinet or a controlled-access area.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

Waste Segregation and Collection:
  • Solid Waste: Collect any solid waste, including contaminated weigh boats, bench paper, and gloves, in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction residues and cleaning solutions, in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.

Disposal Procedure:
  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.

  • Pickup: Arrange for the collection of hazardous waste by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Experimental Protocol Example: Synthesis of this compound from its Hydrochloride Salt

The following is a general protocol for the preparation of the free base from its hydrochloride salt, a common procedure in a research setting.

Materials:

  • This compound hydrochloride

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • In a chemical fume hood, dissolve a known quantity of this compound hydrochloride in a 10% aqueous sodium hydroxide solution and dichloromethane in a separatory funnel.

  • Shake the funnel vigorously for several minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Drain the lower organic (dichloromethane) layer into a clean Erlenmeyer flask.

  • Add anhydrous potassium carbonate to the organic layer to dry it.

  • Swirl the flask and let it stand for 10-15 minutes.

  • Decant or filter the dried organic solution to remove the potassium carbonate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the this compound free base.

Safe Handling and Disposal Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal Prep Don PPE: Goggles, Face Shield, Gloves, Lab Coat AreaPrep Prepare Fume Hood: Cover with Bench Paper Prep->AreaPrep Weigh Weigh Compound AreaPrep->Weigh Dissolve Dissolve/React Weigh->Dissolve Transfer Transfer Solution Dissolve->Transfer Decon Decontaminate Work Area & Equipment Transfer->Decon Segregate Segregate Waste: Solid, Liquid, Sharps Transfer->Segregate Wash Wash Hands Decon->Wash Decon->Segregate Store Store in Tightly Sealed Container in Cool, Dry Place Wash->Store Label Label Waste Containers Segregate->Label Dispose Dispose via EHS Label->Dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.